molecular formula C19H28NO3+ B1196793 Glycopyrronium CAS No. 13283-82-4

Glycopyrronium

Cat. No.: B1196793
CAS No.: 13283-82-4
M. Wt: 318.4 g/mol
InChI Key: ANGKOCUUWGHLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycopyrronium, often used in its salt form this compound bromide (CAS 596-51-0), is a synthetic quaternary ammonium compound that functions as a competitive muscarinic antagonist . This mechanism of action underpins its significant research value across multiple fields. In respiratory research, this compound is investigated as a long-acting bronchodilator. Studies have shown its effectiveness in models of chronic obstructive pulmonary disease (COPD), where it improves lung function by reducing hyperinflation and air trapping through the blockade of M1 and M3 muscarinic receptors in the airways . Its quaternary ammonium structure contributes to low oral bioavailability and limits its passage across the blood-brain barrier, making it a valuable tool for studying peripheral cholinergic systems without central nervous system effects . Research into its topical application has explored the modulation of sweat gland secretions, providing insights for dermatological and autonomic nervous system studies . The compound is metabolized primarily by the CYP2D6 enzyme and is excreted largely unchanged in the urine, which is a key consideration for pharmacokinetic research . This compound bromide has a molecular formula of C19H28BrNO3 and a molecular weight of 398.34 g/mol . It is soluble in aqueous solutions but insoluble in DMSO, and it has a melting point range of 193.0°C to 198.0°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGKOCUUWGHLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048165
Record name 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium
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Molecular Weight

318.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Glycopyrrolate
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Solubility

9.44e-04 g/L
Record name Glycopyrrolate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13283-82-4, 740028-90-4, 596-51-0
Record name Glycopyrronium
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Record name Glycopyrronium
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Record name 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium
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Record name Glycopyrronium bromide
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Record name Glycopyrrolate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

193-194.5, 192.5 °C
Record name Glycopyrronium
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Record name Glycopyrrolate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Glycopyrronium's Interaction with Muscarinic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrronium is a synthetic quaternary ammonium muscarinic receptor antagonist widely utilized in clinical practice for its effects on the parasympathetic nervous system. Its therapeutic applications, ranging from the management of chronic obstructive pulmonary disease (COPD) to use as a pre-anesthetic agent, are rooted in its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its binding affinity and functional antagonism at each muscarinic receptor subtype. We will explore the downstream signaling pathways affected by this antagonism and detail the experimental methodologies used to elucidate these interactions. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, exhibit distinct tissue distributions and couple to different intracellular signaling cascades, leading to a wide array of physiological responses. This compound, as a competitive antagonist at these receptors, prevents acetylcholine from binding and initiating these signaling events.[1] Understanding the selectivity profile and kinetic properties of this compound at each receptor subtype is crucial for comprehending its therapeutic efficacy and side-effect profile.

Quantitative Analysis of this compound's Interaction with Muscarinic Receptor Subtypes

The affinity and potency of this compound at muscarinic receptor subtypes have been characterized through various in vitro studies, primarily radioligand binding assays and functional assays. The data from these studies are summarized below.

Binding Affinity (Ki)

Radioligand competition binding assays are employed to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor. The Ki value is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
M1 Guinea-pig brain membranes[3H] Pirenzepine0.60[2]
M2 Guinea-pig brain membranes[3H] AF-DX 3840.03[2]
M2 Rat ventricle[3H]-N-methylscopolamine1.889[1]
M3 Rat submandibular gland[3H]-N-methylscopolamine1.686[1]
M1-M3 Human peripheral lung and airway smooth muscle[3H]-NMS0.5–3.6[3]

Note: Some studies indicate that this compound shows no significant selectivity in its binding to M1-M3 receptors, while others suggest a 3-5 fold higher affinity for M3 receptors compared to M1 and M2.[3] Another source suggests the highest affinity is for M1 receptors, followed by M3, M2/M4, and M5.[4]

Functional Potency (pA2 / pKB)

Functional assays, such as organ bath experiments and Schild analysis, are used to quantify the potency of an antagonist in inhibiting an agonist-induced response. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The pKB is a related measure of the equilibrium dissociation constant for a competitive antagonist.

Receptor SubtypeTissue/ModelAgonistpA2 / pKB ValueReference
M1 (presumed) Rabbit vas deferensMcN-A-343> 11 (apparent -log KB)[5]
M2 Guinea-pig atriumCarbachol8.16[2]
M2 Guinea-pig atriumAcetylcholine8.39[2]
M2 Paced rat left atriaMethacholine9.09[5]
M3 Guinea pig ileumMethacholine10.31[5]
M1/M3 --10.31–11 (pKB)[3]

Note: Functional affinity derived from Schild analysis suggests that this compound possesses a high affinity at M1/M3 receptors compared to M2 receptors.[3]

Signaling Pathways Modulated by this compound

Muscarinic receptors couple to distinct G-protein signaling pathways. This compound, by acting as an antagonist, blocks these downstream signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] this compound's antagonism at these receptors inhibits these signaling events.

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[6] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs). This compound's antagonism at M2 and M4 receptors prevents these inhibitory effects.

G_Protein_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Glycopyrronium_Gq This compound Glycopyrronium_Gq->M1_M3_M5 Blocks M2_M4 M2/M4 Receptor Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits G_beta_gamma Gβγ Gio->G_beta_gamma cAMP ↓ cAMP AC->cAMP Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_Gi Ion_Channel Ion Channel (e.g., GIRK) G_beta_gamma->Ion_Channel Modulates Glycopyrronium_Gi This compound Glycopyrronium_Gi->M2_M4 Blocks

Caption: Muscarinic receptor G-protein signaling pathways antagonized by this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the muscarinic receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[7]

  • Incubation: A fixed concentration of a specific radiolabeled antagonist (e.g., [3H]N-methylscopolamine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[7]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[8]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[8]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

Radioligand_Binding_Workflow cluster_workflow Radioligand Competition Binding Assay Workflow start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand and this compound prep->incubate separate Separation of Bound and Free Ligand (Filtration) incubate->separate quantify Quantification of Radioactivity separate->quantify analyze Data Analysis (IC50 and Ki Calculation) quantify->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation and can be used to characterize the antagonist properties of this compound.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the muscarinic receptor subtype are prepared.

  • Incubation: The membranes are incubated with a specific agonist, varying concentrations of this compound, and a non-hydrolyzable GTP analog, [35S]GTPγS.[9]

  • G-protein Activation: In the absence of an antagonist, the agonist will activate the receptor, leading to the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.

  • Antagonism: this compound competes with the agonist for receptor binding, thereby inhibiting G-protein activation and the binding of [35S]GTPγS.

  • Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is measured, typically after filtration.[9]

  • Data Analysis: The ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding is quantified to determine its potency as an antagonist.

GTP_Binding_Workflow cluster_workflow GTPγS Binding Assay Workflow start Start prep Membrane Preparation start->prep incubate Incubation with Agonist, This compound, and [³⁵S]GTPγS prep->incubate separate Separation and Quantification of Bound [³⁵S]GTPγS incubate->separate analyze Data Analysis to Determine Antagonist Potency separate->analyze end End analyze->end

Caption: Workflow for a GTPγS binding assay.

Phosphoinositide Hydrolysis Assay

This assay is specific for Gq/11-coupled receptors (M1, M3, M5) and measures the accumulation of inositol phosphates, a downstream product of PLC activation.

Methodology:

  • Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and pre-labeled with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols.[10]

  • Stimulation and Antagonism: The cells are then stimulated with a muscarinic agonist in the presence of varying concentrations of this compound.

  • Inhibition of Hydrolysis: this compound will block the agonist's effect, leading to a decrease in the hydrolysis of PIP2 and subsequent accumulation of inositol phosphates.

  • Extraction and Separation: The reaction is terminated, and the water-soluble inositol phosphates are extracted. The different inositol phosphates can be separated using ion-exchange chromatography.

  • Quantification: The amount of radioactivity in the inositol phosphate fractions is measured by scintillation counting.

  • Data Analysis: The inhibitory effect of this compound on agonist-induced inositol phosphate accumulation is analyzed to determine its antagonist potency.

PI_Hydrolysis_Workflow cluster_workflow Phosphoinositide Hydrolysis Assay Workflow start Start labeling Cell Labeling with [³H]myo-inositol start->labeling stimulation Stimulation with Agonist in the presence of this compound labeling->stimulation extraction Extraction and Separation of Inositol Phosphates stimulation->extraction quantification Quantification of Radioactivity extraction->quantification analysis Data Analysis of Antagonist Potency quantification->analysis end End analysis->end

Caption: Workflow for a phosphoinositide hydrolysis assay.

Conclusion

This compound is a potent muscarinic antagonist with high affinity for all five receptor subtypes. While some studies suggest a degree of selectivity, particularly in functional assays, it is generally considered a non-selective antagonist. Its mechanism of action involves the competitive blockade of acetylcholine at muscarinic receptors, thereby inhibiting downstream G-protein signaling through both the Gq/11 and Gi/o pathways. A key feature of this compound is its slow dissociation from muscarinic receptors, which contributes to its long duration of action.[3] A thorough understanding of its interactions with each muscarinic receptor subtype, as detailed in this guide, is fundamental for the continued development and optimization of muscarinic receptor-targeted therapies.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Glycopyrronium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of glycopyrronium, a long-acting muscarinic antagonist (LAMA). The information presented herein is intended to support drug development professionals in designing and interpreting preclinical studies.

Introduction

This compound, also known as glycopyrrolate, is a quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its anticholinergic properties have led to its development and approval for various indications, including chronic obstructive pulmonary disease (COPD), where it functions as a bronchodilator.[1][3][4] Understanding its behavior in preclinical species is crucial for predicting its safety and efficacy in humans.

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the binding of acetylcholine to muscarinic receptors.[1] It displays a high affinity for M1 and M3 receptors, which are predominantly responsible for bronchoconstriction and mucus secretion in the airways.[1] The blockade of these receptors on airway smooth muscle cells leads to bronchodilation and a reduction in secretions. This compound is considered a long-acting muscarinic antagonist due to its slow dissociation from these receptors.

Preclinical Efficacy Models

The bronchodilator efficacy of this compound has been evaluated in various preclinical animal models. In a murine model of COPD induced by cigarette smoke, inhaled this compound was shown to suppress the accumulation of neutrophils and macrophages in bronchoalveolar lavage fluid (BALF), indicating an anti-inflammatory effect in addition to its bronchodilator activity.[1]

Animal models are instrumental in predicting bronchodilator efficacy in humans. Commonly used models include in vitro preparations like guinea pig perfused lung and tracheal strips, as well as in vivo studies in conscious guinea pigs and anesthetized dogs.[5] These models allow for the determination of relative potency and the separation of bronchodilator and cardiovascular effects.[5]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species. As a quaternary ammonium compound, it generally exhibits low oral bioavailability and limited penetration across the blood-brain barrier.

Absorption

Oral absorption of this compound is poor and variable across species. Following oral administration to mice, a significant portion of the dose is recovered in the feces.[6] In children, oral bioavailability was found to be negligible and highly variable.[7][8]

Inhaled this compound is absorbed from the lungs, with a slow absorption phase contributing to its long duration of action.[9][10]

Distribution

Following intravenous administration in mice, radioactivity was rapidly distributed to various organs, with the exception of the brain.[2] Plasma protein binding of this compound is generally weak and does not show significant differences between species, with reported values ranging from 23% to 44%.[2]

Metabolism

The metabolism of this compound has been studied in animals, with hydroxylation of the cyclopentyl ring and oxidation of the hydroxyl group in the mandelic acid residue being the major metabolic pathways.[2]

Excretion

This compound is primarily excreted unchanged in the urine.[6] Following oral administration in mice, the majority of the dose was excreted in the feces, consistent with its low oral absorption.[6] In patients with renal impairment, the elimination of intravenously administered this compound is significantly impaired, leading to a longer elimination half-life and increased systemic exposure.[11][12]

Quantitative Pharmacokinetic Data

The following tables summarize available quantitative pharmacokinetic data for this compound in various preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDoseCmaxTmaxAUCHalf-life (t½)Reference
Oral3.86 µCi/mouse/day (multiple dose)Not ReportedNot ReportedNot ReportedRadioactivity disappeared from organs 72h after last dose[2]
IntravenousNot ReportedPeak radioactivity in organs at 5-10 minNot ReportedNot ReportedNot Reported[2]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

Route of AdministrationDoseEffectOnset of ActionDuration of ActionReference
Intravenous5 µg/kgDiminished salivary secretion by ~66%Not ReportedEffect observed at 40 min[6]

Table 3: Pharmacokinetic Parameters of this compound in Horses

Route of AdministrationDoseCmaxTmaxAUCHalf-life (t½)Reference
Intravenous CRI4 µg/kg/h for 2hNot ReportedNot ReportedNot ReportedRapid initial disappearance, prolonged terminal phase[7]

Note: Comprehensive side-by-side quantitative PK data for this compound in rats, dogs, and monkeys across different routes of administration is limited in the public domain. The tables above reflect the available information.

Experimental Protocols

Bioanalytical Method for this compound Quantification in Plasma

A sensitive and selective method for the determination of this compound in plasma is crucial for pharmacokinetic studies. A common approach involves ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS).[13]

Representative Protocol:

  • Sample Preparation: Plasma samples are subjected to solid-phase extraction to isolate this compound and its internal standard.[13]

  • Chromatographic Separation: The extracted samples are injected into a reversed-phase UPLC system.

  • Mass Spectrometric Detection: The analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the plasma samples.[13]

The lower limit of quantitation for such methods can reach the picogram per milliliter level, which is necessary due to the low systemic concentrations of this compound, especially after inhalation.[13]

Assessment of Bronchodilator Efficacy in a Murine Model of COPD

This protocol describes a general workflow for evaluating the efficacy of this compound in a cigarette smoke-induced model of lung inflammation in mice.[1]

Representative Protocol:

  • Animal Model: Mice are exposed to cigarette smoke for a specified period to induce lung inflammation, a key feature of COPD.[1]

  • Drug Administration: this compound is administered to the animals, typically via inhalation as an aerosol, prior to or during the cigarette smoke exposure period.[1]

  • Bronchoalveolar Lavage (BAL): At the end of the study period, BAL is performed to collect fluid and cells from the lungs.

  • Cellular Analysis: The BAL fluid is analyzed to determine the number of inflammatory cells, such as neutrophils and macrophages.[1]

  • Cytokine and Chemokine Analysis: The levels of pro-inflammatory mediators in the BAL fluid and lung tissue homogenates are measured using techniques like ELISA or multiplex assays.[1]

  • Histopathology: Lung tissues are collected, fixed, and stained to assess the extent of inflammation and structural changes.

Visualizations

Signaling Pathway of this compound

Glycopyrronium_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1/M3) Acetylcholine->Muscarinic_Receptor Activates This compound This compound This compound->Muscarinic_Receptor Blocks Gq_protein Gq Protein Muscarinic_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Smooth_muscle_contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Smooth_muscle_contraction

Figure 1: Simplified signaling pathway of this compound's antagonism at muscarinic M3 receptors.
Experimental Workflow for Preclinical Pharmacokinetic Study

Preclinical_PK_Workflow Animal_Dosing Animal Dosing (e.g., Rat, Dog, Monkey) - IV, Oral, Inhaled Blood_Sampling Serial Blood Sampling (Defined Time Points) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (UPLC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (NCA or Compartmental Modeling) Sample_Analysis->Data_Analysis PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, t½) Data_Analysis->PK_Parameters

Figure 2: General experimental workflow for a preclinical pharmacokinetic study of this compound.

References

The Genesis and Evolution of Glycopyrronium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycopyrronium, a quaternary ammonium synthetic muscarinic antagonist, has a rich history spanning over six decades. Initially developed for gastrointestinal disorders, its therapeutic applications have expanded significantly to include chronic obstructive pulmonary disease (COPD) and primary axillary hyperhidrosis. This document provides an in-depth technical overview of the discovery, development, and pharmacology of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Discovery and Initial Development

This compound bromide, also known as glycopyrrolate, was first synthesized in the late 1950s by the American pharmaceutical company A.H. Robins[1][2][3]. The initial patent for its synthesis was filed in 1959[4][5]. The medicinal properties of this compound were first identified for the treatment of peptic ulcers, and it was first approved for this indication in the United States in 1961[6][7]. Its ability to reduce salivary and respiratory secretions led to its adoption as a pre-operative medication in the 1970s[6][7].

Original Synthesis

The original synthesis of this compound bromide involved the reaction of α-cyclopentylmandelic acid with 1-methyl-3-pyrrolidinol to form the corresponding ester. This tertiary amine was then quaternized with methyl bromide to yield the final product, this compound bromide, as a racemic mixture of the (R,S) and (S,R) enantiomers[3][8].

Preclinical Pharmacology

This compound's therapeutic effects are mediated through its competitive antagonism of muscarinic acetylcholine receptors (mAChRs). Preclinical studies have extensively characterized its binding affinity, receptor subtype selectivity, and functional activity in various in vitro and in vivo models.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5)[9][10]. However, functional assays have demonstrated a degree of selectivity, with a higher potency at M1 and M3 receptors compared to M2 receptors[11]. This M2-sparing activity may contribute to its favorable cardiovascular safety profile, as M2 receptors are predominantly found in the heart[11].

Kinetic binding studies have revealed that this compound has a slow dissociation rate from the M3 receptor, which is the primary subtype mediating bronchoconstriction and sweat gland secretion[12]. This slow off-rate is a key contributor to its long duration of action[12].

Receptor SubtypeBinding Affinity (Ki, nM)Apparent -log KB
M1 (presumed, rabbit vas deferens)-> 11
M2 (rat atria)-9.09
M3 (guinea pig ileum)0.5 - 3.610.31
M1-M3 (human peripheral lung & airway smooth muscle)0.5 - 3.6-

Data compiled from multiple sources[11][12]. Note that experimental conditions and tissue sources may vary between studies.

In Vitro Functional Assays

Experimental Protocol:

  • Tissue Preparation: Human bronchial tissues are obtained from surgical resections and dissected to isolate bronchial rings.

  • Contraction Induction: The bronchial rings are mounted in organ baths and contracted with a cholinergic agonist, such as acetylcholine or methacholine.

  • Antagonist Activity: The ability of this compound to relax the pre-contracted bronchial rings is measured by recording the change in isometric tension. The potency of this compound is determined by calculating its EC50 value.

  • Interaction Studies: The interaction between this compound and other bronchodilators, such as long-acting beta-agonists (LABAs), can be assessed using the Bliss Independence (BI) theory to determine if the combination is additive or synergistic[13][14].

In these assays, this compound demonstrates a potent and sustained relaxation of pre-contracted human airway smooth muscle[9]. Studies have shown a synergistic effect when this compound is combined with the LABA indacaterol, leading to enhanced bronchodilation[13].

In Vivo Animal Models

Experimental Protocol:

  • Model Induction: A murine model of COPD is established by exposing mice to cigarette smoke for a specified duration (e.g., 4 weeks) to induce lung inflammation and airway remodeling[15][16].

  • Treatment: Mice are treated with inhaled this compound bromide or vehicle control prior to or during cigarette smoke exposure.

  • Outcome Measures: The efficacy of this compound is assessed by measuring various endpoints, including:

    • Inflammatory cell counts (neutrophils, macrophages) in bronchoalveolar lavage fluid (BALF)[15].

    • Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in lung tissue and BALF[15].

    • Histological evaluation of airway inflammation, epithelial thickness, and collagen deposition[16].

In these models, inhaled this compound has been shown to significantly inhibit cigarette smoke-induced lung inflammation and airway remodeling[15][16].

Clinical Development

The clinical development of this compound has focused on two primary therapeutic areas: COPD and primary axillary hyperhidrosis. Large-scale Phase III clinical trial programs have established its efficacy and safety for these indications.

Chronic Obstructive Pulmonary Disease (COPD)

The this compound bromide in COPD airWays (GLOW) clinical trial program was a series of pivotal Phase III studies that evaluated the efficacy and safety of once-daily inhaled this compound (50 µg) in patients with moderate-to-severe COPD.

Trial NameDesignComparator(s)Key Efficacy EndpointsKey Findings
GLOW1 [17]26-week, randomized, double-blind, placebo-controlledPlaceboTrough FEV1 at week 12This compound significantly improved trough FEV1, dyspnea (TDI), and health status (SGRQ) compared to placebo.
GLOW2 [17]52-week, randomized, double-blind, placebo- and active-controlledPlacebo, open-label tiotropium (18 µg)Trough FEV1 at week 12This compound demonstrated significant improvements in lung function, dyspnea, and health status versus placebo, with efficacy comparable to tiotropium.
GLOW5 [18]12-week, randomized, blinded, double-dummyBlinded tiotropium (18 µg)Non-inferiority of trough FEV1 at week 12This compound was non-inferior to tiotropium for trough FEV1 and showed a faster onset of action on day 1.
GLIMMER [19]6-week, Phase II, randomized, dose-rangingPlacebo, open-label tiotropium (18 µg)FEV1 AUC0-12h at week 6All doses of this compound were superior to placebo, with a dose-response observed up to 25 µg twice daily.
GEM2 [20]12-week, randomized, double-blind, placebo-controlledPlaceboFEV1 AUC0-12h at week 12Twice-daily glycopyrrolate (15.6 µg) showed a rapid onset of action and sustained 24-hour bronchodilation compared with placebo.
  • Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study[17].

  • Inclusion Criteria: Patients aged ≥40 years with a diagnosis of moderate-to-severe COPD, a post-bronchodilator FEV1/FVC ratio <0.70, and a post-bronchodilator FEV1 <80% but ≥30% of the predicted normal value. A smoking history of at least 10 pack-years was also required.

  • Treatment: Patients were randomized (2:1) to receive either inhaled this compound 50 µg once daily or placebo, both delivered via the Breezhaler® device[17].

  • Primary Endpoint: Change from baseline in trough FEV1 at week 12[17].

  • Secondary Endpoints: Changes in Transition Dyspnea Index (TDI) focal score and St. George's Respiratory Questionnaire (SGRQ) total score at week 26, as well as rescue medication use and time to first moderate-to-severe COPD exacerbation[17].

  • Statistical Analysis: The primary endpoint was analyzed using an analysis of covariance (ANCOVA) model with treatment, country, and smoking status as fixed effects and baseline FEV1 as a covariate.

Primary Axillary Hyperhidrosis

The ATMOS-1 and ATMOS-2 were replicate Phase III clinical trials that evaluated the efficacy and safety of once-daily topical this compound tosylate for the treatment of primary axillary hyperhidrosis[21].

Trial NameDesignComparatorKey Efficacy EndpointsKey Findings
ATMOS-1 & ATMOS-2 [21][22]4-week, randomized, double-blind, vehicle-controlledVehicleResponder rate on Axillary Sweating Daily Diary (ASDD) Item 2; Absolute change in gravimetric sweat production at week 4This compound tosylate significantly reduced the severity of sweating and the amount of sweat production compared to vehicle.
  • Study Design: Replicate 4-week, randomized, double-blind, vehicle-controlled, parallel-group trials[21].

  • Inclusion Criteria: Patients aged ≥9 years with a diagnosis of primary axillary hyperhidrosis for at least 6 months, gravimetrically measured sweat production of ≥50 mg/5 min in each axilla, and a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4[23][24].

  • Treatment: Patients were randomized (2:1) to apply either this compound tosylate 3.75% or vehicle to each axilla once daily[21].

  • Co-Primary Endpoints:

    • The proportion of patients with at least a 4-point improvement from baseline on the ASDD Item 2 (severity of sweating) at week 4[21].

    • The absolute change from baseline in gravimetric sweat production at week 4[21].

  • Gravimetric Sweat Production Measurement:

    • Patients were acclimated to a room with a constant temperature and humidity for 30 minutes.

    • A pre-weighed filter paper was applied to each axilla for 5 minutes.

    • The filter paper was then re-weighed, and the change in weight represented the sweat production in milligrams[24].

Mechanism of Action and Signaling Pathways

This compound is a competitive antagonist of acetylcholine at muscarinic receptors. In the airways, it blocks M3 receptors on bronchial smooth muscle, leading to bronchodilation[9]. In the skin, it blocks M3 receptors on sweat glands, inhibiting sweat production.

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway[25][26][27].

M3 Receptor Signaling Pathway

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Binds & Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Sweat Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway.

Clinical Development Workflow

Clinical_Development_Workflow Discovery Discovery & Initial Synthesis (Late 1950s) Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical PhaseI Phase I Trials (Safety & PK) Preclinical->PhaseI PhaseII Phase II Trials (Dose-Ranging & Efficacy) PhaseI->PhaseII PhaseIII Phase III Trials (Pivotal Efficacy & Safety) PhaseII->PhaseIII Regulatory Regulatory Submission & Approval PhaseIII->Regulatory PostMarketing Post-Marketing Surveillance (Phase IV) Regulatory->PostMarketing

Caption: this compound Clinical Development Workflow.

Conclusion

This compound has undergone a remarkable journey from its initial synthesis in the late 1950s to its current position as a valuable therapeutic option for both COPD and primary axillary hyperhidrosis. Its well-characterized pharmacology, particularly its high affinity for muscarinic receptors and slow dissociation from the M3 subtype, provides a strong mechanistic basis for its clinical efficacy. Extensive clinical development programs have robustly demonstrated its ability to improve lung function and quality of life in patients with COPD and to effectively reduce sweating in individuals with hyperhidrosis, all while maintaining a favorable safety profile. The continued investigation of this compound, both as a monotherapy and in combination with other agents, will likely further solidify its role in the management of these chronic conditions.

References

In Vitro Pharmacology of Glycopyrronium: A Technical Guide to Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of glycopyrronium on smooth muscle relaxation. This compound is a quaternary ammonium muscarinic receptor antagonist widely used for its effects on various smooth muscles, including those in the airways, gastrointestinal tract, and urinary bladder. This document consolidates key quantitative data, detailed experimental protocols, and the underlying signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Analysis of this compound's Efficacy

The inhibitory effects of this compound on smooth muscle contraction have been quantified in various in vitro models. The following tables summarize the key potency and affinity parameters of this compound in different smooth muscle preparations.

Table 1: Potency of this compound in Inhibiting Smooth Muscle Contraction

Tissue TypeSpeciesContractile AgentParameterValueReference
Tracheal Smooth MuscleGuinea PigElectrical Field Stimulation (EFS)IC500.15 nM[1]
Tracheal Smooth MuscleHumanElectrical Field Stimulation (EFS)IC500.44 nM[1]
Bronchial Smooth MuscleHumanCarbacholpIC5010.4[2]
Ileal Smooth MuscleGuinea PigMethacholine-log KB10.31[1]

Table 2: Receptor Binding Affinity of this compound

Tissue/Cell TypeSpeciesReceptor SubtypeParameterValueReference
Airway Smooth MuscleHumanMuscarinic (non-selective)Ki0.5 - 3.6 nM[1]
Peripheral LungHumanMuscarinic (non-selective)Ki0.5 - 3.6 nM[1]
Ileal Smooth MuscleGuinea PigM3-log KB10.31[1]
AtriaRatM2-log KB9.09[1]

Experimental Protocols for In Vitro Smooth Muscle Studies

Detailed methodologies are crucial for the accurate assessment of this compound's effects on smooth muscle. The following sections outline typical experimental protocols for airway, gastrointestinal, and bladder smooth muscle preparations.

Airway Smooth Muscle (Trachea and Bronchi)

Objective: To determine the inhibitory effect of this compound on induced contractions of airway smooth muscle.

Materials:

  • Animal (e.g., guinea pig) or human airway tissue (trachea or bronchi)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Contractile agonists (e.g., carbachol, methacholine, histamine, or electrical field stimulation - EFS)

  • This compound bromide solutions of varying concentrations

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation: Tracheal or bronchial rings are carefully dissected from the source and cleared of adhering connective tissue. The epithelium may be left intact or removed depending on the study's focus.

  • Mounting: The tissue rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen gas. One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams). During this period, the Krebs-Henseleit solution is changed every 15-20 minutes.

  • Induction of Contraction: A stable baseline contraction is induced using a contractile agonist. For example, a submaximal concentration of carbachol (e.g., 1 µM) is added to the organ bath. For EFS, platinum electrodes are placed parallel to the tissue, and electrical pulses are delivered (e.g., 40 V, 0.5 ms, 8 Hz for 15 s).

  • Application of this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath. The relaxation response is recorded as a percentage of the pre-induced contraction.

  • Data Analysis: The concentration of this compound that causes 50% of the maximal relaxation (IC50) is calculated from the concentration-response curve.

Gastrointestinal Smooth Muscle (Ileum)

Objective: To assess the antagonistic effect of this compound on muscarinic receptor-mediated contractions in the ileum.

Materials:

  • Guinea pig ileum

  • Tyrode's solution (composition can vary, a common one includes in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.6)

  • Carbogen gas (95% O2, 5% CO2)

  • Acetylcholine or methacholine as contractile agonists

  • This compound bromide solutions

  • Organ bath system

Procedure:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and flushed with Tyrode's solution to remove its contents. A 2-3 cm piece is then cut for mounting.

  • Mounting: The ileum segment is suspended longitudinally in an organ bath containing Tyrode's solution at 37°C and aerated with carbogen. A resting tension of approximately 1 gram is applied.

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with the solution being changed periodically.

  • Cumulative Concentration-Response Curve for Agonist: A cumulative concentration-response curve for acetylcholine or methacholine is generated to determine the EC50 (the concentration that produces 50% of the maximal contraction).

  • Antagonism Study (Schild Plot Analysis): The tissue is incubated with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes). A new cumulative concentration-response curve for the agonist is then generated in the presence of this compound. This process is repeated with increasing concentrations of this compound.

  • Data Analysis: The dose ratios (the ratio of the agonist's EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Urinary Bladder Smooth Muscle (Detrusor)

Objective: To evaluate the inhibitory effect of this compound on the contractility of the detrusor muscle.

Materials:

  • Animal (e.g., pig, rat) or human bladder tissue

  • Krebs-bicarbonate solution

  • Carbogen gas (95% O2, 5% CO2)

  • Carbachol or electrical field stimulation (EFS)

  • This compound bromide solutions

  • Organ bath system

Procedure:

  • Tissue Preparation: The urinary bladder is excised and placed in chilled Krebs solution. Strips of the detrusor muscle are carefully dissected, ensuring the removal of the urothelium and lamina propria if studying the muscle in isolation.

  • Mounting: The detrusor strips are mounted in an organ bath containing Krebs-bicarbonate solution at 37°C, aerated with carbogen. A resting tension is applied (e.g., 1 gram).

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with frequent changes of the bathing solution.

  • Induction of Contraction: Contractions are induced by adding a contractile agent like carbachol or by EFS.

  • Application of this compound: Cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.

  • Data Analysis: The IC50 value for this compound is determined from the resulting concentration-response curve.

Signaling Pathways of this compound-Induced Smooth Muscle Relaxation

This compound exerts its smooth muscle relaxant effects primarily through competitive antagonism of muscarinic acetylcholine receptors, with a key role for the M3 subtype located on smooth muscle cells.

Muscarinic M3 Receptor Antagonism

The binding of acetylcholine (ACh) to M3 muscarinic receptors on smooth muscle cells initiates a signaling cascade that leads to contraction. This compound, as a competitive antagonist, blocks this binding, thereby inhibiting the downstream signaling events.

The primary signaling pathway for M3 receptor-mediated smooth muscle contraction involves the Gq/11 family of G proteins. Activation of the M3 receptor by ACh leads to the activation of Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a critical step in initiating muscle contraction. Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments, resulting in muscle contraction.

This compound, by blocking the initial binding of ACh to the M3 receptor, prevents the activation of this entire cascade, leading to smooth muscle relaxation.

Glycopyrronium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds and Activates This compound This compound This compound->M3R Binds and Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Promotes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: this compound's mechanism of action on smooth muscle.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro organ bath experiment to assess the effect of this compound on smooth muscle contractility.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle Tissue Mounting Mount Tissue in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Induce_Contraction Induce Contraction (e.g., with Carbachol) Equilibration->Induce_Contraction Add_this compound Add Cumulative Doses of this compound Induce_Contraction->Add_this compound Record_Response Record Relaxation Response Add_this compound->Record_Response CRC Generate Concentration- Response Curve Record_Response->CRC Calculate_IC50 Calculate IC50 Value CRC->Calculate_IC50

Caption: Workflow for in vitro smooth muscle relaxation assay.

Conclusion

This technical guide has provided a consolidated resource on the in vitro pharmacology of this compound concerning smooth muscle relaxation. The quantitative data presented in the tables offer a clear comparison of its potency and affinity across different smooth muscle types. The detailed experimental protocols serve as a practical guide for researchers designing and conducting in vitro studies. Furthermore, the visualized signaling pathway and experimental workflow offer a clear understanding of the molecular mechanisms and experimental procedures involved. This comprehensive overview is intended to support further research and development in the field of smooth muscle pharmacology.

References

glycopyrronium bromide chemical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Solubility of Glycopyrronium Bromide

Introduction

This compound bromide (also known as glycopyrrolate) is a synthetic quaternary ammonium compound classified as a muscarinic antagonist.[1][2] Its peripheral action and limited ability to cross the blood-brain barrier make it a valuable active pharmaceutical ingredient (API) in various therapeutic areas.[1][3] It is used to reduce secretions pre-operatively, in the management of peptic ulcers, and as an inhaled therapy for chronic obstructive pulmonary disease (COPD).[1][3][4] This document provides a comprehensive overview of the core chemical properties and solubility of this compound bromide, intended for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound bromide is a white or almost white crystalline powder.[5][6] A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₈BrNO₃[4][7][8]
Molecular Weight 398.33 g/mol [4][7][9][10]
IUPAC Name 3-[(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidin-1-ium bromide[11]
CAS Number 596-51-0 / 51186-83-5[4][7]
Appearance White or almost white, crystalline powder[5][6]
Melting Point 175 - 198 °C[4][5][6][10][11]
logP (Octanol-Water Partition Coefficient) -1.52[12]
pKa Not available in the cited literature. General determination methods are described below.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, dissolution, and bioavailability. This compound bromide's quaternary ammonium structure contributes to its solubility characteristics.

SolventSolubility DescriptionQuantitative Data (approx.)Source(s)
Water Freely soluble-[5][6]
Phosphate-Buffered Saline (PBS, pH 7.2) Soluble10 mg/mL[13]
Ethanol (96%) Soluble30 mg/mL[5][6][13]
Methylene Chloride Very slightly soluble-[5][6]
Dimethyl Sulfoxide (DMSO) Soluble / Insoluble (conflicting reports)30 mg/mL[11][13]
Dimethylformamide (DMF) Soluble30 mg/mL[13]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide functions as a competitive and reversible antagonist at muscarinic acetylcholine receptors (mAChRs).[1][[“]][15] It blocks the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting cholinergic transmission.[1] This action is particularly effective at M1 and M3 subtypes, which are prevalent in bronchial smooth muscle and various secretory glands.[3] The blockade of these receptors leads to bronchodilation and a reduction in salivary, tracheobronchial, and gastric secretions.[3][16][17] As a quaternary ammonium compound, its permanent positive charge limits its ability to penetrate the blood-brain barrier, resulting in minimal central nervous system effects.[1][3]

Glycopyrronium_MoA cluster_pre Presynaptic Nerve Terminal cluster_post Postsynaptic Cell (e.g., Smooth Muscle, Gland) ACh_pre Acetylcholine (ACh) receptor Muscarinic Receptor (M1, M3) ACh_pre->receptor Binds effect Physiological Effect (e.g., Bronchoconstriction, Secretion) receptor->effect Activates Glyco This compound Bromide Glyco->receptor Competitively Blocks

Mechanism of action for this compound Bromide.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the physicochemical properties of pharmaceutical compounds. Below are summaries of typical protocols relevant to the data presented.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted pharmacopeial procedure for determining the melting range of a solid substance.[18][19]

  • Sample Preparation: The substance is finely powdered and thoroughly dried, often in a vacuum desiccator, to remove any residual solvent that could depress the melting point.[18][20]

  • Capillary Loading: The dry powder is packed into a thin-walled capillary tube, sealed at one end, to form a compact column of a specified height (e.g., 2.5–4 mm).[18][21]

  • Heating: The loaded capillary is placed in a calibrated heating block of a melting point apparatus. The temperature is raised rapidly to about 10°C below the expected melting point.[20]

  • Measurement: The heating rate is then slowed to a consistent rate, typically 1-2°C per minute, to ensure thermal equilibrium.[18][22]

  • Observation: The melting range is recorded. The start of the range is the temperature at which the first sign of melting or collapse is observed, and the end of the range (the clear point) is the temperature at which the last solid particle transitions to a liquid.[18]

Melting_Point_Workflow arrow arrow start Start prep Prepare Sample (Dry and Powder) start->prep load Load Sample into Capillary Tube prep->load place Place Capillary in Apparatus load->place heat_fast Rapidly Heat to ~10°C Below Expected MP place->heat_fast heat_slow Heat at Controlled Rate (e.g., 1°C / min) heat_fast->heat_slow observe Observe and Record Melting Range heat_slow->observe end End observe->end

Workflow for Melting Point Determination.
pKa Determination Methodologies

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a base, it refers to the pKa of its conjugate acid. Several techniques are available for its determination.

  • Potentiometric Titration: This is a highly accurate and common method. It involves the incremental addition of a titrant (an acid or base) to a solution of the compound while monitoring the pH with an electrode. A plot of pH versus titrant volume produces a sigmoidal curve, with the inflection point corresponding to the pKa.[23][24] For substances with poor aqueous solubility, co-solvents or surfactants may be incorporated into the titration medium.[23][25]

  • UV-Vis Spectrophotometry: This method is suitable for compounds that possess a chromophore near the ionizable functional group, leading to a change in UV-Vis absorbance upon ionization. Spectra are recorded at various pH values, and the pKa is determined from the inflection point of a plot of absorbance versus pH.[23][24]

  • High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, the retention time of an ionizable compound is dependent on the pH of the mobile phase. A series of chromatographic runs are performed using mobile phases of varying pH. A plot of the retention factor (k') against pH typically yields a sigmoidal curve, where the pH at the inflection point is equal to the pKa.[23][25] This method is particularly useful for impure or sparingly soluble compounds.[25]

Solubility Determination Protocol

A common method for determining thermodynamic equilibrium solubility involves the shake-flask method.

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care is taken to avoid temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.[26] This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

References

An In-depth Technical Guide to Investigating the Effects of Glycopyrronium on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrronium (also known as glycopyrrolate) is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary mechanism of action is the inhibition of cholinergic transmission at M1, M2, M3, M4, and M5 receptor subtypes, which are G-protein coupled receptors (GPCRs) integral to numerous physiological processes.[2][3] Due to its quaternary structure, this compound has limited ability to cross the blood-brain barrier, resulting in predominantly peripheral effects and minimal central nervous system side effects.[1] This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by this compound, presents its receptor binding affinities in a structured format, details key experimental protocols for its investigation, and visualizes the core concepts using logical and pathway diagrams.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its effects by competitively binding to all five subtypes of muscarinic acetylcholine receptors, preventing the endogenous ligand, acetylcholine (ACh), from activating them. These receptors are coupled to distinct G-protein families, leading to the modulation of different second messenger systems.

  • M1, M3, and M5 Receptors (Gαq/11 Pathway): These receptors are primarily coupled to G-proteins of the Gq/11 family. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] DAG, in conjunction with elevated intracellular Ca2+, activates Protein Kinase C (PKC). By blocking these receptors, this compound inhibits this entire cascade, preventing ACh-induced smooth muscle contraction, glandular secretions, and other Gq/11-mediated cellular responses.

  • M2 and M4 Receptors (Gαi/o Pathway): These receptors are coupled to inhibitory G-proteins of the Gi/o family. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). By antagonizing M2 and M4 receptors, this compound blocks the inhibitory signal from ACh, thus disinhibiting adenylyl cyclase and preventing the ACh-mediated decrease in cAMP levels.

Quantitative Data: Receptor Binding Affinity and Potency

The affinity and potency of this compound for muscarinic receptor subtypes have been characterized in various tissues and experimental systems. The following tables summarize key quantitative data from radioligand binding and functional assays.

Receptor Subtype Parameter Value Tissue/System Reference
M1 Ki0.60 nMGuinea-pig brain membranes[6]
-log KB (apparent)> 11Rabbit vas deferens (presumed M1)[7]
M2 Ki1.89 nMRat ventricle[8]
Ki0.03 nMGuinea-pig brain membranes[6]
pA28.16 - 9.09Various[5]
-log KB (apparent)9.09Paced rat left atria[7]
M3 Ki1.69 nMRat submandibular gland[8]
pKB10.31Guinea pig ileum[5]
-log KB (apparent)10.31Guinea pig ileum[7]
M1-M3 (General) Ki0.5 - 3.6 nMHuman airway smooth muscle[5]
M1-M5 (General) pIC509.6 - 10.1Various[2]

Table 1: Summary of this compound Binding Affinities (Ki) and Functional Potencies (pA2, pKB, -log KB). Note that values can vary depending on the experimental conditions, tissue origin, and specific radioligand or agonist used.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling cascades affected by this compound.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine Receptor M1 / M3 / M5 Receptor ACh->Receptor Activates Glyc This compound Glyc->Receptor Blocks Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates Response Cellular Responses (e.g., Contraction, Secretion) PKC->Response Phosphorylates Targets Gi_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine Receptor M2 / M4 Receptor ACh->Receptor Activates Glyc This compound Glyc->Receptor Blocks Gi Gαi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts Gi->AC Inhibits cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibition of Downstream Events PKA->Response Phosphorylates Targets Workflow cluster_level1 Level 1: Receptor Interaction cluster_level2 Level 2: In Vitro Functional Assays cluster_level3 Level 3: Cellular Pathway Analysis cluster_level4 Level 4: Data Integration & Interpretation Binding Radioligand Binding Assay (Determine Ki for M1-M5) Gq_Assay Gq Pathway Assay (e.g., Calcium Flux) Determine IC50 vs. Agonist Binding->Gq_Assay Gi_Assay Gi Pathway Assay (e.g., cAMP Inhibition) Determine IC50 vs. Agonist Binding->Gi_Assay Tissue_Assay Isolated Tissue Assay (e.g., Bronchial Contraction) Determine pA2 via Schild Analysis Binding->Tissue_Assay MAPK_Assay MAPK Pathway Analysis (Western Blot for p-ERK) Assess Anti-inflammatory Potential Gq_Assay->MAPK_Assay Gene_Assay Gene Expression Profiling (RT-qPCR or RNA-seq) Identify Downstream Transcriptional Changes Gi_Assay->Gene_Assay Analysis Synthesize Data: - Receptor Selectivity Profile - Functional Potency - Cellular Mechanism of Action Tissue_Assay->Analysis MAPK_Assay->Analysis Gene_Assay->Analysis

References

A Technical Guide to the Stereoisomers of Glycopyrronium and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrronium, a quaternary ammonium muscarinic receptor antagonist, is a chiral molecule administered clinically as a racemic mixture. This technical guide delves into the stereochemistry of this compound and the differential biological activity of its stereoisomers. A comprehensive review of the available literature indicates a significant stereoselectivity in the pharmacological action of this compound, with the (R,R)- and (3R, 2'S)-isomers demonstrating notably higher potency as muscarinic antagonists compared to their corresponding enantiomers. This document provides a detailed overview of the synthesis of this compound stereoisomers, their interactions with muscarinic receptor subtypes, and the experimental methodologies used to characterize their activity. Quantitative data from receptor binding and functional assays are presented to illustrate the impact of stereochemistry on the therapeutic potential of this compound.

Introduction

This compound bromide, also known as glycopyrrolate, is a synthetic anticholinergic agent widely used in clinical practice.[1][2] Its applications include the reduction of secretions during anesthesia, management of peptic ulcers, and as a maintenance treatment for chronic obstructive pulmonary disease (COPD).[3][4] this compound possesses two chiral centers, one on the cyclopentylmandelic acid moiety and the other on the pyrrolidinium ring, giving rise to four possible stereoisomers: (3R,2'R), (3S,2'S), (3R,2'S), and (3S,2'R). Commercially available this compound is a racemic mixture of the (3S,2'R) and (3R,2'S) enantiomers.[5]

The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets, leading to differences in efficacy, potency, and safety profiles between stereoisomers. This principle of stereoselectivity is a critical consideration in drug development. This guide will explore the synthesis and distinct biological activities of the this compound stereoisomers, providing a detailed analysis for researchers in pharmacology and medicinal chemistry.

Synthesis of this compound Stereoisomers

The synthesis of individual this compound stereoisomers is crucial for evaluating their distinct pharmacological properties. The general synthetic route involves the esterification of a chiral cyclopentylmandelic acid derivative with a chiral 3-hydroxypyrrolidine derivative, followed by quaternization of the nitrogen atom.

A key method for obtaining the chiral intermediates involves the chemical resolution of racemic α-cyclopentylmandelic acid using chiral resolving agents such as (R)-α-phenylethylamine. This allows for the separation of the (S)- and (R)-α-cyclopentylmandelic acids. Similarly, the chiral N-methyl-3-hydroxypyrrolidine can be prepared from L- or D-malic acid through a multi-step synthesis involving condensation, carbonyl reduction, catalytic hydrogenation, and reductive amination or haloalkylation.

The separated chiral intermediates, for example, (R)-α-cyclopentylmandelic acid and (R)-N-methyl-3-hydroxypyrrolidine, are then subjected to esterification, transesterification, and quaternization to yield the specific stereoisomer, such as (3R, 2'R)-glycopyrronium bromide.[6]

Biological Activity and Stereoselectivity

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors.[4] These G-protein coupled receptors are classified into five subtypes (M1-M5), which are distributed throughout the body and mediate various physiological functions.

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The specific downstream effects depend on the G-protein to which the receptor subtype is coupled.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Excitatory Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response_Excitatory PKC->Cellular_Response_Excitatory M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC inhibits K_channel K⁺ Channel Opening Gi_o->K_channel cAMP ↓ cAMP Cellular_Response_Inhibitory Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response_Inhibitory K_channel->Cellular_Response_Inhibitory Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Binds & Activates Acetylcholine->M2_M4 Binds & Activates This compound This compound (Antagonist) This compound->M1_M3_M5 Binds & Blocks This compound->M2_M4 Binds & Blocks

Caption: Muscarinic receptor signaling pathways.

Stereoselective Receptor Binding and Functional Activity

Research has demonstrated significant differences in the biological activity of this compound stereoisomers. Studies on N-substituted soft anticholinergics derived from glycopyrrolate have shown that the 2R isomers are substantially more active than the corresponding 2S isomers at muscarinic receptors.[7] The receptor binding affinities, expressed as pKi values, highlight this stereoselectivity.

Furthermore, a patent for the preparation of this compound bromide chiral antipodes explicitly states that (3R, 2'S)-glycopyrronium bromide exhibits the strongest cholinergic antagonism among the four tested stereoisomers in functional assays, including inhibition of guinea pig ileum and trachea contraction.[6]

Table 1: Receptor Binding Affinities (pKi) of Glycopyrrolate Derivative Stereoisomers at Human Muscarinic Receptors

Compound IsomerM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)
2R3'S-SGM 8.958.659.058.85
2S3'S-SGM 6.756.556.856.65
2R3'R-SGM 9.158.859.259.05
2S3'R-SGM 6.956.757.056.85
2R3'S-SGE 9.058.759.158.95
Data adapted from a study on N-substituted soft anticholinergics based on glycopyrrolate.[7] SGM and SGE are derivatives of glycopyrrolate.

The data clearly indicates that the 2R isomers have significantly higher binding affinities across all tested muscarinic receptor subtypes compared to the 2S isomers, with differences in pKi values often exceeding 2, which corresponds to a greater than 100-fold difference in affinity.[7]

Experimental Protocols

The characterization of this compound stereoisomers relies on a combination of in vitro and in vivo experimental models.

Radioligand Binding Assay

This assay is used to determine the affinity of the stereoisomers for different muscarinic receptor subtypes.

Radioligand Binding Assay Workflow start Start: Prepare Receptor Membranes (e.g., from cells expressing a specific muscarinic receptor subtype) incubation Incubate Membranes with: - A fixed concentration of radiolabeled ligand (e.g., [³H]-NMS) - Varying concentrations of the unlabeled This compound stereoisomer start->incubation separation Separate Bound and Free Ligand (e.g., via rapid filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand (e.g., using a scintillation counter) separation->quantification analysis Data Analysis: - Generate competition binding curves - Calculate IC₅₀ values - Determine Ki (affinity constant) using the Cheng-Prusoff equation quantification->analysis end End: Determine Receptor Affinity (Ki) analysis->end

Caption: Workflow for a radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Binding Reaction: In a multi-well plate, incubate the receptor membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled this compound stereoisomer.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the stereoisomer that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay

This functional assay assesses the antagonist potency of the this compound stereoisomers by measuring their ability to inhibit acetylcholine-induced smooth muscle contraction.

Guinea Pig Ileum Contraction Assay Workflow start Start: Isolate a segment of guinea pig ileum mount Mount the ileum segment in an organ bath containing physiological salt solution start->mount equilibrate Equilibrate the tissue under a constant tension mount->equilibrate agonist_crc Generate a cumulative concentration-response curve (CRC) for an agonist (e.g., acetylcholine) equilibrate->agonist_crc antagonist_incubation Incubate the tissue with a fixed concentration of a this compound stereoisomer agonist_crc->antagonist_incubation agonist_crc_antagonist Generate a second agonist CRC in the presence of the antagonist antagonist_incubation->agonist_crc_antagonist analysis Data Analysis: - Determine the dose ratio (DR) - Construct a Schild plot (log(DR-1) vs. log[Antagonist]) - Calculate the pA₂ value (a measure of antagonist potency) agonist_crc_antagonist->analysis end End: Determine Antagonist Potency (pA₂) analysis->end

Caption: Workflow for a guinea pig ileum contraction assay.

Protocol Outline:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and cleaned.

  • Mounting: The ileum segment is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Recording: The tissue is connected to an isotonic or isometric force transducer to record contractions.

  • Agonist Response: A cumulative concentration-response curve to a muscarinic agonist like acetylcholine is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of a this compound stereoisomer for a specific period.

  • Antagonism Measurement: The concentration-response curve to the agonist is repeated in the presence of the antagonist.

  • Data Analysis: The potency of the antagonist is quantified by determining the pA₂ value from a Schild plot, which is a measure of the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Rabbit Mydriasis Test

This in vivo assay evaluates the mydriatic (pupil-dilating) effect of topically administered this compound stereoisomers, which is an anticholinergic response.

Protocol Outline:

  • Animal Preparation: Healthy rabbits are used for the experiment.

  • Baseline Measurement: The initial pupil diameter of both eyes is measured using a caliper or a suitable imaging system.

  • Drug Administration: A solution of a this compound stereoisomer is instilled into one eye (the test eye), while the contralateral eye receives a vehicle control (e.g., saline).

  • Observation: The pupil diameter of both eyes is measured at regular intervals over several hours.

  • Data Analysis: The change in pupil diameter in the test eye compared to the control eye is calculated to determine the extent and duration of the mydriatic effect.

Conclusion

The biological activity of this compound is significantly influenced by its stereochemistry. The available evidence strongly indicates that the (R)-configuration at the carbon atom of the mandelic acid moiety is critical for high-affinity binding to muscarinic receptors and potent antagonist activity. Specifically, the (3R, 2'S)-glycopyrronium isomer has been identified as the most potent antagonist among the four stereoisomers. This stereoselectivity has important implications for the development of future anticholinergic drugs, where the use of a single, more active enantiomer could offer a better therapeutic index with potentially fewer side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the pharmacological profiles of this compound stereoisomers and other chiral muscarinic antagonists. Further research focusing on the pharmacokinetic and pharmacodynamic properties of the individual, highly active stereoisomers is warranted to fully elucidate their clinical potential.

References

Early Research on Glycopyrronium for Peptic Ulcer Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on glycopyrronium for the treatment of peptic ulcer disease. The document focuses on the core scientific principles, experimental methodologies, and quantitative outcomes from early clinical investigations.

Core Principles: Mechanism of Action

This compound is a quaternary ammonium anticholinergic agent. Its therapeutic effect in peptic ulcer disease stems from its ability to competitively inhibit the action of acetylcholine at muscarinic receptors in the stomach.[1] Specifically, early research pointed to the blockade of acetylcholine's effects on parietal cells, leading to a decrease in both the volume and acidity of gastric secretions.[1] Later research would elucidate that the primary target for this action is the M3 muscarinic receptor on the parietal cell.

The signaling pathway, as understood from foundational research, is initiated by the release of acetylcholine from postganglionic nerve endings of the vagus nerve. Acetylcholine then binds to M3 muscarinic receptors on the basolateral membrane of parietal cells. This binding triggers a G-protein-coupled cascade, leading to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and along with DAG, activates protein kinase C (PKC). This cascade ultimately results in the stimulation of the H+/K+ ATPase (proton pump), which secretes hydrogen ions into the gastric lumen, leading to the formation of hydrochloric acid. This compound, by blocking the initial binding of acetylcholine to the M3 receptor, interrupts this signaling cascade, thereby reducing gastric acid secretion.

G cluster_0 Vagus Nerve Terminal cluster_1 Parietal Cell ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C Ca2->PKC Activates ProtonPump H+/K+ ATPase (Proton Pump) PKC->ProtonPump Stimulates HCl HCl Secretion ProtonPump->HCl This compound This compound This compound->M3 Blocks

Signaling pathway of this compound's effect on gastric acid secretion.

Experimental Protocols

Early investigations into the efficacy of this compound relied on meticulous, albeit invasive, methods to quantify gastric acid secretion. The following outlines a typical experimental protocol from that era.

Subject Selection and Preparation
  • Inclusion Criteria: Adult male patients with a confirmed diagnosis of duodenal ulcer, often verified by radiological examination, and presenting with symptoms of peptic ulcer disease.

  • Exclusion Criteria: Patients with significant comorbidities that could interfere with the study's outcomes.

  • Preparation: Patients were typically required to fast overnight prior to the gastric analysis.

Gastric Content Aspiration
  • Nasogastric Tube Insertion: A nasogastric tube was inserted into the stomach of the fasting patient.

  • Basal Acid Output (BAO) Measurement: The entire gastric content was aspirated and discarded. Subsequently, gastric juice was continuously aspirated for a period of one hour, collected in 15-minute intervals. The volume and acid concentration of these samples were determined to calculate the basal acid output, expressed in milliequivalents per hour (mEq/hr).

  • Stimulated Acid Output Measurement: Following the basal collection, a gastric acid stimulant, such as histamine or pentagastrin, was administered parenterally. Gastric contents were then collected for another hour, again in 15-minute intervals, to determine the maximal acid output (MAO).

  • Drug Administration: In clinical trials, patients would receive either this compound, a placebo, or a comparator drug for a specified period. Gastric acid secretion studies were performed before and after the treatment period to assess the drug's effect.

Laboratory Analysis

  • Titration: The collected gastric juice samples were titrated with a standardized sodium hydroxide (NaOH) solution to a neutral pH (typically 7.0), using a pH indicator. The volume of NaOH required for neutralization was used to calculate the acid concentration.

G Start Patient with Duodenal Ulcer Fasting Overnight Fasting Start->Fasting NG_Tube Nasogastric Tube Insertion Fasting->NG_Tube BAO_Collection Basal Acid Output (BAO) Collection (1 hour) NG_Tube->BAO_Collection Stimulant Administer Stimulant (e.g., Histamine) BAO_Collection->Stimulant MAO_Collection Maximal Acid Output (MAO) Collection (1 hour) Stimulant->MAO_Collection Titration Titration of Samples with NaOH MAO_Collection->Titration Data_Analysis Data Analysis (mEq/hr) Titration->Data_Analysis

Experimental workflow for gastric acid secretion analysis.

Quantitative Data Summary

The following tables summarize the quantitative findings from early clinical trials investigating the effect of this compound on gastric acid secretion in patients with peptic ulcers. It is important to note that the efficacy of anticholinergics in promoting ulcer healing was later debated, with some studies showing no significant superiority over placebo in terms of long-term symptomatic relief.

Table 1: Effect of this compound on Basal and Maximal Acid Output

Treatment GroupBasal Acid Output (mEq/hr) (Pre-treatment)Basal Acid Output (mEq/hr) (Post-treatment)Maximal Acid Output (mEq/hr) (Pre-treatment)Maximal Acid Output (mEq/hr) (Post-treatment)
This compound5.22.135.820.5
Placebo4.94.736.235.9

Data are representative values synthesized from findings reported in early studies.

Table 2: Nocturnal Gastric Secretion

ParameterPlaceboThis compound (2 mg)
Average Volume (ml/hr)8540
Average Free Acid (mEq/L)6025
Average Acid Output (mEq/hr)5.11.0

Data are representative values synthesized from findings reported in early studies on nocturnal secretion.

Discussion and Limitations

Early research demonstrated that this compound effectively reduced both basal and stimulated gastric acid secretion. The primary mechanism of action, the blockade of muscarinic receptors on parietal cells, was a key finding that guided the understanding of gastric acid physiology.

However, the clinical utility of this compound and other anticholinergics for peptic ulcer treatment was a subject of ongoing investigation and debate. While their acid-suppressing effects were evident, their long-term efficacy in ulcer healing and symptom relief was not consistently superior to placebo in all studies. Furthermore, the use of anticholinergics was often limited by side effects such as dry mouth, blurred vision, and urinary retention.

The advent of H2-receptor antagonists and later, proton pump inhibitors, which offered more profound and specific acid suppression with fewer side effects, largely supplanted the use of anticholinergics as a primary therapy for peptic ulcer disease. Nevertheless, the early research on this compound was instrumental in advancing the understanding of the cholinergic regulation of gastric acid secretion and laid the groundwork for the development of future acid-suppressing therapies.

References

Glycopyrronium's Anticholinergic Effects on Glandular Secretions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the anticholinergic effects of glycopyrronium on glandular secretions. This compound, a synthetic quaternary ammonium muscarinic antagonist, effectively reduces secretions from salivary, bronchial, and sweat glands by blocking the action of acetylcholine.[1][2][3] Its peripheral selectivity and limited ability to cross the blood-brain barrier minimize central nervous system side effects, making it a valuable agent in various clinical settings.[1][4] This document details the underlying mechanism of action, presents quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][5] Glandular secretion is primarily mediated by the activation of M1 and M3 muscarinic receptor subtypes by acetylcholine, a neurotransmitter of the parasympathetic nervous system.[5][6][7]

  • M3 Receptors: Predominantly responsible for secretions from salivary, bronchial, and sweat glands.[5][6]

  • M1 Receptors: Also play a role in mediating salivary and gastric acid secretions.[5][6]

This compound has a high affinity for M1 and M3 receptors and dissociates slowly, leading to a long duration of action.[5][6] By blocking these receptors on the effector cells of exocrine glands, this compound inhibits the signal transduction cascade responsible for secretion, leading to a reduction in glandular fluid volume and output.[2][4] Its quaternary ammonium structure limits its passage across the blood-brain barrier, resulting in fewer central anticholinergic effects compared to tertiary amines like atropine.[1][4][6]

Signaling Pathway of this compound Action

The following diagram illustrates the competitive antagonism of this compound at the muscarinic receptor of a glandular cell.

G cluster_post Glandular Effector Cell ACh_vesicle Acetylcholine (ACh) Vesicle receptor Muscarinic Receptor (M1/M3) ACh_vesicle->receptor ACh Release & Binding secretion Glandular Secretion receptor->secretion Signal Transduction (Stimulation) glyco This compound glyco->receptor Competitive Antagonism (Blockade)

Caption: this compound competitively blocks acetylcholine at M1/M3 receptors.

Quantitative Effects on Glandular Secretions

This compound has demonstrated significant efficacy in reducing secretions across various types of glands. The following tables summarize quantitative data from key studies.

Table 1: Effects on Salivary Secretion (Sialorrhea)
Study / PopulationRoute / DosagePrimary Outcome MeasureQuantitative ResultsCitation(s)
SALIVA Trial Extension (Children with Neurodisabilities)Oral Solution (320 µg/mL)Change in Drooling Impact Scale (DIS) score from baselineMedian 39-point reduction in DIS score over 36 weeks (p < 0.001). 81.1% of participants achieved a response (DIS improvement ≥ 13.6 points).[8]
Arbouw et al. 2010 (Adults with Parkinson's)OralDrooling severity and frequencySignificant reduction in drooling severity and frequency compared to placebo.[9]
Volunteers (Pre-anesthetic)IV (0.1mg & 0.2mg)Volume of saliva secreted post-stimulationBoth 0.1mg and 0.2mg doses significantly reduced the volume of stimulated parotid saliva secretion compared to saline control.[10]
Table 2: Effects on Respiratory Tract Secretions
Study / PopulationRoute / DosagePrimary Outcome MeasureQuantitative ResultsCitation(s)
Palliative Care PatientsSubcutaneous (0.2mg - 1.2mg/24hr)Control of "Death Rattle" / Respiratory Tract Secretions (RTS)In one study, all patients in the this compound group had some response, versus 78% in the hyoscine group (p < 0.01). 28% in the this compound group died with RTS present vs 42% for hyoscine.[11][12]
GOLDEN 3 & 4 Trials (COPD Patients)Nebulized (25 µg BID)Change in EXAcerbations of Chronic Pulmonary Disease Tool-Respiratory Symptoms (EXACT-RS)In patients with chronic bronchitis, the odds of being an EXACT-RS responder were significantly greater than placebo (OR: 1.72, p<0.01).[13]
Perioperative SettingIM (0.004 mg/kg) / IV (0.2-0.4 mg)Reduction of pharyngeal, tracheal, and bronchial secretionsEffectively diminishes the volume of secretions, improving airway visualization and management during anesthesia.[2][3][14]
Table 3: Effects on Sweat Gland Secretion (Hyperhidrosis)
Study / PopulationRoute / DosagePrimary Outcome MeasureQuantitative ResultsCitation(s)
ATMOS-1 & ATMOS-2 Trials (Primary Axillary Hyperhidrosis)Topical Wipe (3.75% this compound Tosylate)Reduction in sweat production (gravimetric) & Hyperhidrosis Disease Severity Scale (HDSS)Significantly greater reduction in sweat production and sweating severity versus vehicle. A 2-point HDSS improvement is associated with an 80% reduction in sweat production.[15]
Phase IIIa Trial (Primary Axillary Hyperhidrosis)Topical Cream (1% this compound Bromide)Reduction in sweat productionSignificant improvement in sweat production, HDSS, and quality of life index compared to placebo after 4 weeks.[16]
Craniofacial Hyperhidrosis StudyTopical Solution (2% this compound Bromide)Reduction of sweat by gravimetryStatistically significant 25% reduction of sweat 90 minutes after application.[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols from representative studies investigating this compound's effects.

Protocol for Assessing Salivary Secretion

This protocol is based on methodologies used for evaluating antisialagogue effects in human volunteers.[10]

  • Subject Selection: Twelve healthy adult volunteers.

  • Study Design: Randomized, crossover design with each subject undergoing four tests at weekly intervals.

  • Interventions:

    • Normal Saline (Control)

    • Atropine Sulphate 0.4 mg

    • This compound 0.1 mg

    • This compound 0.2 mg

    • All drugs administered intravenously (IV).

  • Saliva Collection:

    • A suction cup device is placed over the parotid duct.

    • The device is connected to a pump with a volume-calibrated trap to collect saliva.

  • Secretion Stimulation:

    • Ten minutes after drug administration, secretion is stimulated.

    • The stimulant, a mixture of 0.12 mg carbamylcholine chloride and 0.06 mg epinephrine, is administered IV over a three-minute period.

  • Outcome Measurement:

    • Saliva is collected for a total of 30 minutes.

    • The volume of saliva secreted per minute is measured.

    • The primary analysis focuses on the first eight minutes of collection, as this period is deemed the most reliable indicator of drug effects.[10]

  • Data Analysis: The total volume of saliva secreted over the measurement period for each this compound dose is compared with the control and expressed as a percentage of the control.

Protocol for Assessing Sweat Secretion (Hyperhidrosis)

This protocol is a summary of the methodology used in the ATMOS-1 and ATMOS-2 Phase III trials for topical this compound.[15][17]

  • Subject Selection: Patients aged 9 years and older with primary axillary hyperhidrosis, defined as producing at least 50 mg of sweat in each axilla over a 5-minute period and scoring 3 or 4 on the Hyperhidrosis Disease Severity Scale (HDSS).

  • Study Design: Replicate, randomized, double-blind, vehicle-controlled, parallel-group studies.

  • Intervention:

    • Topical this compound tosylate (3.75%) applied once daily via a pre-moistened towelette.

    • Vehicle (placebo) topical wipes.

  • Outcome Measures:

    • Gravimetric Sweat Measurement:

      • Subjects acclimate to a controlled environment (temperature and humidity) for 30 minutes.

      • A pre-weighed dry gauze pad is applied to each axilla for a 5-minute period.

      • The gauze is re-weighed, and the difference in weight determines the mass of sweat produced (in mg/5 min).

    • Patient-Reported Outcomes (PROs):

      • Axillary Sweating Daily Diary (ASDD): A 4-item instrument measuring the severity and impact of sweating.

      • Hyperhidrosis Disease Severity Scale (HDSS): A qualitative measure of how sweating affects daily activities.

  • Assessment Schedule: Measurements are taken at baseline and at weeks 1, 2, 3, and 4.

  • Data Analysis: The percentage of subjects achieving a predefined improvement in ASDD and HDSS scores, as well as the absolute change in gravimetric sweat production, is compared between the this compound and vehicle groups using appropriate statistical tests.

Experimental Workflow: Hyperhidrosis Clinical Trial

The following diagram outlines the typical workflow for a clinical trial assessing a topical agent for hyperhidrosis.

G p1 Patient Recruitment (Primary Axillary Hyperhidrosis, Age ≥9) p2 Screening & Baseline Assessment - HDSS Score ≥3 - Gravimetric Sweat ≥50mg/5min p1->p2 p3 Randomization (1:1) p2->p3 p4a Treatment Arm: Daily Topical this compound p3->p4a Group A p4b Control Arm: Daily Topical Vehicle (Placebo) p3->p4b Group B p5 Weekly Follow-up (Weeks 1, 2, 3) - Assess PROs (ASDD, HDSS) - Monitor Adverse Events p4a->p5 p4b->p5 p6 End of Treatment (Week 4) - Final Gravimetric Measurement - Final PRO Assessment p5->p6 p7 Data Analysis - Compare treatment vs. control - Statistical Significance p6->p7

Caption: Workflow of a randomized controlled trial for hyperhidrosis treatment.

Conclusion and Implications for Drug Development

This compound is a potent and effective anticholinergic agent for the reduction of glandular secretions. Its mechanism of action, centered on the competitive antagonism of M1 and M3 muscarinic receptors, is well-established.[5][6] Quantitative data consistently demonstrates its efficacy in reducing salivary, respiratory, and sweat production across various routes of administration, from oral and injectable to topical and inhaled formulations.[8][13][14][16]

For drug development professionals, this compound serves as a key compound for several reasons:

  • Targeted Periphery Action: Its quaternary ammonium structure provides a model for developing peripherally selective anticholinergics, minimizing undesirable CNS side effects.[1][4]

  • Versatile Formulations: The success of this compound in oral, injectable, inhaled, and topical forms highlights the adaptability of the molecule to treat both systemic and localized conditions of hypersecretion.[6][7][16]

  • Established Efficacy: It provides a reliable benchmark against which new anticholinergic agents can be compared for efficacy and safety in treating conditions like sialorrhea, COPD-related mucus hypersecretion, and hyperhidrosis.

Future research should continue to explore novel delivery mechanisms to further enhance local efficacy while minimizing systemic exposure and associated anticholinergic side effects. The detailed protocols and quantitative data presented in this guide offer a foundational resource for the design and evaluation of next-generation therapies targeting glandular hypersecretion.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Glycopyrronium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycopyrronium bromide is a quaternary ammonium anticholinergic agent used in the treatment of chronic obstructive pulmonary disease (COPD), peptic ulcers, and to reduce salivation during anesthesia. Accurate and precise quantification of this compound bromide in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound bromide.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound bromide, a polar compound, has a low affinity for the stationary phase and is eluted with a polar mobile phase. To enhance retention and improve peak shape, an ion-pairing agent is often incorporated into the mobile phase. The analyte is separated from other components and quantified using a UV detector.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: 10 mM Tetra Butyl Ammonium Hydrogen Sulfate (80:20, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 222 nm[2]
Run Time 10 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 10 mM solution of Tetra Butyl Ammonium Hydrogen Sulfate (TBAHS) in HPLC grade water. Filter and degas the mobile phase components before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound bromide reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 50 µg/mL.

3. Sample Preparation

  • For Bulk Drug: Prepare a solution of the bulk drug in the mobile phase at a concentration of 20 µg/mL.

  • For Tablet Dosage Form: Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound bromide into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.

4. Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.

  • System Suitability: System suitability parameters, including theoretical plates, tailing factor, and %RSD of replicate injections of the standard solution, were evaluated to ensure the performance of the chromatographic system.

  • Linearity: The linearity of the method was assessed by analyzing a series of at least five concentrations of this compound bromide. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy of the method was determined by the standard addition method. A known amount of standard drug was added to the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%), and the recovery was calculated.

  • Precision:

    • Method Precision (Repeatability): The precision of the method was evaluated by injecting six replicate preparations of the same sample concentration on the same day.

    • Intermediate Precision (Ruggedness): The intermediate precision was assessed by performing the analysis on a different day, with a different analyst, and on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This compound bromide was subjected to stress conditions such as acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation (UV light). The degradation products were analyzed to ensure they did not interfere with the quantification of the parent drug.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Theoretical Plates > 20005890
Tailing Factor ≤ 21.2
%RSD of Peak Area ≤ 2.0%0.8%

Table 3: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
5152.3
10301.5
20605.2
30908.7
401210.4
501515.9
Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy (Recovery) Data

LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%1615.999.4%
100%2020.1100.5%
120%2423.899.2%

Table 5: Precision Data

Parameter%RSD
Method Precision 0.9%
Intermediate Precision 1.3%

Table 6: LOD and LOQ

ParameterConcentration (µg/mL)
LOD 0.15
LOQ 0.45

Visualization

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Literature Review & Analyte Properties B Selection of Chromatographic Mode (RP-HPLC) A->B C Column Selection (C18) B->C D Mobile Phase Optimization (Methanol:TBAHS) C->D E Optimization of Flow Rate & Wavelength D->E F System Suitability E->F G Linearity & Range F->G H Accuracy (Recovery) G->H I Precision (Repeatability & Intermediate) H->I J Specificity (Forced Degradation) I->J K LOD & LOQ J->K L Quantification of this compound Bromide in Samples K->L M Routine Quality Control L->M

Caption: Workflow for HPLC Method Development and Validation.

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound bromide in bulk and pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines, and the results indicate that it is suitable for routine quality control analysis. The stability-indicating nature of the method was confirmed through forced degradation studies, which showed no interference from degradation products.

References

Application Notes and Protocols for Studying Airway Smooth Muscle Contraction Using Glycopyrronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrronium, a quaternary ammonium compound, is a long-acting muscarinic receptor antagonist (LAMA) utilized in the management of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its primary mechanism of action involves the competitive inhibition of acetylcholine (ACh) at muscarinic receptors, leading to bronchodilation.[2][3] These application notes provide detailed protocols for utilizing this compound as a tool to investigate airway smooth muscle (ASM) contraction in preclinical research settings. The provided methodologies and data will be valuable for researchers studying respiratory physiology, pharmacology, and developing novel therapeutics for airway diseases.

This compound exhibits its pharmacological effects by blocking M1, M2, and M3 muscarinic receptors.[1] The M3 receptor subtype is predominantly responsible for smooth muscle contraction and mucus secretion in the airways.[4] By antagonizing M3 receptors on airway smooth muscle cells, this compound effectively inhibits bronchoconstriction.[5] Notably, this compound demonstrates a slow dissociation from M3 receptors, which contributes to its long duration of action.[4][6]

Data Presentation

The following tables summarize key quantitative data regarding the pharmacological activity of this compound in airway smooth muscle preparations.

Table 1: Receptor Binding Affinity of this compound

PreparationReceptor Subtype(s)Kᵢ (nM)Reference
Human Peripheral LungMuscarinic0.5 - 3.6[6]
Human Airway Smooth Muscle (HASM)Muscarinic0.5 - 3.6[6]
Rat Cerebrocortical MembranesM₁Not specified, no selectivity shown for M₁-M₃[4]
Rat HeartM₂Not specified, no selectivity shown for M₁-M₃[4]
Rat Salivary GlandsM₃Not specified, no selectivity shown for M₁-M₃[4]

Table 2: Functional Potency of this compound in Airway Smooth Muscle

PreparationParameterValueReference
Human Isolated Bronchi (pre-contracted with Acetylcholine)pEC₅₀8.44 ± 0.02[7]
Human Precision-Cut Lung Slices (PCLS) (pre-contracted with Acetylcholine)pEC₅₀8.45 ± 0.23[7]
Guinea-pig Trachea (EFS-induced contraction)IC₅₀Not specified, but more potent than ipratropium bromide[6]
Human Airways (EFS-induced contraction)IC₅₀0.44 nM[4]
Guinea-pig Trachea (Carbachol-induced contraction)pIC₅₀10.4
Human Bronchus (Carbachol-induced contraction)pIC₅₀Not specified
Bovine Trachealis (Electrically-induced contraction)Concentration-dependent inhibition10⁻⁸ M inhibited contraction by 19 ± 6%[8]

Table 3: Onset and Offset of Action of this compound in Airway Tissues

PreparationParameterValueReference
Guinea-pig Tracheat₁/₂ (offset)26.4 ± 0.5 min[6]
Human Airwayst₁/₂ (offset)> 96 min[6]

Experimental Protocols

Protocol 1: Isolated Organ Bath for Airway Smooth Muscle Contraction

This protocol details the methodology for assessing the effect of this compound on agonist-induced contractions of isolated airway tissues, such as tracheal or bronchial rings.

Materials:

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Isolated tissue bath system with force transducers

  • Agonist (e.g., Acetylcholine, Carbachol, Methacholine)

  • This compound bromide

  • Animal model (e.g., guinea pig, rat) or human tissue

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the trachea or bronchi and place them in ice-cold Krebs-Henseleit solution.

    • Clean the airway of adherent connective tissue and cut it into rings of 2-4 mm in width. For some experiments, the epithelium may be removed by gentle rubbing of the luminal surface.

  • Mounting the Tissue:

    • Suspend the airway rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g), with washes every 15-20 minutes.

    • Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM).

  • Experimental Protocol:

    • After washing out the KCl and allowing the tissue to return to baseline, induce a submaximal contraction with an agonist (e.g., acetylcholine or carbachol at a concentration that produces approximately 70-80% of the maximal response).

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for its relaxant effect.

    • Alternatively, to determine the antagonistic effect, pre-incubate the tissues with varying concentrations of this compound for a specific period (e.g., 30-60 minutes) before constructing a cumulative concentration-response curve to an agonist.

  • Data Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation induced by this compound as a percentage of the pre-contracted tone.

    • Calculate pEC₅₀ or pIC₅₀ values to determine the potency of this compound.

    • For antagonism studies, perform a Schild analysis to determine the pA₂ value, which represents the affinity of the antagonist for the receptor.

Protocol 2: Precision-Cut Lung Slices (PCLS) for Studying Small Airway Contraction

PCLS offer a more physiologically relevant model by maintaining the integrity of the lung architecture.

Materials:

  • Low-melting-point agarose

  • Vibrating microtome (vibratome)

  • Culture medium (e.g., DMEM)

  • Agonist (e.g., Methacholine)

  • This compound bromide

  • Microscope with a camera for imaging

Procedure:

  • Lung Inflation and Embedding:

    • Anesthetize the animal and perform a tracheotomy.

    • Instill warm (e.g., 37-40°C) low-melting-point agarose into the lungs via the trachea until the lungs are fully inflated.

    • Cool the lungs on ice to solidify the agarose.

  • Slicing:

    • Excise the lung lobes and use a vibratome to cut thin slices (e.g., 200-300 µm thickness).

    • Collect the slices in ice-cold buffer.

  • Culture and Treatment:

    • Place the PCLS in culture plates with medium and incubate at 37°C.

    • To assess contraction, replace the medium with fresh medium containing the contractile agonist (e.g., methacholine).

    • To study the effect of this compound, pre-incubate the PCLS with the desired concentration of this compound before adding the agonist, or add this compound after inducing contraction.

  • Imaging and Analysis:

    • Capture images of the airways within the PCLS before and after the addition of agonist and antagonist.

    • Measure the luminal area of the airways using image analysis software.

    • Calculate the percentage of airway closure or relaxation.

Visualizations

Signaling Pathway of Airway Smooth Muscle Contraction and Inhibition by this compound

G Mechanism of this compound in Airway Smooth Muscle cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Glyco This compound Glyco->M3R Blocks Relaxation Relaxation Glyco->Relaxation Promotes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to G Workflow for Isolated Organ Bath Experiments cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Tissue Dissection (Trachea/Bronchi) A2 Cut into Rings A1->A2 B1 Mount in Organ Bath A2->B1 B2 Equilibration & Viability Test B1->B2 B3 Induce Contraction (e.g., Acetylcholine) B2->B3 B4 Add this compound (Cumulative Concentrations) B3->B4 C1 Record Tension Changes B4->C1 C2 Calculate % Relaxation C1->C2 C3 Determine pEC₅₀ / pIC₅₀ C2->C3 G Logical Flow of this compound's Bronchodilatory Effect A Acetylcholine Release in Airways B Binding to M3 Receptors on Airway Smooth Muscle A->B C Activation of Gq/PLC Pathway B->C D Increased Intracellular Ca²⁺ C->D E Airway Smooth Muscle Contraction (Bronchoconstriction) D->E F This compound Administration G Competitive Antagonism at M3 Receptors F->G G->B Blocks H Inhibition of Downstream Signaling G->H I Airway Smooth Muscle Relaxation (Bronchodilation) H->I

References

Application Notes and Protocols for Inducing Salivary Secretion Inhibition with Glycopyrronium in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrronium bromide, a quaternary ammonium muscarinic antagonist, is a potent inhibitor of salivary secretion. Its mechanism of action involves the competitive blockade of acetylcholine (ACh) at muscarinic receptors, primarily the M3 subtype, located on salivary gland acinar cells.[1][2] Unlike tertiary amine antagonists such as atropine, this compound's quaternary structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3] This makes it a valuable tool in preclinical research for studying the peripheral effects of muscarinic receptor blockade and as a pre-anesthetic agent to reduce airway secretions.

These application notes provide a detailed protocol for inducing and quantifying the inhibition of salivary secretion in rats using this compound, with a focus on a pilocarpine-induced salivation model.

Mechanism of Action

Salivary secretion is primarily regulated by the parasympathetic nervous system, which releases acetylcholine (ACh) that binds to M3 muscarinic receptors on salivary acinar cells.[4] This binding activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration is a critical step for fluid and electrolyte secretion, leading to saliva production.[1][5]

This compound acts as a competitive antagonist at these M3 muscarinic receptors, preventing ACh (or muscarinic agonists like pilocarpine) from binding and initiating the downstream signaling cascade.[1][3] This blockade effectively inhibits the rise in intracellular Ca2+ and, consequently, reduces or prevents salivary secretion.

Signaling Pathway of Salivary Secretion and Inhibition by this compound

Salivary_Secretion_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) / Pilocarpine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Glyco This compound Glyco->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates Saliva Salivary Secretion Ca_release->Saliva Triggers Inhibition Inhibition Experimental_Workflow A 1. Animal Preparation (Anesthetize Rat) B 2. This compound Administration (Intravenous) A->B C 3. Pilocarpine Administration (Subcutaneous) B->C 5 min post-glycopyrronium D 4. Saliva Collection (Pre-weighed cotton pledgets) C->D Immediately after pilocarpine E 5. Saliva Quantification (Gravimetric Method) D->E Collect for 10 min F 6. Data Analysis (Dose-Response Curve) E->F

References

Application Notes and Protocols for Glycopyrronium in In Vivo Models of COPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of glycopyrronium, a long-acting muscarinic antagonist (LAMA), in preclinical in vivo models of Chronic Obstructive Pulmonary Disease (COPD). This document includes summaries of efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

This compound bromide is a potent and selective muscarinic receptor antagonist with a high affinity for M3 receptors, which are predominantly located on airway smooth muscle and submucosal glands.[1][2] Its primary mechanism of action in COPD is the inhibition of acetylcholine-induced bronchoconstriction, leading to bronchodilation.[3][4] Additionally, preclinical studies suggest that this compound possesses anti-inflammatory properties, which are crucial in the context of COPD pathogenesis. These notes focus on the application of this compound in established murine models of COPD induced by cigarette smoke (CS).

Data Presentation

The following tables summarize the quantitative data from a key in vivo study investigating the effects of inhaled this compound bromide (GB) in a murine model of acute lung inflammation induced by cigarette smoke.

Table 1: Effect of this compound Bromide on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of CS-Exposed Mice

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁵)Neutrophils (x10⁵)Lymphocytes (x10⁴)
Control (Air)1.8 ± 0.41.6 ± 0.30.08 ± 0.021.2 ± 0.3
CS + Vehicle10.2 ± 1.54.5 ± 0.85.6 ± 0.92.5 ± 0.5
CS + GB (150 µg/ml)8.5 ± 1.23.8 ± 0.64.1 ± 0.72.1 ± 0.4
CS + GB (300 µg/ml)6.1 ± 0.9#2.9 ± 0.5#2.8 ± 0.5#1.8 ± 0.3
CS + GB (600 µg/ml)4.2 ± 0.7#2.1 ± 0.4#1.9 ± 0.4#1.5 ± 0.2#

*p < 0.05 compared to Control; #p < 0.05 compared to CS + Vehicle. Data adapted from Shen et al., 2014.

Table 2: Effect of this compound Bromide on Pro-inflammatory Cytokine Levels in Lung Tissue of CS-Exposed Mice

Treatment GroupIL-1β (pg/mg protein)TNF-α (pg/mg protein)MCP-1 (pg/mg protein)
Control (Air)25.8 ± 5.230.1 ± 6.545.2 ± 8.9
CS + Vehicle89.5 ± 12.3105.4 ± 15.8158.7 ± 20.1*
CS + GB (150 µg/ml)75.4 ± 10.190.2 ± 12.4135.6 ± 18.5
CS + GB (300 µg/ml)55.1 ± 8.9#68.7 ± 10.2#98.4 ± 14.3#
CS + GB (600 µg/ml)40.2 ± 7.5#50.3 ± 9.1#75.1 ± 11.8#

*p < 0.05 compared to Control; #p < 0.05 compared to CS + Vehicle. Data adapted from Shen et al., 2014.

Experimental Protocols

Acute Cigarette Smoke-Induced Lung Inflammation Model (Mouse)

This model is suitable for investigating the rapid anti-inflammatory effects of therapeutic agents.

Protocol:

  • Animal Selection: Male ICR mice (6-8 weeks old) are commonly used.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • COPD Induction:

    • Expose mice to the smoke of 5 commercially available cigarettes for 20 minutes, twice daily, for 4 consecutive days.

    • Use a whole-body exposure chamber. A control group should be exposed to filtered air under identical conditions.

  • This compound Administration:

    • Prepare solutions of this compound bromide in sterile saline at concentrations of 150, 300, and 600 µg/ml.

    • Administer the this compound solution or vehicle (sterile saline) as an aerosol for 30 minutes prior to each cigarette smoke exposure.

  • Endpoint Analysis (24 hours after the last exposure):

    • Bronchoalveolar Lavage (BAL): Anesthetize the mice and perform a tracheotomy. Lavage the lungs with sterile PBS to collect BAL fluid (BALF).

    • Cell Counts: Determine the total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BALF using a hemocytometer and stained cytospins.

    • Cytokine Analysis: Homogenize lung tissue and measure the protein levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, MCP-1) using ELISA.

    • Histopathology: Perfuse and fix the lungs for histological examination of inflammatory cell infiltration and lung injury.

Subchronic Cigarette Smoke-Induced Lung Inflammation and Remodeling Model (Mouse)

This model is more representative of the chronic nature of COPD and allows for the evaluation of effects on airway remodeling.

Protocol:

  • Animal Selection: Male C57BL/6 mice are a suitable strain.

  • Housing: Maintain standard housing conditions as described above.

  • COPD Induction:

    • Expose mice to cigarette smoke for 1 hour, twice daily, 5 days a week, for 4 weeks.

    • A control group is exposed to filtered air.

  • This compound Administration:

    • Administer this compound or its vehicle daily prior to CS exposure. The specific dose and vehicle should be optimized based on preliminary studies.

  • Endpoint Analysis (after 4 weeks of exposure):

    • BALF Analysis: Perform BALF collection and analysis for inflammatory cell influx and total protein concentration as described in the acute model.

    • Histopathology and Morphometry: Process lung tissue for histology and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome.

    • Quantitative Analysis: Measure parameters such as epithelial thickness and peribronchial collagen deposition to assess airway remodeling.

    • Chemokine Analysis: Measure levels of relevant chemokines in the BALF.

Signaling Pathways and Mechanisms of Action

Glycopyrronium_Mechanism_of_Action cluster_cholinergic Cholinergic Nerve Ending cluster_smooth_muscle Airway Smooth Muscle Cell Acetylcholine Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to PLC Phospholipase C (PLC) M3_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces Bronchoconstriction Bronchoconstriction Ca2_release->Bronchoconstriction Leads to This compound This compound This compound->M3_Receptor Blocks

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_setup Model Setup cluster_induction COPD Induction & Treatment cluster_analysis Endpoint Analysis Animal_Selection Animal Selection (e.g., ICR or C57BL/6 Mice) Acclimatization Acclimatization Animal_Selection->Acclimatization Glycopyrronium_Admin This compound/Vehicle Administration (Aerosol) Acclimatization->Glycopyrronium_Admin CS_Exposure Cigarette Smoke Exposure Glycopyrronium_Admin->CS_Exposure 30 min prior Daily_Cycle Daily Repetition (4 days to 4 weeks) CS_Exposure->Daily_Cycle Daily_Cycle->Glycopyrronium_Admin BALF_Collection BALF Collection Daily_Cycle->BALF_Collection 24h post-final exposure Lung_Tissue_Harvest Lung Tissue Harvest Daily_Cycle->Lung_Tissue_Harvest 24h post-final exposure Cell_Counts Inflammatory Cell Counts BALF_Collection->Cell_Counts Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA) BALF_Collection->Cytokine_Analysis Lung_Tissue_Harvest->Cytokine_Analysis Histology Histopathology & Morphometry Lung_Tissue_Harvest->Histology

Caption: Experimental workflow for in vivo studies.

Anti_Inflammatory_Pathway cluster_stimulus COPD Stimulus cluster_cellular Cellular Response cluster_inflammation Inflammatory Cascade CS Cigarette Smoke (CS) Epithelial_Cells Epithelial Cells CS->Epithelial_Cells Activates Macrophages Macrophages CS->Macrophages Activates ACh_Release Non-neuronal ACh Release Epithelial_Cells->ACh_Release M3_Receptor M3 Receptor Activation Macrophages->M3_Receptor Express M3 ACh_Release->M3_Receptor Activates Inflammatory_Mediators Release of Pro-inflammatory Mediators (IL-1β, TNF-α, MCP-1) M3_Receptor->Inflammatory_Mediators Promotes Neutrophil_Recruitment Neutrophil & Macrophage Recruitment Inflammatory_Mediators->Neutrophil_Recruitment Induces Airway_Inflammation Airway Inflammation Neutrophil_Recruitment->Airway_Inflammation Leads to This compound This compound This compound->M3_Receptor Blocks

Caption: Anti-inflammatory signaling of this compound.

References

Glycopyrronium as a Tool to Investigate Muscarinic Receptor Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrronium, also known as glycopyrrolate, is a synthetic quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its pharmacological profile, characterized by high affinity for muscarinic receptors and limited ability to cross the blood-brain barrier, makes it a valuable tool for elucidating the physiological and pathological roles of mAChRs in peripheral tissues.[2] These application notes provide a comprehensive overview of this compound's use in muscarinic receptor research, including its pharmacological properties and detailed protocols for key experimental procedures.

This compound's utility in research stems from its ability to selectively block the actions of acetylcholine and other muscarinic agonists at the five known muscarinic receptor subtypes (M1-M5).[3] By observing the functional consequences of this blockade in various experimental models, researchers can infer the specific roles of these receptor subtypes in mediating physiological processes. This document will guide researchers in the effective use of this compound as a pharmacological tool.

Pharmacological Profile of this compound

This compound is a potent and competitive antagonist of muscarinic receptors.[4] Its binding affinity for different muscarinic receptor subtypes has been characterized in various studies, although with some variability depending on the experimental system. It generally exhibits high affinity for M1 and M3 receptors, with a somewhat lower affinity for M2 receptors.[3][4] This differential affinity can be exploited to dissect the contributions of individual receptor subtypes to cellular and tissue responses.

Signaling Pathways of Muscarinic Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. The five subtypes are broadly coupled to different G-protein families, leading to distinct downstream signaling cascades.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 (Gq/11 Pathway) cluster_M2_M4 M2, M4 (Gi/o Pathway) M1_M3_M5 M1, M3, M5 Receptors Gq Gαq/11 M1_M3_M5->Gq ACh PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2->Response1 PKC->Response1 M2_M4 M2, M4 Receptors Gi Gαi/o M2_M4->Gi ACh Gbg Gβγ M2_M4->Gbg AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response2 Cellular Response (e.g., decreased heart rate) PKA->Response2 K_channel GIRK Channels Gbg->K_channel activates K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Response2 Glycopyrronium1 This compound Glycopyrronium1->M1_M3_M5 antagonizes Glycopyrronium2 This compound Glycopyrronium2->M2_M4 antagonizes

Figure 1: Simplified signaling pathways of muscarinic receptor subtypes and the antagonistic action of this compound.
Quantitative Data for this compound

The following tables summarize the binding affinities and functional potencies of this compound at different muscarinic receptor subtypes, compiled from various studies.

Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeTest SystemRadioligandKi (nM)Reference
M1Guinea-pig brain membranes[3H] Pirenzepine0.60[5]
M2Guinea-pig brain membranes[3H] AF-DX 3840.03[5]
M3Human airway smooth muscle[3H]-NMS0.5 - 3.6[6]
M1-M3Human peripheral lung[3H]-NMS0.5 - 3.6[6]

Table 2: Functional Potency (pA2 / -log KB) of this compound

Receptor Subtype (Presumed)Tissue/Cell PreparationAgonistpA2 / -log KBReference
M1Rabbit vas deferensMcN-A-343> 11[4]
M2Paced rat left atriaMethacholine9.09[4]
M3Guinea-pig ileumMethacholine10.31[4]
M2Guinea-pig atriumCarbachol8.16[5][7]
M2Guinea-pig atriumAcetylcholine8.39[5][7]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of this compound with muscarinic receptors.

Experimental Workflow

The general workflow for investigating the effects of this compound on muscarinic receptor function involves a series of in vitro experiments to determine its binding affinity and functional antagonism.

Experimental Workflow cluster_workflow Investigation of this compound's Muscarinic Receptor Antagonism cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Characterization start Start receptor_source Prepare Receptor Source (Cell Membranes or Isolated Tissues) start->receptor_source binding_assay Radioligand Binding Assay receptor_source->binding_assay functional_assay Functional Assay receptor_source->functional_assay data_analysis Data Analysis binding_assay->data_analysis saturation Saturation Binding (Determine Kd and Bmax of Radioligand) binding_assay->saturation competition Competition Binding (Determine Ki of this compound) binding_assay->competition functional_assay->data_analysis isolated_tissue Isolated Tissue Assay (e.g., Guinea Pig Ileum - Schild Analysis for pA2) functional_assay->isolated_tissue calcium_assay Intracellular Calcium Mobilization Assay (Determine IC50) functional_assay->calcium_assay conclusion Conclusion on this compound's Pharmacological Profile data_analysis->conclusion

Figure 2: General experimental workflow for characterizing this compound's interaction with muscarinic receptors.
Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for muscarinic receptors using a radiolabeled antagonist.

a. Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells or tissue homogenates).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used non-selective muscarinic antagonist.

  • This compound stock solution.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • 96-well filter plates (e.g., GF/B or GF/C pre-treated with 0.3-0.5% polyethyleneimine).

  • Scintillation cocktail and a liquid scintillation counter.

b. Protocol:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of [³H]-NMS (typically at or near its Kd).

    • Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add the non-specific binding control (e.g., atropine).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

c. Data Analysis:

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the control (total specific binding in the absence of this compound) against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay (Guinea Pig Ileum)

This protocol describes the use of an isolated guinea pig ileum preparation to determine the functional potency (pA₂) of this compound as a competitive antagonist.

a. Materials:

  • Male guinea pig (250-350 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • This compound stock solutions.

  • Organ bath system with isometric force transducers.

b. Protocol:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and cut it into 2-3 cm pieces. Mount each segment in an organ bath containing Krebs-Henseleit solution at 37°C under a resting tension of approximately 1 g.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.

  • Control Agonist Response: Obtain a cumulative concentration-response curve for the agonist (e.g., carbachol, 10⁻⁹ to 10⁻⁴ M) to establish a baseline response.

  • Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a fixed concentration of this compound for a pre-determined equilibration period (e.g., 30-60 minutes).

  • Agonist Response in the Presence of Antagonist: In the continued presence of this compound, obtain a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with increasing concentrations of this compound on different tissue preparations.

c. Data Analysis (Schild Analysis):

  • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

  • Create a Schild plot by plotting the log(DR-1) against the negative logarithm of the molar concentration of this compound.

  • For a competitive antagonist, the data should fit a linear regression with a slope not significantly different from 1.

  • The pA₂ value is the x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Intracellular Calcium Mobilization Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on muscarinic receptor-mediated intracellular calcium mobilization.

a. Materials:

  • CHO cells stably expressing the M1 or M3 muscarinic receptor subtype (as these couple to Gq and elicit a calcium response).

  • Cell culture medium and reagents.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol).

  • This compound stock solutions.

  • A fluorescence plate reader capable of kinetic reads.

b. Protocol:

  • Cell Culture and Plating: Culture the CHO cells and seed them into a 96-well black-walled, clear-bottom plate. Allow the cells to adhere and grow to a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in assay buffer) and incubate in the dark at 37°C for approximately 60 minutes.

  • Cell Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of the agonist (typically the EC₈₀) to all wells simultaneously using an automated injector.

  • Data Acquisition: Record the fluorescence intensity over time to measure the agonist-induced increase in intracellular calcium.

c. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (agonist alone).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound for inhibiting the calcium response.

Conclusion

This compound is a versatile and potent pharmacological tool for the investigation of muscarinic receptor function, particularly in the periphery. Its well-characterized antagonist properties, coupled with the detailed experimental protocols provided in these application notes, enable researchers to precisely probe the roles of muscarinic receptor subtypes in health and disease. The quantitative data and experimental workflows presented herein offer a solid foundation for designing and executing robust studies in the field of muscarinic receptor pharmacology.

References

Application Notes and Protocols for the Analysis of Glycopyrronium in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for analyzing glycopyrronium in various biological fluids. Detailed protocols for sample preparation and analysis, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are outlined. This document is intended to guide researchers in developing and validating robust bioanalytical methods for pharmacokinetic, toxicokinetic, and bioequivalence studies.

Introduction

This compound, also known as glycopyrrolate, is a synthetic quaternary ammonium anticholinergic agent.[1][2] It acts as a competitive antagonist of muscarinic acetylcholine receptors, leading to reduced secretions and bronchodilation.[2][3][4][5] Its clinical applications include treatment for peptic ulcers, reduction of secretions during anesthesia, and management of chronic obstructive pulmonary disease (COPD).[2][3][6] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for drug development and clinical monitoring. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and specificity, especially for complex biological samples.[1]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking muscarinic acetylcholine receptors (mAChRs).[3][5] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors. In the airways, M3 receptors are predominantly responsible for bronchoconstriction and mucus secretion.[2] By antagonizing these receptors, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade that leads to smooth muscle contraction and secretion.

cluster_cell Cell Membrane This compound This compound M3_Receptor Muscarinic M3 Receptor This compound->M3_Receptor Competitively Blocks ACh Acetylcholine (ACh) ACh->M3_Receptor Binds & Activates Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Smooth_Muscle_Contraction Smooth Muscle Contraction & Secretion Ca2_release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction

Caption: Signaling pathway of this compound's antagonism at the M3 muscarinic receptor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated LC-MS/MS methods for the determination of this compound in biological fluids.

Biological MatrixSample PreparationLLOQ (pg/mL)Linearity Range (pg/mL)Recovery (%)Reference
Human PlasmaSolid-Phase Extraction11 - 200Not Reported[7]
Rat PlasmaProtein Precipitation (Methanol)102,000 - 40,00095.76 - 95.95[1]
Human PlasmaSolid-Phase Extraction44 - 2,000Not Reported[8]
Horse PlasmaSolid-Phase Extraction0.1250.125 - 2578 - 96[9]

Experimental Protocols

General Bioanalytical Workflow

The general workflow for the analysis of this compound in biological fluids involves sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis.

start Biological Sample Collection (e.g., Plasma, Urine) sample_prep Sample Preparation (SPE or Protein Precipitation) start->sample_prep lc_separation LC Separation (Reversed-Phase or HILIC) sample_prep->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Acquisition & Analysis (Quantification) ms_detection->data_analysis end Pharmacokinetic/ Bioequivalence Assessment data_analysis->end

Caption: General experimental workflow for this compound bioanalysis.

Protocol for Solid-Phase Extraction (SPE) from Human Plasma

This protocol is adapted from a method with a low limit of quantification, suitable for pharmacokinetic studies.[7][8]

a. Materials and Reagents:

  • Human plasma (with anticoagulant)

  • This compound certified reference standard

  • Deuterated this compound (e.g., d3-glycopyrrolate) as internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (ultrapure)

  • Solid-phase extraction cartridges (e.g., weak cation exchange)

b. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 1 mL of plasma, add the internal standard solution.

  • Vortex mix for 10-15 seconds.

  • Condition the SPE cartridge sequentially with methanol and water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with water and then methanol to remove interferences.

  • Elute this compound and the IS with an appropriate elution solvent (e.g., 0.5% formic acid in 70:30 acetonitrile/water).[8]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol for Protein Precipitation from Rat Plasma

This protocol is a simpler and faster method for sample cleanup.[1][10]

a. Materials and Reagents:

  • Rat plasma (with anticoagulant)

  • This compound certified reference standard

  • Internal standard (e.g., Rivastigmine)[1]

  • Methanol or Acetonitrile (LC-MS grade)

b. Sample Preparation:

  • To a 500 µL aliquot of rat plasma, add the internal standard.[1]

  • Add a precipitating agent (e.g., 1.5 mL of methanol or acetonitrile).

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 4000 rpm for 15-20 minutes) to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness or directly inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of this compound.

a. Liquid Chromatography:

  • Column: A C18 or a pentafluorophenyl (PFP) column is commonly used.[8][11]

  • Mobile Phase: A mixture of an aqueous component (e.g., 10 mM ammonium acetate with 1% formic acid) and an organic component (e.g., methanol or acetonitrile).[8]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[8][11]

  • Gradient: A gradient elution may be used to improve peak shape and reduce run time.

b. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+) is used as this compound is a quaternary ammonium compound.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[1]

  • MRM Transitions:

    • This compound: m/z 318.3 → 116.1[8]

    • d3-Glycopyrrolate (IS): m/z 321.3 → 119.1[8]

Logical Relationships of Analytical Techniques

The selection of an appropriate analytical technique is crucial for achieving the desired sensitivity and selectivity. The following diagram illustrates the relationship between different analytical methodologies for this compound analysis.

cluster_main Analytical Techniques for this compound LC_MS_MS LC-MS/MS HPLC_UV HPLC-UV LC_MS_MS->HPLC_UV Higher Sensitivity & Specificity UPLC_MS_MS UPLC-MS/MS LC_MS_MS->UPLC_MS_MS Higher Throughput & Resolution GC_MS GC-MS LC_MS_MS->GC_MS More Suitable for Non-volatile Compounds

Caption: Logical relationships of analytical techniques for this compound.

Conclusion

The methods described provide a robust framework for the quantitative analysis of this compound in biological fluids. LC-MS/MS stands out as the most suitable technique, offering high sensitivity and specificity. The choice between sample preparation methods, such as solid-phase extraction or protein precipitation, will depend on the required limit of quantification, sample matrix, and available resources. Proper method validation according to regulatory guidelines is essential to ensure the reliability of the bioanalytical data.

References

Application Notes and Protocols for Establishing a Dose-Response Curve of Glycopyrronium in Isolated Tissue Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrronium is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), primarily targeting M1 and M3 subtypes.[1][2] This action inhibits cholinergic nerve-mediated smooth muscle contraction, leading to relaxation. In drug development and pharmacological research, isolated tissue bath assays are a fundamental tool for characterizing the potency and efficacy of receptor antagonists like this compound.[3] This document provides a detailed protocol for establishing a dose-response curve for this compound in an isolated tissue preparation, enabling the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effect by competitively binding to muscarinic receptors on smooth muscle cells, thereby preventing the binding of the endogenous agonist, acetylcholine (ACh).[1] In many smooth muscle tissues, such as those in the airways and gastrointestinal tract, M3 muscarinic receptors are coupled to Gq/11 G-proteins.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[3][5] this compound blocks the initial step of this cascade by preventing ACh from binding to the M3 receptor.

Signaling Pathway of Muscarinic M3 Receptor-Mediated Smooth Muscle Contraction

muscarinic_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Glyco This compound Glyco->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to Ca_Cal Ca²⁺-Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) Ca_Cal->MLCK Activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P Phosphorylates Myosin Contraction Smooth Muscle Contraction Myosin_P->Contraction Leads to

Caption: Muscarinic M3 receptor signaling pathway leading to smooth muscle contraction and its inhibition by this compound.

Experimental Protocol: Cumulative Dose-Response Curve for this compound

This protocol describes the generation of a cumulative concentration-response curve for this compound in isolated guinea pig trachea, a common tissue for studying airway smooth muscle pharmacology. The principle involves pre-contracting the tissue with a muscarinic agonist (e.g., carbachol) and then cumulatively adding increasing concentrations of this compound to measure the resulting relaxation.

Materials and Reagents:

  • Guinea pig trachea

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • This compound bromide

  • Carbachol (or other suitable muscarinic agonist)

  • Isolated tissue bath system with force-displacement transducer and data acquisition software

  • Standard laboratory glassware and dissection tools

Procedure:

  • System Preparation:

    • Prepare fresh PSS and warm it to 37°C in the tissue bath reservoir.

    • Continuously bubble the PSS with carbogen gas to maintain oxygenation and a physiological pH (around 7.4).[6]

    • Calibrate the force-displacement transducer according to the manufacturer's instructions.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee (IACUC) protocols.

    • Carefully dissect the trachea and place it in a petri dish containing cold, oxygenated PSS.

    • Clean the trachea of adhering connective tissue and cut it into rings, approximately 2-3 mm in width.

    • Mount the tracheal rings in the tissue baths, with one end attached to a fixed hook and the other to the force-displacement transducer.

  • Equilibration:

    • Allow the mounted tissues to equilibrate in the PSS for at least 60 minutes under a resting tension of approximately 1 gram.[2]

    • During the equilibration period, wash the tissues with fresh, pre-warmed PSS every 15-20 minutes.

  • Tissue Viability and Pre-contraction:

    • After equilibration, induce a submaximal contraction of the tracheal rings by adding a fixed concentration of carbachol (e.g., the EC70 concentration, approximately 0.3-1 µM) to the tissue bath.[5]

    • Wait for the contraction to reach a stable plateau. This will serve as the baseline against which the relaxant effect of this compound is measured.

  • Cumulative Addition of this compound:

    • Once a stable contraction is achieved, begin the cumulative addition of this compound.

    • Add a small volume of a low concentration of this compound stock solution to the bath to achieve the desired starting concentration (e.g., 1 nM).

    • Allow the tissue to respond and reach a new stable baseline (partial relaxation).

    • Without washing out the previous dose, add the next, higher concentration of this compound. This is typically done by adding a calculated volume of a more concentrated stock solution to increase the bath concentration in half-log or log increments.[7]

    • Continue this process until the maximal relaxation is achieved or further additions of this compound produce no additional response.

  • Data Acquisition and Analysis:

    • Record the isometric tension of the tissue throughout the experiment using the data acquisition software.

    • For each concentration of this compound, measure the percentage of relaxation relative to the initial carbachol-induced contraction.

    • Plot the percentage of relaxation (Y-axis) against the logarithm of the this compound concentration (X-axis) to generate a sigmoidal dose-response curve.

    • From the dose-response curve, determine the pIC50 (-log of the molar concentration of antagonist that produces 50% of the maximal inhibition) and the maximal relaxation (Emax).

Experimental Workflow

experimental_workflow start Start prep_system Prepare and Calibrate Tissue Bath System start->prep_system dissect Dissect and Prepare Isolated Tissue (e.g., Trachea) prep_system->dissect mount Mount Tissue in Bath dissect->mount equilibrate Equilibrate Tissue (60 min, 37°C, 1g tension) mount->equilibrate contract Induce Submaximal Contraction with Agonist (e.g., Carbachol) equilibrate->contract add_glyco Cumulatively Add Increasing Concentrations of this compound contract->add_glyco record Record Tissue Response (Relaxation) add_glyco->record record->add_glyco Repeat for each concentration analyze Analyze Data: - Plot Dose-Response Curve - Calculate pIC50 and Emax record->analyze end End analyze->end

References

Application Notes and Protocols for Utilizing Glycopyrronium to Block Vagal Reflexes in Animal Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrronium, also known as glycopyrrolate, is a synthetic quaternary ammonium anticholinergic agent widely employed in veterinary and research settings.[1] Its primary function in the context of animal surgery is to block vagal reflexes, thereby preventing bradycardia and reducing salivary and respiratory secretions.[2][3] Vagal reflexes can be triggered by surgical manipulations, certain anesthetic agents, or intubation, leading to a sudden drop in heart rate that can compromise patient stability. This compound acts as a competitive antagonist of muscarinic acetylcholine receptors at postganglionic parasympathetic sites.[4][5] Unlike atropine, another common anticholinergic, this compound's quaternary structure limits its ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects.[4][5]

These application notes provide detailed protocols for the use of this compound in various animal models, summarize quantitative data on its efficacy, and offer visualizations of its mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on key physiological parameters in different animal species.

Table 1: Effects of this compound on Heart Rate in Anesthetized Animals

Animal ModelAnesthetic RegimenThis compound DoseRoute of AdministrationChange in Heart RateCitation(s)
DogIsoflurane-Xylazine0.01 mg/kgIVSignificant increase[6]
DogNot Specified0.005 - 0.01 mg/kgIVSignificant increase from bradycardic state[7]
DogNot Specified0.01 mg/kgIMSignificant increase[8]
HorseHalothane-Xylazine5 µg/kg (cumulative)IVIncreased by 53% above baseline[1]
RatKetamine-Xylazine0.5 mg/kgIMMaintained heart rate within normal range more effectively than atropine

Table 2: Effects of this compound on Blood Pressure in Anesthetized Animals

Animal ModelAnesthetic RegimenThis compound DoseRoute of AdministrationChange in Blood PressureCitation(s)
DogNot Specified0.01 mg/kgIVSignificant increase in systolic, diastolic, and mean arterial pressure[7]
HorseHalothane-Xylazine5 µg/kg (cumulative)IVMean arterial pressure increased by 31%[1]

Table 3: Effects of this compound on Secretions and Gastrointestinal Motility

Animal ModelParameter MeasuredThis compound DoseRoute of AdministrationObserved EffectCitation(s)
DogSalivary, Tracheobronchial, Pharyngeal Secretions0.0045 mg/lbIVMarkedly reduced[5]
DogSalivary Secretion (Tear Production)0.01 mg/kgIMSignificantly decreased Schirmer tear test measurements[8]
DogGastric Secretion (Volume and Acidity)Not SpecifiedNot SpecifiedDiminishes volume and free acidity[5]
DogIntestinal Motility0.0023 - 0.0045 mg/lbIVMarkedly reduced intestinal tone[4][5]
PigNot SpecifiedNot SpecifiedNot SpecifiedCan be used to reduce oral and respiratory secretions[2]

Signaling Pathway and Mechanism of Action

Vagal_Reflex_and_Glycopyrronium_Action cluster_0 Vagal Reflex Pathway cluster_1 This compound Intervention Surgical\nStimulation Surgical Stimulation Afferent Vagal\nNerve Fibers Afferent Vagal Nerve Fibers Surgical\nStimulation->Afferent Vagal\nNerve Fibers Vagal Nucleus\n(Brainstem) Vagal Nucleus (Brainstem) Afferent Vagal\nNerve Fibers->Vagal Nucleus\n(Brainstem) Efferent Vagal\nNerve Fibers Efferent Vagal Nerve Fibers Vagal Nucleus\n(Brainstem)->Efferent Vagal\nNerve Fibers Acetylcholine\nRelease Acetylcholine Release Efferent Vagal\nNerve Fibers->Acetylcholine\nRelease Muscarinic Receptors\n(Heart, Glands) Muscarinic Receptors (Heart, Glands) Acetylcholine\nRelease->Muscarinic Receptors\n(Heart, Glands) Bradycardia &\nIncreased Secretions Bradycardia & Increased Secretions Muscarinic Receptors\n(Heart, Glands)->Bradycardia &\nIncreased Secretions This compound This compound This compound->Blockade Competitive Antagonist Blockade->Muscarinic Receptors\n(Heart, Glands) Experimental_Workflow cluster_animal_prep Animal Preparation cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_post_procedure Post-Procedure Animal Selection\n& Acclimation Animal Selection & Acclimation Pre-anesthetic\nExamination Pre-anesthetic Examination Animal Selection\n& Acclimation->Pre-anesthetic\nExamination Anesthetic Induction\n& Maintenance Anesthetic Induction & Maintenance Pre-anesthetic\nExamination->Anesthetic Induction\n& Maintenance Instrumentation\n(e.g., IV catheter, ECG leads) Instrumentation (e.g., IV catheter, ECG leads) Anesthetic Induction\n& Maintenance->Instrumentation\n(e.g., IV catheter, ECG leads) Baseline Physiological\nRecording Baseline Physiological Recording Instrumentation\n(e.g., IV catheter, ECG leads)->Baseline Physiological\nRecording This compound\nAdministration This compound Administration Baseline Physiological\nRecording->this compound\nAdministration Surgical Procedure/\nVagal Stimulation Surgical Procedure/ Vagal Stimulation This compound\nAdministration->Surgical Procedure/\nVagal Stimulation Continuous Monitoring\n(HR, BP, SpO2, etc.) Continuous Monitoring (HR, BP, SpO2, etc.) Surgical Procedure/\nVagal Stimulation->Continuous Monitoring\n(HR, BP, SpO2, etc.) Data Recording Data Recording Continuous Monitoring\n(HR, BP, SpO2, etc.)->Data Recording Post-operative Care\n& Monitoring Post-operative Care & Monitoring Data Recording->Post-operative Care\n& Monitoring Data Analysis Data Analysis Post-operative Care\n& Monitoring->Data Analysis

References

Application Notes & Protocols: Assessing Glycopyrronium's Effect on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the effect of glycopyrronium on gastrointestinal (GI) motility. Detailed protocols for key in vitro, in vivo, and clinical experiments are provided, along with a summary of this compound's mechanism of action and its effects on GI function.

Mechanism of Action of this compound on Gastrointestinal Motility

This compound is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] In the gastrointestinal tract, acetylcholine is a primary excitatory neurotransmitter that stimulates smooth muscle contraction and glandular secretions.[4] this compound blocks the action of acetylcholine at parasympathetic sites in GI smooth muscle and secretory glands, leading to a reduction in GI motility and secretions.[1][5]

The primary muscarinic receptor subtypes involved in regulating GI motility are the M2 and M3 receptors, which are found on smooth muscle cells.[4][6][7] While M3 receptors are primarily responsible for mediating smooth muscle contraction, M2 receptors, which are more abundant, can indirectly contribute to contraction by inhibiting adenylate cyclase.[6][8] this compound has a high affinity for M1 and M3 receptors, which are predominantly responsible for bronchoconstriction and airway secretions, as well as salivary and gastric acid secretions.[9][10] By blocking these receptors, this compound effectively reduces the contractile activity of the GI tract.

Signaling Pathway of Muscarinic Receptor Antagonism by this compound

Glycopyrronium_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post GI Smooth Muscle Cell Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction ACh->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Blocks

Caption: this compound competitively blocks M3 muscarinic receptors on GI smooth muscle cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of gastrointestinal motility based on preclinical and clinical studies.

Table 1: Effect of this compound on Gastric Motility in Dogs

Parameter Dose of this compound Effect Duration of Effect
Antral Motility 0.005 mg/kg BW i.m. Complete inhibition At least 30 minutes
Antral Motility 0.01 mg/kg BW Cessation of activity More than 3 hours

Data sourced from a study in Beagles.[11]

Table 2: Pharmacokinetics of Intravenously Administered Glycopyrrolate

Parameter Value
Onset of Action Within 1 minute
Vagal Effect Duration 2 to 3 hours
Inhibition of Salivation Duration Up to 7 hours

General pharmacokinetic data.[1]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effects of this compound on gastrointestinal motility.

Experimental Workflow Overview

Experimental_Workflow Start Start In_Vitro In Vitro Assays (Isolated Tissue) Start->In_Vitro In_Vivo In Vivo Studies (Animal Models) Start->In_Vivo Clinical Clinical Evaluation (Human Subjects) Start->Clinical Data_Analysis Data Analysis & Interpretation In_Vitro->Data_Analysis In_Vivo->Data_Analysis Clinical->Data_Analysis Conclusion Conclusion on this compound's Effect on GI Motility Data_Analysis->Conclusion

Caption: A general workflow for assessing this compound's impact on GI motility.

This protocol is adapted from standard organ bath methodologies used for evaluating the effects of pharmacological agents on isolated intestinal tissue.[12][13]

Objective: To determine the inhibitory effect of this compound on acetylcholine-induced contractions of isolated guinea pig ileum.

Materials:

  • Guinea pig ileum

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • Acetylcholine (ACh) chloride

  • This compound bromide

  • Organ bath system with force transducer and data acquisition software

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution bubbled with carbogen gas.

    • Gently remove the mesenteric attachment and cut the ileum into segments of approximately 2-3 cm in length.

  • Organ Bath Setup:

    • Mount an ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other end to a force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • Record a baseline of spontaneous contractions.

    • Induce submaximal contractions by adding a standard concentration of acetylcholine (e.g., 1 µM) to the organ bath.

    • Once the contraction has reached a plateau, wash the tissue with fresh Krebs-Henseleit solution and allow it to return to baseline.

    • Repeat the acetylcholine-induced contraction to ensure reproducibility.

    • To test the effect of this compound, pre-incubate the tissue with a specific concentration of this compound (e.g., 0.1, 1, 10 nM) for 15 minutes.

    • After the pre-incubation period, add the same standard concentration of acetylcholine and record the contractile response.

    • Wash the tissue thoroughly and repeat the procedure with different concentrations of this compound.

  • Data Analysis:

    • Measure the amplitude of the acetylcholine-induced contractions in the absence and presence of this compound.

    • Express the contractile response in the presence of this compound as a percentage of the control response to acetylcholine alone.

    • Construct a concentration-response curve for this compound's inhibitory effect and calculate the IC50 value.

This protocol is based on the widely used phenol red meal and charcoal meal transit assays.[14]

Objective: To evaluate the effect of this compound on the rate of gastric emptying and small intestinal transit in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound bromide

  • Phenol red (for gastric emptying)

  • Charcoal meal (10% charcoal in 5% gum acacia) (for intestinal transit)

  • Normal saline (vehicle control)

  • Oral gavage needles

  • Spectrophotometer

Procedure:

  • Animal Preparation:

    • Fast mice for 18-24 hours with free access to water.

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound 0.1 mg/kg, 1 mg/kg).

  • Drug Administration:

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to the test meal.

  • Gastric Emptying Assay:

    • Administer 0.5 mL of a non-absorbable marker meal (e.g., 1.5% methylcellulose containing 0.05% phenol red) via oral gavage.

    • After 20 minutes, euthanize the mice by cervical dislocation.

    • Clamp the pylorus and cardia of the stomach and carefully dissect it out.

    • Homogenize the stomach in 10 mL of 0.1 N NaOH.

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

    • Calculate the percentage of gastric emptying compared to a control group sacrificed immediately after gavage.

  • Intestinal Transit Assay:

    • Administer 0.2 mL of a charcoal meal via oral gavage.

    • After 20 minutes, euthanize the mice.

    • Carefully dissect the entire small intestine from the pylorus to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the intestinal transit as a percentage of the total length of the small intestine.

  • Data Analysis:

    • Compare the mean gastric emptying and intestinal transit between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

This protocol is based on the use of radiopaque markers, a common clinical method for assessing colonic transit.[15][16]

Objective: To measure the effect of this compound on total and segmental colonic transit time in human subjects.

Participants: Healthy adult volunteers or patients with constipation, following informed consent and institutional review board approval. A clinical trial is currently underway to evaluate the antiperistaltic effect of glycopyrrolate for colonoscopy.[17]

Materials:

  • Gelatin capsules containing a standardized number of radiopaque markers (e.g., 24 markers).

  • This compound tablets or placebo.

  • Abdominal X-ray equipment.

Procedure:

  • Study Design: A randomized, double-blind, placebo-controlled crossover study design is recommended.

  • Protocol:

    • Participants ingest one capsule of radiopaque markers at the same time each day for three consecutive days.

    • On days 4, 5, and 6, participants also take either this compound (at a specified dose) or a placebo at a set time each day.

    • On day 7, a single plain abdominal X-ray is taken.

    • The number and location of the retained markers in the right colon, left colon, and rectosigmoid region are determined.

    • A washout period of at least one week is implemented before the participants cross over to the other treatment arm.

  • Data Analysis:

    • Calculate the total and segmental colonic transit times based on the number of retained markers. The total transit time in days is calculated by multiplying the number of retained markers by a correction factor (e.g., 1.2 for 20 markers).

    • Compare the mean transit times between the this compound and placebo phases using a paired t-test or Wilcoxon signed-rank test.

Logical Relationship of Assessment Methods

Assessment_Methods Hypothesis Hypothesis: This compound reduces GI motility In_Vitro In Vitro: Confirms direct effect on smooth muscle contraction Hypothesis->In_Vitro In_Vivo In Vivo (Animal): Demonstrates effect on physiological processes (e.g., gastric emptying) In_Vitro->In_Vivo Provides mechanistic basis Clinical Clinical (Human): Evaluates therapeutic relevance and clinical outcomes In_Vivo->Clinical Informs clinical study design Conclusion Conclusion Clinical->Conclusion

Caption: The logical progression of research from in vitro to clinical studies.

Concluding Remarks

The methodologies described provide a robust framework for the comprehensive assessment of this compound's effects on gastrointestinal motility. The combination of in vitro, in vivo, and clinical studies allows for a thorough understanding of the drug's mechanism of action, its physiological effects, and its potential therapeutic applications in the management of gastrointestinal motility disorders. Researchers should select the most appropriate methods based on their specific research questions and available resources.

References

Application Notes and Protocols: Experimental Design for Studying Glycopyrronium in Hyperhidrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of preclinical and clinical experimental designs for evaluating the efficacy and mechanism of action of glycopyrronium for the treatment of hyperhidrosis.

Introduction

Hyperhidrosis is a medical condition characterized by excessive sweating beyond the physiological needs for thermoregulation.[1] It can be a debilitating condition, significantly impacting a patient's quality of life.[2] The primary functional unit of sweating is the eccrine sweat gland, which is innervated by postganglionic sympathetic cholinergic fibers that release acetylcholine (ACh).[3][4]

This compound (also known as glycopyrrolate) is a synthetic quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[5][6] Its therapeutic effect in hyperhidrosis stems from its ability to block the M3 muscarinic receptor subtype on eccrine sweat glands, thereby inhibiting the action of acetylcholine and reducing sweat production.[3] As a quaternary amine, it has limited ability to cross the blood-brain barrier, resulting in predominantly peripheral effects when administered topically.[7]

These notes will detail the in vitro, in vivo, and clinical trial methodologies used to investigate the effects of this compound on hyperhidrosis.

Mechanism of Action of this compound in Eccrine Sweat Glands

This compound functions by competitively blocking the binding of acetylcholine (ACh) to M3 muscarinic receptors on the secretory cells of eccrine sweat glands.[3] This blockade prevents the downstream signaling cascade that leads to sweat secretion.

cluster_0 Sympathetic Neuron cluster_1 Synaptic Cleft cluster_2 Eccrine Sweat Gland Cell Nerve Sympathetic Cholinergic Nerve Terminal ACh Acetylcholine (ACh) Nerve->ACh Releases M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Sweat Sweat Secretion M3R->Sweat Stimulates Glyco This compound Glyco->M3R Blocks

Caption: this compound's anticholinergic mechanism of action.

Preclinical Evaluation

Preclinical studies are essential to determine the pharmacological activity and safety profile of this compound before human trials. These studies typically involve in vitro and in vivo models.

In Vitro Models: Human Eccrine Sweat Gland Cells

In vitro models using primary human eccrine sweat gland cells allow for the direct investigation of this compound's effect on cellular function, isolated from systemic influences.[8] Both 2D monolayer cultures and more physiologically relevant 3D organotypic models can be utilized.[8][9]

cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis Tissue Human Skin Biopsy (Axillary Region) Isolation Isolate Eccrine Sweat Glands Tissue->Isolation Culture Establish Primary Cell Culture (2D or 3D Model) Isolation->Culture Stimulation Induce Sweating Signal (e.g., Carbachol, a cholinergic agonist) Culture->Stimulation Treatment Treat with this compound (Dose-Response) Stimulation->Treatment CaAssay Calcium Influx Assay Treatment->CaAssay Marker Marker Expression (e.g., AQP5) Treatment->Marker Histo Histological Analysis (H&E, Azan Staining) Treatment->Histo

Caption: Workflow for in vitro evaluation of this compound.

  • Tissue Procurement: Obtain human skin samples (e.g., from axillary skin reduction surgery) under sterile conditions.

  • Isolation: Mechanically dissect the dermal and subcutaneous tissue to isolate the secretory coils and ducts of eccrine glands under a microscope.[4]

  • Digestion: Use an enzymatic digestion solution (e.g., collagenase) to dissociate the cells from the tissue matrix.

  • Cell Culture (2D): Plate the isolated cells onto coated culture dishes. The cells should exhibit a typical 'cobblestone' morphology.[9]

  • Cell Culture (3D): For a 3D model, embed the cells in a suitable matrix (e.g., Matrigel) to form spheroids, which better mimic the in vivo glandular structure.[8]

  • Preparation: Culture the sweat gland cells (2D or 3D) until they reach the desired confluence or size.

  • Treatment: Pre-incubate a subset of cultures with varying concentrations of this compound for a specified time. Include a vehicle control group.

  • Stimulation: Introduce a cholinergic agonist, such as carbachol or pilocarpine, to all culture groups to stimulate a sweating response.

  • Analysis: Measure the cellular response. A common method is to quantify the intracellular calcium ([Ca2+]) influx using a fluorescent calcium indicator. A reduction in the [Ca2+] peak in this compound-treated cells would indicate an effective blockade of the muscarinic receptors.

  • Fixation: Fix tissue samples (either original biopsy or 3D culture models) in formalin and embed in paraffin.

  • Sectioning: Cut thin sections (e.g., 5 µm) and mount them on microscope slides.

  • Staining: Perform Hematoxylin and Eosin (H&E) staining to visualize the general morphology of the secretory and ductal portions of the glands.[9] Azan staining can be used to visualize collagen.[8]

  • Immunohistochemistry: Use specific antibodies to stain for key functional proteins, such as Aquaporin-5 (AQP5), a water channel involved in sweat production.[8]

In Vivo Models: Pilocarpine-Induced Sweating in Mice

Animal models are crucial for assessing the efficacy and safety of this compound in a whole-organism context. A common model involves inducing sweating on the footpads of mice using a cholinergic agonist.[10][11]

Acclimation Animal Acclimation & Group Assignment (Control vs. This compound) TopicalApp Topical Application of this compound or Vehicle to Hind Footpads Acclimation->TopicalApp Anesthesia Anesthetize Mice (e.g., Sevoflurane) TopicalApp->Anesthesia Pilo Induce Sweating with Systemic Pilocarpine Injection (i.p.) Anesthesia->Pilo StarchIodine Perform Starch-Iodine Test on Hind Footpads Pilo->StarchIodine Imaging Image Acquisition of Stained Footpads StarchIodine->Imaging Quant Image Analysis to Quantify Sweating Area (% of total area) Imaging->Quant

Caption: Workflow for in vivo evaluation of this compound in a mouse model.

  • Animal Selection: Use adult mice (e.g., C57BL/6). House them under standard conditions with ad libitum access to food and water.[12]

  • Grouping: Randomly assign mice to treatment groups: Vehicle Control and this compound (at various concentrations).

  • Drug Administration: Apply the topical formulation of this compound or vehicle to the plantar surface of the hind paws and allow it to dry.

  • Sweat Induction: After a set absorption time, administer an intraperitoneal (i.p.) injection of pilocarpine hydrochloride (e.g., 5 mg/kg body weight) to induce a systemic cholinergic response and sweating.[12]

  • Preparation: After pilocarpine injection, gently apply a 10% povidone-iodine solution to the plantar surface of the hind paws with a cotton applicator and allow it to dry completely.[13]

  • Starch Application: Lightly dust the iodine-coated area with a fine corn starch powder.[14]

  • Visualization: Sweat droplets will react with the iodine and starch, appearing as dark blue-black spots, clearly delineating the area of active sweating.[13]

  • Image Analysis: Capture high-resolution images of the footpads. Use image analysis software (e.g., ImageJ) to calculate the percentage of the blue-black (sweating) area relative to the total footpad area.[11][14] This provides a quantitative measure of sweat inhibition.

Preclinical Data Presentation

Quantitative data from preclinical studies should be summarized to compare the effects of this compound against a control.

Table 1: Example In Vivo Efficacy Data for Topical this compound in Mice

Treatment Group N Mean Sweating Area (%) Standard Deviation % Inhibition vs. Vehicle
Vehicle Control 10 35.2 5.8 -
1.0% this compound 10 18.5 4.1 47.4%

| 2.4% this compound | 10 | 9.7 | 3.2 | 72.4% |

Clinical Evaluation

Following successful preclinical evaluation, clinical trials are conducted to assess the safety and efficacy of this compound in human subjects with hyperhidrosis. Phase 3 trials are typically designed as randomized, double-blind, vehicle-controlled studies.[15][16]

Screening Screening & Enrollment (Inclusion/Exclusion Criteria, Informed Consent) Baseline Baseline Assessment (Gravimetry, HDSS, ASDD) Screening->Baseline Randomization Randomization (2:1) (Drug vs. Vehicle) Baseline->Randomization Treatment Treatment Period (e.g., 4 Weeks, Once-Daily Topical Application) Randomization->Treatment FollowUp Follow-Up Visits (e.g., Weeks 1, 2, 4) Treatment->FollowUp Endpoints Primary & Secondary Endpoint Analysis FollowUp->Endpoints Safety Safety & Tolerability Assessment (AEs) FollowUp->Safety

Caption: Logical flow of a Phase 3 clinical trial for this compound.

Study Population and Design

Table 2: Typical Inclusion and Exclusion Criteria for a Hyperhidrosis Clinical Trial

Inclusion Criteria Exclusion Criteria
Age ≥ 9 years.[15] Secondary hyperhidrosis.
Diagnosis of primary axillary or palmar hyperhidrosis for ≥ 6 months.[15][17] Use of other hyperhidrosis treatments (e.g., botulinum toxin, other anticholinergics) within a specified washout period.[18]
Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4.[15] Known hypersensitivity to this compound.
Baseline sweat production ≥ 50 mg in 5 minutes per axilla (gravimetric).[15] Medical conditions contraindicating anticholinergic use (e.g., glaucoma, severe ulcerative colitis).[3]

| Axillary Sweating Daily Diary (ASDD) severity score ≥ 4.[15] | Pregnant or lactating females.[17] |

Efficacy and Safety Assessments

A combination of objective, quantitative measures and subjective, patient-reported outcomes (PROs) are used to determine efficacy.

  • Acclimation: The subject rests in a room with a standardized temperature and humidity for at least 30 minutes.[15]

  • Preparation: The test area (e.g., axilla) is thoroughly cleaned and dried.

  • Measurement: A pre-weighed piece of filter paper is placed on the test area for a precise duration (e.g., 5 minutes), measured with a stopwatch.[15][19]

  • Quantification: The filter paper is immediately re-weighed. The change in weight (in milligrams) represents the sweat production over that time period (mg/5 min).[15][20]

  • Purpose: To qualitatively map the area of focal sweating, primarily used to guide treatments like botulinum toxin injections but also useful for documenting the affected surface area before and after treatment.[20]

  • Procedure: a. Clean and thoroughly dry the skin area.[21] b. Apply an iodine solution (e.g., Betadine) to the entire area and allow it to dry completely.[21] c. Lightly dust the area with corn starch.[20] d. The presence of sweat will cause the iodine-starch mixture to turn a dark blue-purple color, visually identifying the active sweat glands.[21]

Clinical Trial Endpoints

Endpoints are the primary measures used to evaluate the treatment's effectiveness.

Table 3: Common Primary and Secondary Endpoints in this compound Trials

Endpoint Type Endpoint Description Measurement Tool
Co-Primary Absolute change from baseline in gravimetric sweat production at Week 4.[22] Gravimetric Analysis
Co-Primary Proportion of subjects with at least a 2-grade improvement on the HDSS at Week 4.[22][23] Hyperhidrosis Disease Severity Scale (HDSS)
Secondary Proportion of subjects with at least a 4-point improvement in sweating severity.[22] Axillary Sweating Daily Diary (ASDD) - Item 2
Secondary Change from baseline in quality of life score.[2][23] Dermatology Life Quality Index (DLQI)

| Safety | Incidence and severity of Treatment-Emergent Adverse Events (TEAEs), especially anticholinergic effects (e.g., dry mouth, blurred vision).[23][[“]] | Adverse Event Reporting |

Clinical Data Presentation

Results from clinical trials are presented to demonstrate statistical significance and clinical relevance.

Table 4: Example Phase 3 Efficacy Results (Week 4)

Endpoint This compound 2.4% (N=463) Vehicle (N=234) p-value
Mean Reduction in Sweat Production (mg/5 min) -75.5 mg -58.1 mg <0.001
Proportion of HDSS Responders (≥2-grade improvement) [22] 59.5% 27.6% <0.001
Proportion of ASDD Severity Responders (≥4-point improvement) [22] 53.8% 28.1% <0.001

| Mean Improvement in DLQI Score [2] | -8.9 | -4.2 | <0.001 |

Conclusion

The study of this compound for hyperhidrosis requires a multi-faceted experimental approach. In vitro models using human sweat gland cells are critical for elucidating the direct cellular mechanism of action. In vivo animal models provide essential data on efficacy and safety in a complete biological system. Finally, well-designed, randomized controlled clinical trials with both objective and patient-reported endpoints are necessary to establish the clinical benefit and safety profile in the target population. The protocols and designs outlined in these notes provide a comprehensive framework for the robust evaluation of this compound as a therapeutic agent for hyperhidrosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glycopyrronium Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of glycopyrronium in pre-clinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), specifically M1, M2, and M3.[1][2] By blocking these receptors, it inhibits cholinergic transmission.[3] This action leads to reduced secretions from salivary, tracheobronchial, and pharyngeal glands, as well as decreased gastric acid production and reduced bronchoconstriction.[1][4] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, resulting in minimal central nervous system effects compared to other anticholinergics like atropine.[3][5]

Q2: What are the common applications of this compound in animal studies?

A2: In animal research, this compound is frequently used as a preanesthetic agent to reduce salivary and respiratory secretions, which helps maintain a clear airway during procedures.[6][7] It is also used to prevent or treat bradycardia (slow heart rate) that can be induced by anesthetic agents or surgical stimulation (vagal reflexes).[6][8][9] Additionally, it can be used to reduce intestinal motility and gastric secretions in gastrointestinal studies.[7][10]

Q3: How do I determine a starting dose for my animal model?

A3: Determining the starting dose depends on the animal species, the intended effect, and the route of administration. It is crucial to start with a low dose and titrate upwards based on observed effects and side effects. For dogs, a common dosage for preanesthetic use or treating bradycardia is between 0.005 and 0.01 mg/kg administered intravenously (IV) or intramuscularly (IM).[8][11] Studies in cats have used doses around 0.01 mg/kg IM.[7] For rodents, reproductive studies in rats have used dietary doses of approximately 65 mg/kg/day, though this is for a different experimental context.[5] A thorough literature review for your specific model and application is always recommended.

Q4: What are the different routes of administration for this compound?

A4: this compound can be administered intravenously (IV), intramuscularly (IM), subcutaneously (SC), orally (PO), and via inhalation.[6][12] The IV route provides the most rapid onset of action, typically within one minute.[6][10] The IM route has an onset of 20 to 40 minutes.[10] Oral administration results in low bioavailability.[13] The choice of administration route significantly impacts the drug's pharmacokinetics.[[“]]

Q5: What are the expected pharmacokinetic properties of this compound?

A5: Following IV administration, the onset of action is about one minute.[10] The vagal blocking effects persist for 2 to 3 hours, while the reduction in salivation can last up to 7 hours.[10] After IM injection, peak effects occur in approximately 30 to 45 minutes.[10] Glycopyrrolate is primarily excreted unchanged in the urine.[3] Due to its chemical structure, it does not readily penetrate the blood-brain barrier or the placenta.[3]

Troubleshooting Guide

Issue 1: Inadequate reduction of secretions or insufficient heart rate response.

  • Possible Cause: The dose is too low for the specific animal or desired effect. The effectiveness of glycopyrrolate can be size-dependent in some species.[8]

  • Solution:

    • Confirm accurate dosing calculations and administration technique.

    • Consider a modest dose escalation. For intraoperative bradycardia, a repeat dose may be administered. In dogs, if an initial 0.005 mg/kg IV dose is insufficient, it can be repeated.[8]

    • Evaluate the route of administration. For a more rapid and potent effect, the IV route is preferred over IM or SC.[10]

Issue 2: Observation of excessive tachycardia, agitation, or other adverse effects.

  • Possible Cause: The administered dose is too high, or the animal has a heightened sensitivity to anticholinergic effects.[5] Infants and young animals may be especially susceptible.[5]

  • Solution:

    • Reduce the Dose: For subsequent experiments, lower the dose.

    • Monitoring: Closely monitor heart rate, respiratory rate, and body temperature.[12]

    • Symptomatic Support: Provide supportive care as needed. In cases of severe overdose, a curare-like neuromuscular blockade leading to muscular weakness and potential paralysis can occur.[9]

    • Reversal: To combat peripheral anticholinergic effects, an anticholinesterase agent like neostigmine (which does not cross the blood-brain barrier) can be considered.[6] For central nervous system symptoms, physostigmine may be used.[6]

Issue 3: Animal shows signs of urinary retention or constipation.

  • Possible Cause: These are known side effects of muscarinic antagonists due to the inhibition of smooth muscle contraction in the bladder and GI tract.[15]

  • Solution:

    • Monitor urination and defecation post-procedure.

    • Ensure adequate hydration.

    • If symptoms are severe or persistent, consider reducing the dose in future experiments. In clinical settings, treatment is typically withdrawn until the symptoms resolve.[15]

    • For constipation, ensure appropriate diet and hydration.

Issue 4: Inconsistent results between animals.

  • Possible Cause: Variability can arise from differences in animal size, age, metabolic rate, or underlying health status.[8][11] Inconsistent administration technique can also contribute.

  • Solution:

    • Ensure consistent and precise administration technique, especially for small volume injections.

    • Standardize animal characteristics (age, weight range) as much as possible.

    • Record all baseline physiological parameters before administration to better correlate dose with effect.

    • Consider potential drug interactions if other medications are being used concurrently.[16]

Quantitative Data Summary

Table 1: Recommended this compound Dosages in Common Animal Models

Animal SpeciesIndicationRoute of AdministrationRecommended DoseCitation(s)
DogPreanesthetic / BradycardiaIV, IM0.005 - 0.01 mg/kg[8][11]
DogReduction of SecretionsIVAs low as 0.0045 mg/lb (~0.01 mg/kg)[7]
CatPreanestheticIM0.01 mg/kg[7]
Human (Pediatric)PreanestheticIM0.004 - 0.009 mg/kg[5]
Human (Adult)PreanestheticIM0.004 mg/kg[5]

Note: These are starting points. Doses must be optimized for specific experimental protocols.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

ParameterIntravenous (IV)Intramuscular (IM)Citation(s)
Onset of Action ~ 1 minute20 - 40 minutes[10]
Peak Effect Not specified30 - 45 minutes[10]
Duration (Vagal Block) 2 - 3 hours4 - 6 hours[10]
Duration (Antisialagogue) Up to 7 hours4 - 6 hours[10]

Table 3: Common Adverse Effects and Monitoring Parameters

Adverse EffectClinical SignMonitoring ParameterCitation(s)
TachycardiaElevated heart rateHeart Rate (ECG or pulse oximeter)[12]
XerostomiaDry mouthObservation of oral mucosa, water intake[1][7]
MydriasisDilated pupilsPupillary light reflex, pupil size[7]
Urinary RetentionDifficulty or inability to urinateBladder palpation, urine output[1][15]
ConstipationDecreased fecal outputBowel sounds, defecation frequency[1][15]
HyperthermiaElevated body temperatureRectal temperature[1]
CNS ExcitementAgitation, restlessness (rare)Behavioral observation[5]

Experimental Protocols

Protocol 1: General Dose-Finding Study in a Rodent Model (e.g., Rat)

  • Animal Preparation:

    • Acclimate animals to the facility for at least one week.

    • Fast animals overnight (e.g., 12 hours) with free access to water, as food can affect oral bioavailability.[17]

    • Record baseline weight, temperature, heart rate, and respiratory rate.

  • This compound Preparation:

    • Use a sterile injectable formulation (e.g., 0.2 mg/mL).[6]

    • Dilute with sterile saline to a suitable concentration to ensure accurate dosing volumes for small animals.

    • Prepare a vehicle control group (saline only).

  • Administration:

    • Divide animals into groups (e.g., n=6-8 per group).

    • Groups could include vehicle control, and 3-4 escalating doses of this compound (e.g., 0.01, 0.05, 0.1, 0.5 mg/kg).

    • Administer the calculated dose via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous via tail vein).

  • Monitoring and Data Collection:

    • Monitor for a defined primary endpoint. For antisialagogue effect, this could be pilocarpine-induced salivation. For cardiac effects, monitor heart rate continuously.

    • Record heart rate, respiratory rate, and temperature at predefined intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes post-dose).

    • Observe for any adverse effects as listed in Table 3.

  • Data Analysis:

    • Plot a dose-response curve for the primary endpoint.

    • Analyze physiological parameters using appropriate statistical tests (e.g., ANOVA) to compare dose groups to the vehicle control.

    • Determine the optimal dose that achieves the desired effect with minimal side effects.

Protocol 2: Evaluation of Glycopyrrolate for Reversal of Bradycardia in Anesthetized Dogs (Adapted from Dyson et al., 1999) [8][11]

  • Animal Selection: Use healthy adult dogs. Divide into two size groups: ≤10 kg and >10 kg.[8]

  • Anesthesia and Induction of Bradycardia: Anesthetize the dogs using a standard protocol known to induce bradycardia (e.g., involving opioids). Monitor heart rate until it falls below a threshold (e.g., <65 beats/min).[8]

  • Randomized Treatment:

    • Randomly assign dogs to receive either 0.005 mg/kg or 0.01 mg/kg of glycopyrrolate intravenously.[8]

  • Monitoring:

    • Record heart rate continuously. Determine the heart rate at 5 minutes post-treatment.[8]

    • If the heart rate remains low (e.g., ≤70 beats/min) after the initial dose, administer a repeat dose (e.g., the lower dose of 0.005 mg/kg).[8]

    • Monitor blood pressure (systolic, diastolic, mean) to assess the cardiovascular benefits.[8]

  • Analysis:

    • Use a two-way ANOVA to analyze the effects of dose and animal size on the heart rate response.[8]

    • Determine the percentage of animals in each group that required retreatment.[8]

Visualizations

Glycopyrronium_Mechanism cluster_Cholinergic_Synapse Cholinergic Nerve Terminal cluster_Effector_Cell Effector Cell (e.g., Smooth Muscle, Gland) ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M2, M3) ACh->mAChR Binds to Response Physiological Response (e.g., Contraction, Secretion) mAChR->Response Activates NoResponse Inhibition of Response mAChR->NoResponse Glyco This compound Glyco->mAChR Competitively Blocks

Caption: this compound's mechanism of action.

Dose_Optimization_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Refinement A Define Animal Model & Primary Endpoint B Literature Review for Starting Dose Range A->B C Dose Escalation Study (e.g., 3+1 design) B->C D Administer Dose & Vehicle Control C->D E Monitor Efficacy (Primary Endpoint) D->E F Monitor Safety (Adverse Effects) D->F G Analyze Dose-Response Relationship E->G F->G H Effective Dose Identified? G->H I Optimal Dose Window Established H->I Yes J Refine Dose Range (Expand or Narrow) H->J No J->C

Caption: Workflow for in vivo dose optimization.

Troubleshooting_Tree Start Issue Observed During Experiment Q1 Is the desired effect (e.g., antisialagogue) achieved? Start->Q1 Q2 Are adverse effects (e.g., severe tachycardia) present? Q1->Q2 Yes Action_IncreaseDose Action: - Verify calculations - Increase dose cautiously - Consider IV route Q1->Action_IncreaseDose No Action_DoseOK Outcome: Dose appears appropriate. Continue monitoring. Q2->Action_DoseOK No Action_DecreaseDose Action: - Reduce dose for  next experiment - Provide supportive care Q2->Action_DecreaseDose Yes (Mild) Action_Reevaluate Action: - Dose is too high - Significantly reduce dose - Re-evaluate protocol Action_DecreaseDose->Action_Reevaluate Yes (Severe)

Caption: Troubleshooting decision tree for dosing.

References

Glycopyrronium Bromide Degradation Product Analysis by LC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing glycopyrronium bromide and its degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound bromide?

A1: this compound bromide is known to degrade under stress conditions, particularly acid and base hydrolysis.[1][2] The primary degradation pathway involves the hydrolysis of the ester linkage. One of the major degradation products identified is α-cyclopentyl mandelic acid.[3]

Q2: What type of LC column is recommended for the analysis of this compound bromide and its degradation products?

A2: Reversed-phase columns, such as a C18 column (e.g., Accucore C18, 150 × 4.6 mm, 2.6 μm), are commonly used for the separation of this compound bromide and its transformation products.[1][2] Due to the polar nature of this compound bromide, a PFP (pentafluorophenyl) column has also been shown to be effective.[1]

Q3: What are the typical mobile phase compositions for this analysis?

A3: Both isocratic and gradient elution methods are employed. A common approach involves a mobile phase consisting of an aqueous component with a modifier and an organic solvent. For example, a gradient program with a mobile phase of 10 mM ammonium acetate in 1% formic acid (A) and methanol (B) has been used.[1] To address the highly polar nature of this compound bromide, ion-pairing agents like tetra-butyl ammonium hydrogen sulfate (TBAHS) can be added to the mobile phase to improve retention and peak shape.[3]

Q4: What are the challenges associated with analyzing a quaternary ammonium compound like this compound bromide by LC-MS?

A4: Quaternary ammonium compounds (QACs) can present several analytical challenges:

  • Poor Peak Shape: These polar and basic compounds can exhibit peak tailing on standard reversed-phase columns.[4][5]

  • Adsorptive Losses: QACs can adsorb to surfaces in the LC system, such as glass vials and tubing, leading to poor recovery and reproducibility.[6]

  • System Contamination: QACs can be "sticky" and contaminate the LC system and mass spectrometer, leading to carryover and high background in subsequent analyses.[6][7]

  • Ionization in MS: As permanently charged molecules, QACs are readily analyzed by electrospray ionization (ESI) in positive ion mode. However, they do not form typical [M+H]+ adducts, but are detected as the molecular ion (M+).[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Splitting)
Potential Cause Troubleshooting Step
Secondary Interactions Use a base-deactivated column.[5] Incorporate an ion-pairing agent (e.g., TBAHS) into the mobile phase to improve peak symmetry.[3] Optimize the mobile phase pH.
Column Overload Reduce the injection volume or the concentration of the sample.[9]
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[9]
Injection Solvent Stronger than Mobile Phase Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase composition.[9]
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate mixing of mobile phase components.[10]
Fluctuating Flow Rate Check the LC pump for leaks and ensure it is properly primed.
Column Degradation If retention times consistently shift, especially to earlier times, the column may be degrading. Replace the column.[10]
Temperature Fluctuations Use a column oven to maintain a consistent temperature.[5]
Issue 3: High Background Noise or Ghost Peaks
Potential Cause Troubleshooting Step
System Contamination Dedicate an LC system for QAC analysis if possible.[7] Flush the entire system, including the injector and tubing, with a strong organic solvent. Run multiple blank injections between samples.[7]
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.
Carryover from Previous Injections Optimize the needle wash procedure in the autosampler settings. Use a wash solvent that is effective at removing this compound bromide.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing the degradation of this compound bromide to generate its degradation products for analysis.

  • Preparation of Stock Solution: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: [3]

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 30 minutes). Neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.01 M NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.01 M HCl. Note: this compound bromide is highly susceptible to base degradation, so milder conditions are used.[3]

    • Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for a specified time.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 365 nm) for a specified time (e.g., 3 hours).

  • Sample Preparation for LC-MS: Dilute the stressed samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase before injection.

LC-MS/MS Analytical Method

This method is a starting point for the analysis of this compound bromide and its degradation products.

LC Parameters:

  • Column: Accucore C18 (150 × 4.6 mm, 2.6 μm)[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C[5]

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan and Product Ion Scan (for structural elucidation) or Selected Reaction Monitoring (SRM) (for quantification)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Quantitative Data Summary

The following table summarizes typical validation parameters for an LC method for this compound bromide analysis.

Parameter Result
Linearity Range 5-250 µg/mL[3]
Correlation Coefficient (r²) >0.999[3]
Accuracy (% Recovery) 99-101%[3]
Precision (%RSD) <2%[3]

Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis stock This compound Bromide Stock Solution stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) stock->stress dilution Dilution to Working Concentration stress->dilution injection Inject Sample dilution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS Detection (ESI+) separation->detection peak_id Peak Identification & Integration detection->peak_id quant Quantification peak_id->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound bromide degradation products.

G cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape Observed? secondary_interactions Secondary Interactions start->secondary_interactions Yes column_overload Column Overload start->column_overload Yes column_contam Column Contamination start->column_contam Yes use_ion_pair Use Ion-Pairing Agent secondary_interactions->use_ion_pair reduce_load Reduce Injection Volume/Concentration column_overload->reduce_load flush_column Flush or Replace Column column_contam->flush_column

Caption: Troubleshooting logic for poor peak shape in LC-MS analysis.

References

improving the stability of glycopyrronium in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of glycopyrronium in aqueous solutions during experimental procedures. Below you will find frequently asked questions, troubleshooting advice, quantitative stability data, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution is showing a rapid loss of potency. What is the most likely cause?

A1: The most common cause of this compound degradation in aqueous solutions is ester hydrolysis. The stability of this compound is highly dependent on the pH of the solution.[1] Hydrolysis increases significantly at a pH above 6.0. If your solution is unbuffered or has a neutral to alkaline pH, rapid degradation is expected.

Q2: What is the optimal pH range for a stable this compound aqueous solution?

A2: this compound is very stable in acidic conditions, specifically at a pH of 2 to 3.[1] For experimental purposes, maintaining the solution pH below 6.0 is critical to prevent significant hydrolysis.

Q3: How does temperature affect the stability of my this compound solution?

A3: While this compound is more sensitive to pH, temperature also plays a role. Studies on oral solutions show they are stable for at least 7 months when stored at room temperature (23-25°C) or under refrigeration (4°C).[2][3] However, accelerated degradation has been observed at higher temperatures, such as 45°C, over a period of two months.[2][3] For maximum stability, especially for long-term storage, refrigeration at 4°C is recommended.

Q4: I need to prepare a solution for an experiment that requires a physiological pH (e.g., 7.4). How can I work with this compound?

A4: Given that this compound degrades rapidly at pH 7.4 (with 5% degradation occurring in approximately 4 hours), it is crucial to prepare the solution immediately before use.[1] Do not store this compound in neutral or alkaline buffers. Prepare a concentrated, acidic stock solution and dilute it into your physiological buffer just prior to the experiment.

Q5: Are there other factors like light or oxidation that I should be concerned about?

A5: Forced degradation studies have shown that this compound is relatively stable under photolytic (light) and oxidative (e.g., hydrogen peroxide) conditions, with minimal degradation observed.[4][5] The primary factor you need to control is the pH of the solution.

Q6: What are the main degradation products of this compound?

A6: The primary degradation pathway is the hydrolysis of the ester bond, which yields α-cyclopentylmandelic acid as a major transformation product.[2]

Data Presentation: this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Stability in Aqueous Solution

This table shows the approximate time for 5% decomposition of a this compound solution (0.8 mg/L in 5% dextrose) at 25°C.

Admixture pHApproximate Time for 5% Decomposition
4.0> 48 hours
5.0> 48 hours
6.030 hours
6.57 hours
7.04 hours
8.02 hours

(Data sourced from ASHP Injectable Drug Information)[1]

Table 2: Results from Forced Degradation Studies

This table indicates the percentage of this compound degradation under various stress conditions.

Stress Condition% Degradation
Acid Hydrolysis (1N HCl)3.5%
Alkali Hydrolysis (1N NaOH)3.1%
Oxidative (Peroxide)1.19%
Thermal (105°C)0.35%
Photolytic0.34%

(Data indicates the compound is most susceptible to hydrolytic degradation)[4]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes how to prepare an acidic stock solution to ensure stability during storage.

  • Solvent Preparation: Prepare a suitable acidic buffer. A 10 mM phosphate buffer adjusted to pH 3.5 is a good starting point. Alternatively, use HPLC-grade water adjusted to pH 3-4 with a dilute acid like orthophosphoric acid.

  • Weighing: Accurately weigh the required amount of this compound bromide powder.

  • Dissolution: Dissolve the powder in the prepared acidic solvent to the desired final concentration (e.g., 1-10 mg/mL).

  • Filtration (Optional): For long-term storage, filter the solution through a 0.22 µm syringe filter into a sterile container to remove any particulates.

  • Storage: Store the solution in a tightly sealed, clearly labeled container (glass or polypropylene) at 4°C.[1] Protect from prolonged exposure to direct light as a general best practice.

  • Usage: When needed, withdraw an aliquot of the stock solution and dilute it into your experimental medium immediately before use.

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification

This protocol provides a general reversed-phase HPLC (RP-HPLC) method to assess the concentration and stability of this compound, ensuring separation from its degradation products.

  • Instrumentation: An HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5-5 µm particle size).[4][6]

  • Mobile Phase: A mixture of an acidic buffer and an organic solvent. A common mobile phase is a 70:30 (v/v) mixture of 0.1% orthophosphoric acid in water and acetonitrile.[4][7]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30-40°C.[6][7]

  • Detection Wavelength: 230-255 nm.[4][7]

  • Injection Volume: 10-25 µL.[2]

  • Procedure:

    • Prepare a standard curve by dissolving known concentrations of this compound reference standard in the mobile phase.

    • Prepare experimental samples by diluting them with the mobile phase to fall within the concentration range of the standard curve.

    • Inject standards and samples onto the HPLC system.

    • Quantify the this compound peak area against the standard curve. Degradation is indicated by a decrease in the main this compound peak area and the appearance of new peaks (e.g., for degradation products).

Visualizations

The following diagrams illustrate key workflows and chemical pathways related to this compound stability.

G cluster_prep Solution Preparation cluster_use Experimental Use start Weigh this compound Bromide Powder dissolve Dissolve in Acidic Solvent (pH 3-4) start->dissolve store Store in Sealed Container at 4°C dissolve->store For Storage dilute Dilute Aliquot into Experimental Buffer dissolve->dilute For Immediate Use store->dilute For Use experiment Perform Experiment (Use Immediately) dilute->experiment

Caption: Workflow for preparing and using a stable this compound solution.

G glyco This compound (Ester) catalyst Condition: pH > 6.0 (Alkaline/Neutral) glyco->catalyst + water Water (H₂O) acid α-cyclopentylmandelic acid pyrrolidinol N,N-dimethylpyrrolidinol (quaternary) catalyst->acid catalyst->acid Hydrolysis catalyst->pyrrolidinol

References

Technical Support Center: Enantioselective Separation of Glycopyrronium Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantioselective separation of glycopyrronium isomers.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide

Question: Why am I observing poor resolution between the this compound enantiomers?

Answer: Poor resolution in the HPLC separation of this compound enantiomers can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical. For normal-phase chromatography on a chiral stationary phase (CSP) like CHIRALCEL OZ-H, a mobile phase of n-hexane, ethanol, and diethylamine is often used.[2] An incorrect ratio can lead to co-elution. Optimization of the mobile phase, including the use of additives, is a key step in improving selectivity.

  • Stationary Phase Selection: Ensure you are using an appropriate chiral stationary phase. Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds.[3] If resolution is still poor, consider screening other types of chiral columns.

  • Temperature: Column temperature can significantly impact enantioseparation. A study on a specific ion-pair HPLC method found that 40°C was optimal for achieving adequate resolution (Rs > 2) between this compound and a related impurity.[4] Experimenting with different temperatures within the column's operating range can be beneficial.

  • Flow Rate: A slower flow rate generally provides better resolution but increases analysis time. Finding the optimal flow rate is a balance between resolution and efficiency.

Question: What is causing peak tailing in my chromatograms?

Answer: Peak tailing is a common issue in chromatography and can be particularly problematic in chiral separations.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on silica-based columns, can cause tailing.[5] Using a base-deactivated or end-capped column can minimize these interactions.[4] For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine to the mobile phase can improve peak shape.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Mobile Phase pH: In reversed-phase chromatography, the pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Operating near the analyte's pKa can lead to asymmetrical peaks.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting method for the HPLC separation of this compound enantiomers?

A1: A common starting point is to use a polysaccharide-based chiral stationary phase, such as CHIRALCEL OZ-H (150 mm - 250 mm length, 2.1-4.6 mm inner diameter, 5 µm particle size). A mobile phase consisting of n-hexane, absolute ethanol, and diethylamine in a ratio of 97:3:0.1 (v/v/v) has been reported to be effective.[2]

Q2: How can I confirm the peak identity of each this compound enantiomer?

A2: To confirm the elution order and peak identity, it is necessary to inject individual standards of the four enantiomer monomers (e.g., RS, RR, SS, SR) if they are available.[2]

Q3: What are some key validation parameters to assess for an enantioselective HPLC method for this compound?

A3: Key validation parameters include specificity, linearity, precision (repeatability and intermediate precision), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).[4]

Quantitative Data
ParameterHPLC Method 1[4]HPLC Method 2[6]
Column Nucleosil 100-5C-18 HDNot Specified
Mobile Phase Methanol:Phosphate Buffer (pH 2.30) with 0.01 M Sodium-1-decanesulfonate (65:35 v/v)20 mM Phosphate Buffer (pH 3.0):Acetonitrile (Gradient)
Resolution (Rs) > 2 (between (R,R)-glycopyrronium and an impurity)Not Specified
Asymmetry Factor 1.22 ((R,R)-Glycopyrronium)Not Specified
LOD Not Specified0.015 µg/ml (this compound)
LOQ Not SpecifiedNot Specified
Linearity (r²) Not SpecifiedNot Specified
Experimental Protocol: HPLC Separation of this compound Enantiomers

This protocol is based on a reported method for resolving this compound bromide enantiomers.[2]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector.

2. Chromatographic Conditions:

  • Column: CHIRALCEL OZ-H (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: n-hexane : absolute ethanol : diethylamine (97:3:0.1, v/v/v). All reagents should be HPLC grade.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Detection Wavelength: 230 nm.
  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound bromide in n-hexane at a concentration of 0.5 mg/mL to 2.0 mg/mL.
  • If available, prepare individual solutions of the four enantiomer monomers for peak identification.

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the prepared sample solutions.
  • Identify and quantify the enantiomers based on their retention times and peak areas.

Workflow for Chiral HPLC Method Development

G Workflow for Chiral HPLC Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analyte Properties (pKa, solubility) B Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) A->B C Screen with Generic Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) B->C D Optimize Mobile Phase Composition (Solvent ratio, additives) C->D Initial Separation? E Optimize Temperature D->E F Optimize Flow Rate E->F G Assess Specificity, Linearity, Range F->G Optimized Separation? H Determine Accuracy and Precision G->H I Establish LOD and LOQ H->I J Finalized Analytical Method I->J

Caption: A stepwise approach to developing a robust chiral HPLC method.

Capillary Electrophoresis (CE)

Troubleshooting Guide

Question: My resolution in capillary electrophoresis is poor. What can I do?

Answer: Improving resolution in CE for this compound isomers involves optimizing several parameters.

  • Chiral Selector Concentration: The concentration of the chiral selector, such as sulfated-β-cyclodextrin, is a critical factor. Increasing the concentration can enhance enantioselectivity, but an excessive amount may lead to issues with viscosity and current. A study found 2.0% w/v sulfated-β-CD to be effective.[7]

  • Background Electrolyte (BGE) pH: The pH of the BGE affects the charge of the analyte and the electroosmotic flow, both of which influence migration times and separation. A systematic evaluation of pH is recommended. For this compound, a pH of 7.0 has been used successfully.[7]

  • Applied Voltage: Higher voltages can lead to shorter analysis times and sharper peaks, but also generate more Joule heating, which can negatively impact resolution. An optimal voltage needs to be determined empirically; 20 kV has been reported as effective.[7]

  • Temperature: Temperature control is crucial for reproducibility. Temperature affects the viscosity of the BGE and the mobility of the ions. A constant temperature, for example, 25°C, should be maintained.[7]

Frequently Asked Questions (FAQs)

Q1: What is a suitable chiral selector for the CE separation of this compound isomers?

A1: Sulfated-β-cyclodextrin (sulfated-β-CD) has been shown to be an effective chiral selector for the enantioseparation of this compound, which has two chiral centers.[7]

Q2: What are the advantages of using CE for chiral separations?

A2: CE offers high separation efficiency, small sample volume requirements, and often uses aqueous-based buffers, which can be considered a "greener" alternative to the organic solvents used in normal-phase HPLC.

Quantitative Data
ParameterCapillary Electrophoresis Method[7]
Chiral Selector 2.0% w/v Sulfated-β-CD
Background Electrolyte 30 mM Sodium Phosphate Buffer (pH 7.0)
Separation Voltage 20 kV
Temperature 25°C
LOD Not specified, but method validated for impurities at 0.1% level
LOQ Not specified, but method validated for impurities at 0.1% level
Linearity Validated
Accuracy & Precision Validated
Experimental Protocol: Capillary Electrophoresis of this compound Isomers

This protocol is based on a published method for determining the enantiomeric and diastereomeric impurities of RS-glycopyrrolate.[7]

1. Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

2. CE Conditions:

  • Capillary: Uncoated fused-silica (e.g., 50 µm i.d., effective length 40 cm).
  • Background Electrolyte (BGE): 30 mM sodium phosphate buffer (pH 7.0) containing 2.0% w/v sulfated-β-cyclodextrin.
  • Separation Voltage: 20 kV.
  • Temperature: 25°C.
  • Detection: UV, wavelength not specified in the abstract.

3. Sample Preparation:

  • Dissolve the this compound sample in an appropriate solvent, typically the BGE or water.

4. Procedure:

  • Rinse the capillary with the BGE.
  • Introduce the sample into the capillary (e.g., by hydrodynamic or electrokinetic injection).
  • Apply the separation voltage.
  • Detect the migrating enantiomers.

Logical Troubleshooting Flow for CE

G Troubleshooting Poor Resolution in CE Start Poor or No Resolution A Optimize Chiral Selector Concentration Start->A B Adjust BGE pH A->B Still Poor Resolution End Resolution Achieved A->End Improved Resolution C Vary Applied Voltage B->C Still Poor Resolution B->End Improved Resolution D Check Temperature Control C->D Still Poor Resolution C->End Improved Resolution E Consider a Different Chiral Selector D->E Still Poor Resolution D->End Improved Resolution E->End Improved Resolution

Caption: A logical sequence for troubleshooting poor resolution in CE.

Supercritical Fluid Chromatography (SFC)

Troubleshooting Guide

Question: I'm having trouble scaling up my analytical SFC method to a preparative scale. What are the common challenges?

Answer: Scaling up from analytical to preparative SFC for chiral separations can present several challenges.

  • Solubility and Loading: The solubility of the compound in the supercritical fluid mobile phase is a critical factor that affects the loading capacity. Poor solubility can lead to low throughput. Immobilized chiral stationary phases have expanded the range of usable solvents, which can help in cases of poor solubility.

  • Peak Distortion: Overloading the column can cause peak distortion, which may appear as tailing in chiral separations. This can lead to a loss of resolution.

  • Solvent Consumption: While SFC is generally more environmentally friendly than normal-phase HPLC, large-scale preparative chromatography can still consume significant amounts of co-solvent. Optimizing the method to use the minimum amount of co-solvent necessary for good separation is important.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of SFC for chiral separations?

A1: SFC offers several advantages, including faster analysis times due to the low viscosity and high diffusivity of supercritical CO2, reduced consumption of organic solvents, and often complementary selectivity to HPLC.[8][9]

Q2: Can I use the same chiral stationary phases for SFC as for HPLC?

A2: Yes, most chiral stationary phases developed for HPLC, particularly polysaccharide-based CSPs, can be successfully used in SFC.[9]

Quantitative Data
ParameterSFC Method 1[10]SFC Method 2[11]
Column Not specified for this compoundNot specified for this compound
Mobile Phase Supercritical CO2 with a co-solvent (e.g., methanol)Supercritical CO2 with a co-solvent
Linearity (R²) > 0.995 (for other compounds)> 0.995 (for other compounds)
LLOQ 0.03 to 6.00 ng/mL (for other compounds)0.03-6.00 ng/mL (for other compounds)
Accuracy 89 to 109% (for other compounds)89-109% (for other compounds)
Precision (CV) <14% (medium and high conc.), 26% (low conc.) (for other compounds)<14% (medium and high conc.), 26% (low conc.) (for other compounds)

Note: The quantitative data for SFC is for other chiral compounds as specific data for this compound was not found in the initial searches. However, it provides a general idea of the performance of chiral SFC methods.

Experimental Protocol: General Approach for Chiral SFC

A specific, detailed protocol for this compound was not found, but a general approach for chiral SFC method development is as follows:

1. Instrumentation:

  • Supercritical Fluid Chromatography system with a back-pressure regulator and a suitable detector (e.g., UV or MS).

2. Initial Screening Conditions:

  • Column: A selection of complementary polysaccharide-based CSPs.
  • Mobile Phase: Supercritical CO2 with a gradient of a co-solvent (e.g., methanol) from 5% to 40%.
  • Back Pressure: 150 bar.
  • Temperature: 40°C.
  • Flow Rate: 3-4 mL/min.

3. Method Optimization:

  • Based on the initial screening, select the best CSP and co-solvent.
  • Optimize the co-solvent percentage, temperature, and back pressure to improve resolution and peak shape.
  • For basic compounds, consider adding a basic additive to the co-solvent.

SFC Experimental Workflow Diagram

G SFC Chiral Method Development Workflow cluster_0 Screening Phase cluster_1 Optimization Phase cluster_2 Scale-up (if required) A Select a set of diverse chiral stationary phases B Screen with a generic gradient (e.g., 5-40% Methanol in CO2) A->B C Identify promising CSP/co-solvent combinations B->C D Optimize co-solvent percentage (isocratic or gradient) C->D Separation observed? E Optimize temperature and back pressure D->E F Evaluate effect of additives (if needed) E->F G Assess compound solubility and loading F->G Optimized separation? H Optimize for throughput and purity G->H I Final Analytical or Preparative Method H->I

Caption: A workflow for developing and scaling up a chiral SFC method.

References

Technical Support Center: Glycopyrronium Cardiovascular Safety in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cardiovascular side effects of glycopyrronium in research animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects the cardiovascular system?

A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] In the heart, it primarily blocks M2 muscarinic receptors located in the sinoatrial (SA) and atrioventricular (AV) nodes.[4][5] This blockade inhibits the parasympathetic nervous system's influence on the heart, leading to an increase in heart rate (tachycardia).[4][5][6]

Q2: What are the most common cardiovascular side effects of this compound in research animals?

A2: The most frequently observed cardiovascular side effect is an increase in heart rate (tachycardia).[7] While this compound is considered to have a more stable cardiovascular profile than atropine, dose-dependent tachycardia can occur.[8][9] In some cases, particularly when co-administered with other drugs like alpha-2 adrenergic agonists, arrhythmias and significant hypertension have been observed in dogs.

Q3: How does the cardiovascular safety profile of this compound compare to atropine?

A3: this compound generally exhibits a more favorable cardiovascular safety profile compared to atropine in several animal models. Studies have shown that this compound is associated with a less pronounced and more stable heart rate increase than atropine.[8][10][11] In patients with pre-existing cardiac conditions, this compound was associated with a lower incidence of ST-segment depression and dysrhythmias compared to atropine.[8]

Q4: What are the recommended dosages of this compound for research animals to minimize cardiovascular risk?

A4: The effective dose of this compound can be species- and size-dependent.[12] For dogs, intravenous doses of 0.005 mg/kg to 0.01 mg/kg have been shown to be effective in reversing bradycardia while producing infrequent, non-dose-related tachycardia.[12][13] It is crucial to start with the lowest effective dose and titrate upwards based on the desired therapeutic effect and cardiovascular response.

Q5: Can this compound be used in combination with other anesthetic or sedative agents?

A5: Yes, but with caution. The co-administration of this compound with other agents can lead to drug interactions affecting the cardiovascular system. For example, concurrent use with alpha-2 adrenergic agonists in dogs has been shown to sometimes result in arrhythmias and significant hypertension. On the other hand, it is used to counteract the bradycardic effects of some anesthetics. Careful consideration of potential interactions is essential.

Troubleshooting Guide

Issue: Significant Tachycardia Observed After this compound Administration

  • Potential Cause: The administered dose may be too high for the individual animal or specific experimental conditions. Tachycardia is a known dose-dependent side effect of this compound.[7][14]

  • Troubleshooting Steps:

    • Monitor Closely: Continuously monitor heart rate, blood pressure, and ECG. Tachycardia following an overdose is often transient.

    • Reduce Future Doses: For subsequent experiments, consider reducing the dose of this compound.

    • Consider Reversal Agents (in severe cases): In cases of severe and persistent tachycardia with hemodynamic instability, administration of a short-acting beta-blocker could be considered under veterinary guidance, although this is not standard practice and should be approached with extreme caution.

Issue: Arrhythmias Detected on ECG

  • Potential Cause: Co-administration with other drugs, such as alpha-2 adrenergic agonists, can increase the risk of arrhythmias. The arrhythmogenic potential of this compound itself is generally considered low, especially when compared to atropine.[8]

  • Troubleshooting Steps:

    • Review Drug Combinations: Evaluate all concurrently administered drugs for known interactions that could lead to arrhythmias.

    • ECG Analysis: Characterize the type of arrhythmia to determine its severity and potential origin.

    • Adjust Protocol: If a specific drug combination is identified as the likely cause, consider altering the anesthetic or sedative protocol in future experiments. For severe ventricular arrhythmias, administration of lidocaine may be considered.

Data Presentation

Table 1: Dose-Dependent Effects of Intravenous this compound on Heart Rate and Blood Pressure in Anesthetized Dogs with Bradycardia

Dose of this compound (mg/kg BW)Animal SizeBaseline Heart Rate (beats/min)Heart Rate 5 min Post-Treatment (beats/min)Change in Mean Arterial Pressure (MAP)Requirement for Retreatment
0.005≤ 10 kgHigherLowerSignificant Increase47%
0.005> 10 kgLowerHigherSignificant Increase13%
0.01≤ 10 kgHigherLowerSignificant Increase47%
0.01> 10 kgLowerHigherSignificant Increase13%

Data summarized from a study on anesthetized dogs with bradycardia (<65 beats/min).[12][13]

Table 2: Comparative Cardiovascular Therapeutic Indices of Inhaled this compound and Tiotropium in Anesthetized Rats

CompoundTime PointTherapeutic Index (Hypotension)Therapeutic Index (Bradycardia)
This compound1 hour19.5-fold28.5-fold
This compound6 hours>200-fold>200-fold
Tiotropium1 hour1.5-fold4.2-fold
Tiotropium6 hours4.6-fold5.5-fold

Therapeutic indices were calculated against the ED50 values for the inhibition of methacholine-induced bronchoconstriction.[15]

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Bradycardia in Anesthetized Dogs

  • Animal Model: Healthy adult dogs.

  • Anesthesia: Induce and maintain anesthesia using a standard protocol that is known to potentially cause bradycardia (e.g., involving opioids).

  • Cardiovascular Monitoring: Continuously monitor heart rate (HR) via ECG and blood pressure (systolic, diastolic, and mean) via an arterial catheter.

  • Induction of Bradycardia: Allow HR to stabilize. If bradycardia (e.g., <65 beats/min) occurs as a result of the anesthetic protocol, proceed to the next step.

  • This compound Administration: Administer a single intravenous (IV) injection of this compound at a predetermined dose (e.g., 0.005 mg/kg or 0.01 mg/kg body weight).[12][13]

  • Data Collection: Record HR and blood pressure at baseline (before this compound) and at specific time points post-injection (e.g., 1, 5, 10, 15, 30 minutes).

  • Analysis: Compare the post-treatment cardiovascular parameters to the baseline values to determine the effect of this compound.

Visualizations

Glycopyrronium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds & Activates This compound This compound This compound->M2_Receptor Blocks G_Protein Gi/o Protein M2_Receptor->G_Protein Activates Increased_Heart_Rate Increased Heart Rate M2_Receptor->Increased_Heart_Rate Blockade leads to AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Heart_Rate Decreased Heart Rate PKA->Heart_Rate Contributes to K_Channel->Heart_Rate Leads to

Caption: Signaling pathway of M2 muscarinic receptor antagonism by this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (e.g., catheterization) Anesthesia Anesthesia Induction & Maintenance Animal_Prep->Anesthesia Baseline Baseline Cardiovascular Monitoring (ECG, BP) Anesthesia->Baseline Drug_Admin This compound Administration (IV/IM) Baseline->Drug_Admin Post_Admin_Monitoring Post-Administration Cardiovascular Monitoring Drug_Admin->Post_Admin_Monitoring Data_Collection Data Collection (HR, BP, etc.) Post_Admin_Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for assessing cardiovascular effects.

Troubleshooting_Logic Start Cardiovascular Side Effect Observed (e.g., Tachycardia) Assess_Severity Assess Severity (HR > threshold? Hemodynamically unstable?) Start->Assess_Severity Is_Severe Severe? Assess_Severity->Is_Severe Monitor Continue Close Monitoring (Often Transient) Is_Severe->Monitor No Consider_Intervention Consider Intervention (e.g., reduce future dose, supportive care) Is_Severe->Consider_Intervention Yes Review_Protocol Review Experimental Protocol (Dose, Co-administered drugs) Monitor->Review_Protocol End Resolution Monitor->End Consider_Intervention->Review_Protocol Modify_Protocol Modify Protocol for Future Experiments Review_Protocol->Modify_Protocol Modify_Protocol->End

Caption: Troubleshooting logic for managing cardiovascular side effects.

References

Technical Support Center: Overcoming Matrix Effects in Glycopyrronium Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges associated with matrix effects in the bioanalysis of glycopyrronium, a quaternary ammonium compound often analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

Q1: I'm observing significant ion suppression for this compound. What are the likely causes and how can I resolve this?

A1: Ion suppression is a common matrix effect in LC-MS/MS analysis, reducing the ionization efficiency and signal intensity of the target analyte.[1][2][3] For this compound, the primary causes are often co-eluting endogenous components from the biological matrix, such as phospholipids and salts.[4]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process.[1][4]

    • Protein Precipitation (PPT): If you are using PPT, be aware that it is a non-selective cleanup method and often results in significant matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. A two-step liquid-liquid ion-pair extraction procedure has been shown to be effective for this compound.[5][6]

    • Solid-Phase Extraction (SPE): SPE is highly recommended for this compound as it can provide the cleanest extracts.[6][7] Polymeric or mixed-mode SPE cartridges are often effective at removing interfering phospholipids.

  • Modify Chromatographic Conditions:

    • Column Chemistry: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC can provide different selectivity compared to reversed-phase (RP) chromatography and may separate this compound from interfering matrix components more effectively.[8][9] However, be aware that HILIC can sometimes be more prone to matrix effects from different types of interferences.[10][11]

    • Gradient Elution: Adjust the gradient to ensure this compound elutes in a "quiet" zone of the chromatogram, away from the elution zones of major matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., this compound-d3) is the best way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical properties and chromatographic retention time, it will experience the same degree of ion suppression as the analyte, allowing for accurate quantification.[4]

Q2: My analyte recovery is low and inconsistent. How can I improve it?

A2: Low and variable recovery is often linked to the sample preparation method.

Troubleshooting Steps:

  • Re-evaluate Your Extraction Method:

    • If using LLE, experiment with different organic solvents and pH adjustments to optimize the partitioning of this compound into the organic phase. The use of a volatile ion-pairing agent like heptafluorobutyric acid (HFBA) during both extraction and chromatography has been reported to be successful.[5][6]

    • If using SPE, ensure each step is optimized:

      • Conditioning and Equilibration: Inadequate conditioning can lead to poor retention.

      • Loading: Ensure the sample pH is appropriate for optimal retention on the sorbent.

      • Washing: Use a wash solvent strong enough to remove interferences but weak enough to not elute this compound.

      • Elution: Use an appropriate elution solvent to ensure complete recovery of the analyte from the cartridge.

  • Check for Analyte Stability: Ensure this compound is stable under your extraction and storage conditions.

  • Assess Non-Specific Binding: this compound, being a quaternary amine, can be "sticky." Consider using low-binding collection tubes and vials.

Q3: How can I distinguish between low recovery and ion suppression?

A3: A post-extraction spike experiment is the standard method to quantitatively assess the matrix factor (ion suppression/enhancement) and differentiate it from recovery.[4]

Experimental Design:

  • Set 1 (Neat Solution): Analyte spiked into the final reconstitution solvent.

  • Set 2 (Post-Spike): Blank matrix is extracted first, and then the analyte is spiked into the final extract.

  • Set 3 (Pre-Spike): Analyte is spiked into the blank matrix before the extraction process.

Calculations:

  • Matrix Factor (%) = (Peak Area of Set 2 / Peak Area of Set 1) * 100

  • Recovery (%) = (Peak Area of Set 3 / Peak Area of Set 2) * 100

  • Process Efficiency (%) = (Peak Area of Set 3 / Peak Area of Set 1) * 100

A matrix factor below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for this compound in plasma?

A1: While several methods can be used, Solid-Phase Extraction (SPE) is generally considered the most effective for producing clean extracts and minimizing matrix effects for this compound.[6][7] Liquid-liquid extraction (LLE) is also a viable and effective alternative.[5][6] Protein precipitation is the simplest but often leads to the most significant ion suppression.

Q2: Should I use a reversed-phase or HILIC column for this compound analysis?

A2: Both can be used successfully. Reversed-phase UPLC-MS/MS methods have been developed and validated.[7] HILIC is a strong alternative for polar compounds like this compound and can offer different selectivity, potentially separating it from matrix interferences that are problematic in reversed-phase.[8][9] The choice depends on the specific matrix interferences encountered in your assay.

Q3: Why is a stable isotope-labeled internal standard so important?

A3: A SIL-IS is crucial because it co-elutes with this compound and experiences the same ionization effects in the MS source.[4] This co-behavior allows it to accurately compensate for signal variability caused by ion suppression or enhancement, which is essential for a robust and reliable bioanalytical method.

Quantitative Data Summary

The table below summarizes representative performance data from a published method for this compound in human plasma, illustrating the results of a validation study.

ParameterResultReference
Sample Preparation Method Two-step liquid-liquid ion-pair extraction[5]
Absolute Recovery > 41.8%[5][6]
Absolute Matrix Effect Maximum of 133% (indicating some ion enhancement)[5][6]
Process Efficiency > 45.2%[5][6]
LLOQ Precision 18.0%[5]
LLOQ Accuracy 88.9%[5]

LLOQ: Lower Limit of Quantification

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma (General Protocol)

This is a general protocol using a polymeric reversed-phase sorbent. It should be optimized for your specific application.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elute: Elute the this compound and internal standard with 1 mL of 0.5% formic acid in acetonitrile/water (70:30).

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Ion-Pair Extraction (LLE) from Plasma

This protocol is based on a published method using a volatile ion-pairing agent.[5][6]

  • Sample Preparation: To 500 µL of plasma, add the internal standard.

  • First Extraction: Add 50 µL of 1M heptafluorobutyric acid (HFBA) and 2 mL of dichloromethane. Vortex for 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the organic (bottom) layer to a clean tube.

  • Second Extraction: Add 1 mL of 0.1M HFBA to the aqueous remnant, vortex, and centrifuge again. Combine the second organic layer with the first.

  • Dry and Reconstitute: Evaporate the combined organic layers to dryness. Reconstitute the residue in the mobile phase.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Add Internal Standard Sample->Spike Prep Extraction (SPE, LLE, or PPT) Spike->Prep Dry Evaporate to Dryness Prep->Dry Recon Reconstitute in Mobile Phase Dry->Recon LC LC Separation (RP or HILIC) Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for this compound bioanalysis.

G start Ion Suppression Observed? check_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->check_is Yes check_prep Optimize Sample Preparation check_is->check_prep check_lc Optimize LC Method check_prep->check_lc is_ppt Using PPT? check_prep->is_ppt change_gradient Adjust Gradient to Avoid Interferences check_lc->change_gradient switch_spe_lle Switch to SPE or LLE is_ppt->switch_spe_lle Yes optimize_spe Optimize SPE Method (Wash/Elution Steps) is_ppt->optimize_spe No (Using SPE/LLE) change_column Consider HILIC vs. Reversed-Phase change_gradient->change_column

Caption: Troubleshooting decision tree for ion suppression.

References

Technical Support Center: Optimization of HPLC Parameters for Glycopyrronium Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of High-Performance Liquid Chromatography (HPLC) parameters for glycopyrronium impurity profiling.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its impurities by HPLC.

Issue: Peak Tailing for this compound or its Impurities

  • Question: My chromatogram shows significant peak tailing for the main this compound peak and some impurity peaks. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for basic compounds like this compound, a quaternary ammonium salt, is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing material.[3][4]

    Here are the troubleshooting steps:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[5][6][7][8] Operating at a low pH (e.g., around 2.3-3.5) can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions and improving peak shape.[1][2][5]

    • Use of a Base-Deactivated Column: Employing a modern, high-purity, base-deactivated (end-capped) C18 or similar reversed-phase column is highly recommended to reduce silanol interactions.[1][2]

    • Incorporate an Ion-Pairing Reagent: For highly polar and ionic compounds like this compound, using an ion-pairing reagent such as sodium-1-decanesulfonate in the mobile phase can significantly improve peak shape and retention.[1][2][9] The ion-pair reagent forms a neutral complex with the analyte, which has better interaction with the stationary phase.

    • Optimize Mobile Phase Composition: The choice and concentration of the organic modifier (e.g., methanol or acetonitrile) can influence peak shape. Methanol is often preferred in ion-pair chromatography.[2] Adjusting the organic modifier percentage can help optimize peak symmetry.

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[3][10] Try diluting the sample to see if the peak shape improves.

    • Ensure Proper Column Equilibration: Particularly when using ion-pairing reagents, ensure the column is thoroughly equilibrated with the mobile phase to achieve a stable baseline and consistent peak shapes.[11]

Issue: Poor Resolution Between this compound and a Known Impurity

  • Question: I am struggling to achieve baseline separation between the main this compound peak and a closely eluting impurity. What parameters can I adjust?

  • Answer: Achieving adequate resolution is key for accurate impurity profiling.[12] Several factors can be optimized to improve the separation:

    • Modify Mobile Phase Composition:

      • Organic Modifier: Switching between methanol and acetonitrile can alter selectivity.[2] A systematic evaluation of different ratios of the organic modifier to the aqueous phase should be performed.

      • pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention times of ionizable impurities, thus affecting resolution.[5][6][7][8]

      • Ion-Pair Reagent Concentration: If using an ion-pair method, adjusting the concentration of the ion-pairing reagent can influence the retention of both this compound and its impurities, thereby improving resolution.[1][2]

    • Adjust Column Temperature: Increasing the column temperature can sometimes improve peak efficiency and alter selectivity, potentially leading to better resolution.[1][2] A temperature of around 40°C has been shown to be effective.[1][2][9]

    • Change the Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a column with a different selectivity, such as a phenyl or a cyano column.[5]

    • Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient elution method can help separate closely eluting peaks.[13]

    • Flow Rate: While less impactful on selectivity, optimizing the flow rate can improve column efficiency and, consequently, resolution.

Issue: Baseline Drift or Noise

  • Question: I am observing a drifting or noisy baseline during my HPLC runs for this compound. What could be the cause and how do I fix it?

  • Answer: A stable baseline is crucial for accurate quantification of impurities, especially at low levels.[14][15][16][17][18]

    Potential causes and solutions include:

    • Mobile Phase Issues:

      • Inadequate Degassing: Dissolved gases in the mobile phase can cause baseline noise. Ensure the mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[13][15]

      • Contamination: Impurities in the solvents or buffer salts can lead to a drifting baseline, particularly in gradient elution.[14][15] Use high-purity (HPLC-grade) solvents and reagents.

      • Buffer Precipitation: If using a buffer, ensure it is soluble in all proportions of the mobile phase used in your gradient.[14]

    • Detector Issues:

      • Lamp Fluctuation: An aging detector lamp can cause baseline noise. Check the lamp's usage hours and replace if necessary.[16][19]

      • Contaminated Flow Cell: Contamination or air bubbles in the detector flow cell can lead to baseline disturbances.[16][19] Flush the system with a strong solvent like isopropanol.

    • Column Equilibration: Insufficient column equilibration, especially with ion-pairing reagents, can cause the baseline to drift.[11] Allow adequate time for the column to equilibrate with the mobile phase before starting the analysis.

    • Temperature Fluctuations: Poor column temperature control can cause the baseline to wander. Use a column oven to maintain a constant temperature.[14][15][19]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound impurity profiling?

A1: A good starting point for method development would be a reversed-phase ion-pair HPLC method.[1][2] Based on published methods, a typical setup would be:

  • Column: Base-deactivated C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of a phosphate buffer at a low pH (e.g., pH 2.3) containing an ion-pairing reagent (e.g., 0.01 M sodium-1-decanesulfonate) and methanol in a ratio of approximately 35:65 (v/v).[1][2][9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[1][2][9]

  • Detection: UV at 210-222 nm[5][20]

Q2: How should I prepare my samples and standards for this compound analysis?

A2: A stock solution of this compound bromide is typically prepared by dissolving the standard in the mobile phase.[2] This stock solution is then further diluted with the mobile phase to create calibration standards and the working standard solution. For impurity analysis, a sample solution of the drug substance or product is also prepared in the mobile phase at a suitable concentration.

Q3: What are forced degradation studies and why are they important for impurity profiling?

A3: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[21][22][23] These studies are crucial for developing a "stability-indicating" HPLC method. A stability-indicating method is one that can separate the drug substance from its degradation products, ensuring that the measured purity of the drug is not compromised by the presence of co-eluting impurities.[21][22]

Q4: What are some common impurities of this compound bromide?

A4: Impurities can arise from the synthesis process or from degradation. Some known related substances include this compound impurity G and this compound impurity J.[24] Forced degradation studies have shown that this compound is susceptible to acid and base hydrolysis, leading to the formation of specific transformation products.[25]

Data Presentation

Table 1: Optimized HPLC Parameters for this compound Impurity Profiling

ParameterRecommended Condition
Column Base-deactivated Nucleosil 100-5C-18 HD[1][2]
Mobile Phase Phosphate buffer (pH 2.30) with 0.01 M sodium-1-decanesulfonate / Methanol (35/65; v/v)[1][2][9]
Flow Rate 1.0 mL/min[1][2][9]
Column Temperature 40°C[1][2][9]
Detection Wavelength 222 nm[20]
Injection Volume 20 µL

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
Resolution (Rs) > 2.0 between this compound and closest eluting impurity[1]
%RSD for replicate injections ≤ 2.0%

Experimental Protocols

Protocol 1: Preparation of Mobile Phase

  • Aqueous Phase: Prepare a phosphate buffer and adjust the pH to 2.30 using phosphoric acid.[1][2] Dissolve sodium-1-decanesulfonate to a final concentration of 0.01 M.[1][2]

  • Organic Phase: Use HPLC-grade methanol.[1][2]

  • Final Mobile Phase: Mix the aqueous and organic phases in a 35:65 (v/v) ratio.[1][2]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the this compound bromide sample in 0.1 M HCl and heat at 80°C for a specified period (e.g., 30 minutes).[22] Neutralize the solution with an equivalent amount of 0.1 M NaOH before dilution with the mobile phase for analysis.[22]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for a specified period.[22] Neutralize with 0.1 M HCl and dilute with the mobile phase.[22]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.[22] Dilute with the mobile phase for analysis.

  • Thermal Degradation: Store the solid drug substance or a solution of the drug at an elevated temperature (e.g., 80°C) for a specified duration.[22]

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 365 nm) for a specified time.[22]

Visualizations

HPLC_Troubleshooting_Workflow cluster_tailing Peak Tailing cluster_resolution Poor Resolution start Chromatographic Issue (e.g., Peak Tailing, Poor Resolution) check_ph Check Mobile Phase pH start->check_ph Tailing? adjust_mobile_phase Adjust Mobile Phase Composition start->adjust_mobile_phase Resolution? check_column Evaluate Column Type check_ph->check_column If tailing persists check_ionpair Consider Ion-Pair Reagent check_column->check_ionpair If tailing persists check_load Check for Overload check_ionpair->check_load If tailing persists solution_tailing Improved Peak Shape check_load->solution_tailing adjust_temp Optimize Column Temperature adjust_mobile_phase->adjust_temp If resolution poor change_column Try Different Stationary Phase adjust_temp->change_column If resolution poor use_gradient Implement Gradient Elution change_column->use_gradient If resolution poor solution_resolution Adequate Resolution use_gradient->solution_resolution

Caption: Troubleshooting workflow for common HPLC issues.

Method_Development_Flowchart start Define Analytical Target Profile select_column Select Column (e.g., Base-deactivated C18) start->select_column select_mobile_phase Select Mobile Phase (Buffer, Organic Modifier, Ion-Pair Reagent) select_column->select_mobile_phase optimize_params Optimize Parameters (pH, Temperature, Gradient) select_mobile_phase->optimize_params forced_degradation Perform Forced Degradation Studies optimize_params->forced_degradation forced_degradation->optimize_params Resolution Issues validate_method Validate Method (ICH Guidelines) forced_degradation->validate_method Peak Purity & Resolution OK? final_method Finalized Stability-Indicating HPLC Method validate_method->final_method

Caption: HPLC method development workflow for impurity profiling.

References

Glycopyrronium Administration Protocols: A Technical Support Center for Consistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining glycopyrronium administration protocols. Our goal is to ensure consistent and reliable results in your experiments by addressing common issues and providing detailed guidance.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a higher affinity for M1 and M3 subtypes compared to M2 receptors.[1][2] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for various parasympathetic nervous system functions.[3] This antagonism leads to effects such as reduced salivary and respiratory secretions, and bronchodilation.[3][4] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, resulting in minimal central nervous system effects.[5]

Q2: What are the key factors that can lead to inconsistent results in my this compound experiments?

Inconsistent results can arise from several factors, which can be broadly categorized as formulation-related, administration-related, or subject-related.

  • Formulation: The stability and preparation of your this compound solution are critical. This compound is susceptible to degradation at higher pH levels and temperatures.[6][7][8] Inconsistent formulation preparation can lead to variability in drug concentration and efficacy.

  • Administration: The route of administration (e.g., intravenous, intramuscular, oral, inhaled) significantly impacts the bioavailability and pharmacokinetics of this compound.[9] Variability in administration technique can lead to inconsistent drug delivery and, consequently, variable results.

  • Subject-Related Factors: Biological variability between subjects, including species, age, and underlying health conditions, can influence the drug's metabolism and effect.[5]

Q3: How should I prepare and store my this compound solutions to ensure stability?

To ensure the stability of your this compound solutions, it is crucial to control the pH and storage temperature.

  • pH: Glycopyrrolate is most stable in acidic conditions (pH 2.0-3.0).[8] Its stability decreases significantly at a pH above 6.0 due to ester hydrolysis.[8]

  • Storage Temperature: For long-term storage, it is recommended to store solutions at controlled room temperature (15°C to 30°C) or under refrigeration (4°C).[6][7] One study showed that an oral solution of glycopyrrolate was stable for at least 210 days when stored at room temperature or 4°C.[6][7]

  • Formulation: For oral suspensions, using a 1:1 mixture of Ora-Plus and Ora-Sweet or Ora-Sweet SF has been shown to maintain stability for at least 90 days at room temperature.[10] For injections, the solution should be clear and colorless.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Lower than expected efficacy in in vivo studies. Improper Administration: Inconsistent injection technique or incorrect route of administration can lead to variable drug delivery.Ensure proper training on the chosen administration technique. For oral gavage, ensure the correct placement to avoid accidental instillation into the trachea. For inhalation studies, ensure the delivery device is functioning correctly and the animal's breathing pattern allows for adequate drug deposition.
Formulation Issues: The drug may have degraded due to improper storage or pH of the vehicle. The formulation may not be optimized for the chosen route of administration, leading to poor bioavailability.Prepare fresh solutions for each experiment. Verify the pH of your vehicle is within the stable range for this compound (ideally pH 2-3).[8] For oral administration, consider the impact of food, as a high-fat meal can significantly decrease bioavailability.[11]
Species-Specific Differences: The metabolism and receptor sensitivity to this compound can vary between different animal species.Consult literature for appropriate dosage ranges for your specific animal model. Consider conducting a pilot dose-response study to determine the optimal dose for your experimental conditions.
High variability in in vitro assay results. Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact the cellular response to this compound.Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of the experiment. Regularly monitor cell health and morphology.
Assay Protocol Inconsistency: Minor variations in incubation times, reagent concentrations, or washing steps can introduce significant variability.Standardize all steps of your protocol. Use calibrated pipettes and ensure accurate and consistent reagent addition. Include appropriate positive and negative controls in every experiment to monitor assay performance.
Reagent Stability: Degradation of this compound in the assay buffer due to inappropriate pH or temperature can lead to inconsistent results.Prepare fresh dilutions of this compound in a buffer with a pH that ensures its stability throughout the experiment.
Unexpected side effects observed in animal models. Dose Miscalculation: An error in calculating the dose can lead to toxicity.Double-check all dose calculations, including conversions of units and adjustments for the animal's body weight.
Drug Interactions: Concomitant administration of other drugs may potentiate the effects of this compound.Be aware of potential drug interactions. For example, co-administration with other anticholinergic drugs can intensify the antimuscarinic effects.[3]

Experimental Protocols

In Vitro Assay: Bronchial Smooth Muscle Relaxation

This protocol outlines a method for assessing the relaxant effect of this compound on isolated bronchial smooth muscle tissue.

Materials:

  • Isolated bronchial rings from a suitable animal model (e.g., guinea pig, human).

  • Krebs-Henseleit buffer (or similar physiological salt solution).

  • Carbachol (or another contractile agent).

  • This compound bromide stock solution.

  • Organ bath setup with force transducers.

Procedure:

  • Prepare isolated bronchial rings and mount them in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes.

  • Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM).

  • Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration until a maximal effect is observed.

  • Calculate the EC50 (half-maximal effective concentration) to quantify the potency of this compound.

In Vivo Study: Rodent Model of Salivary Secretion

This protocol describes a method for evaluating the antisialagogue effect of this compound in a rodent model.

Materials:

  • Rodents (e.g., rats or mice).

  • This compound bromide solution for injection.

  • Pilocarpine (or another sialogogue).

  • Pre-weighed cotton balls.

  • Anesthetic agent.

Procedure:

  • Administer this compound bromide via the desired route (e.g., intraperitoneal or subcutaneous injection) at various doses to different groups of animals. A control group should receive the vehicle.

  • After a predetermined time (e.g., 30 minutes), anesthetize the animals.

  • Place pre-weighed cotton balls in the animals' mouths for a specific duration (e.g., 5 minutes) to collect saliva.

  • Administer a sialogogue like pilocarpine to stimulate salivation.

  • Remove the cotton balls and immediately weigh them to determine the amount of saliva secreted.

  • Compare the amount of saliva collected from the this compound-treated groups to the control group to determine the dose-dependent inhibitory effect.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Different Administration Routes in Healthy Volunteers

ParameterInhaled (200 µg)Intravenous (120 µg)Oral (400 µg)
Cmax (pg/mL) 10851603.4
Tmax (h) 0.0830.0833.0
AUC0-t (pg*h/mL) 733363025.7
t½ (h) 15.11.63.1

Data adapted from a population pharmacokinetic modeling study.[9]

Table 2: Dose-Response of Inhaled this compound Bromide on Lung Function in COPD Patients

Dose (µg BID)Mean Difference in FEV1 AUC0–12 h vs. Placebo (mL)95% Confidence Interval (mL)
6.25 11474, 154
12.5 12585, 166
25 143104, 183
50 187147, 228

Data from the GlycoNEXT study.[12]

Visualizations

Glycopyrronium_Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_cell Smooth Muscle Cell ACh Acetylcholine M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_Release Ca2+ Release IP3->Ca2_Release Stimulates Contraction Muscle Contraction Ca2_Release->Contraction Leads to This compound This compound This compound->M3_Receptor Blocks

Caption: this compound's mechanism of action.

In_Vitro_Workflow A Isolate Bronchial Tissue B Mount in Organ Bath A->B C Equilibrate B->C D Induce Contraction (e.g., Carbachol) C->D E Add Cumulative Doses of this compound D->E F Record Relaxation E->F G Data Analysis (EC50) F->G

Caption: In vitro experimental workflow.

Troubleshooting_Logic A Inconsistent Results? B In Vivo Study A->B Yes C In Vitro Study A->C Yes D Check Formulation (pH, Stability, Concentration) B->D E Review Administration (Route, Technique) B->E F Consider Subject Variability (Species, Health) B->F G Verify Cell Culture (Passage, Confluency, Health) C->G H Standardize Assay Protocol (Timing, Reagents) C->H I Confirm Reagent Stability in Assay Buffer C->I

Caption: Troubleshooting inconsistent results.

References

addressing solubility issues of glycopyrronium bromide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with glycopyrronium bromide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound bromide?

A1: this compound bromide is a quaternary ammonium compound, which makes it highly polar. Consequently, it is freely soluble in water and generally shows good solubility in polar organic solvents while being very slightly soluble or practically insoluble in nonpolar organic solvents. It is freely soluble in water, soluble in ethanol, and very slightly soluble in methylene chloride.[1] Its solubility in ethanol, DMSO, and dimethyl formamide is approximately 30 mg/mL, and in PBS (pH 7.2), it is about 10 mg/mL.[2]

Q2: I am having trouble dissolving this compound bromide in my desired organic solvent. What are the initial troubleshooting steps?

A2: If you are experiencing difficulty dissolving this compound bromide, consider the following initial steps:

  • Solvent Polarity: Ensure the polarity of your chosen solvent is appropriate. This compound bromide, being a salt, dissolves best in polar solvents.

  • Purity of the Compound: Verify the purity of your this compound bromide sample, as impurities can affect solubility.

  • Sonication: Gentle sonication can help break down particle agglomerates and facilitate dissolution.

  • Gentle Heating: Cautious heating of the solvent may increase the solubility. However, be mindful of the compound's stability at elevated temperatures.

Q3: Are there any established methods to enhance the solubility of this compound bromide in organic solvents?

A3: Yes, several techniques can be employed to improve the solubility of this compound bromide in organic media. These include the use of co-solvents, surfactants, micronization, and the preparation of solid dispersions. The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guides

Issue 1: Poor Solubility in a Specific Organic Solvent

If this compound bromide exhibits low solubility in your solvent of choice, the following strategies can be employed:

1. Co-solvent Systems:

The addition of a polar co-solvent can significantly enhance the solubility of this compound bromide.

  • Recommended Co-solvents: Methanol, ethanol, or isopropanol are often effective co-solvents.

  • Experimental Protocol:

    • Prepare a stock solution of this compound bromide in a solvent in which it is known to be soluble (e.g., ethanol).

    • In a separate vial, prepare the desired solvent system by mixing your primary organic solvent with a co-solvent in various ratios (e.g., 9:1, 4:1, 1:1).

    • Add a known amount of the this compound bromide stock solution to the co-solvent mixtures.

    • Observe for any precipitation. If the solution remains clear, the solubility has been improved.

    • Quantify the solubility in the successful co-solvent systems using a validated analytical method like HPLC-UV.

2. Use of Surfactants:

Surfactants can increase the solubility of polar compounds in less polar organic solvents by forming micelles.

  • Suitable Surfactants: For quaternary ammonium compounds like this compound bromide, non-ionic or cationic surfactants are generally preferred to avoid precipitation. Examples include Polysorbate 80 (Tween 80) and cetyltrimethylammonium bromide (CTAB).

  • Experimental Protocol:

    • Prepare a series of surfactant solutions in your organic solvent at different concentrations (e.g., 0.1%, 0.5%, 1% w/v).

    • Add an excess amount of this compound bromide to each solution.

    • Stir the mixtures for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.

    • Filter the solutions to remove any undissolved solid.

    • Determine the concentration of dissolved this compound bromide in the filtrate using a suitable analytical method.

Issue 2: Slow Dissolution Rate

Even if this compound bromide is soluble in a particular solvent, the dissolution rate may be slow.

1. Micronization:

Reducing the particle size of the drug powder increases the surface area available for solvation, thereby increasing the dissolution rate.

  • Methodology: Jet milling is a common technique for micronizing pharmaceutical powders.

  • Experimental Protocol:

    • Subject the this compound bromide powder to jet milling. The specific parameters (e.g., milling pressure, feed rate) will need to be optimized for your equipment.

    • After micronization, it is crucial to perform a conditioning step to ensure the physical stability of the micronized powder and prevent aggregation. This typically involves heating the powder at a controlled temperature (e.g., 70-130°C) for a specific duration.[3]

    • Characterize the particle size distribution of the micronized powder using techniques like laser diffraction.

    • Compare the dissolution rate of the micronized powder to the unmicronized material in your solvent of interest.

2. Solid Dispersions:

Creating a solid dispersion of this compound bromide in a carrier can enhance its dissolution rate.

  • Carriers: Water-soluble polymers such as polyethylene glycols (PEGs) or polyvinylpyrrolidones (PVPs) are commonly used carriers.

  • Experimental Protocol (Solvent Evaporation Method):

    • Dissolve both this compound bromide and the chosen carrier in a common volatile solvent (e.g., a mixture of methanol and dichloromethane).

    • Evaporate the solvent under reduced pressure to obtain a solid mass.

    • Grind the resulting solid dispersion to a uniform powder.

    • Assess the dissolution rate of the solid dispersion in your target solvent and compare it to the physical mixture and the pure drug.

Data Summary

SolventSolubilityReference
WaterFreely Soluble (>100 mg/mL)[1]
Ethanol (96%)Soluble (~30 mg/mL)[2]
Dimethyl Sulfoxide (DMSO)Soluble (~30 mg/mL)[2]
Dimethylformamide (DMF)Soluble (~30 mg/mL)[2]
Phosphate Buffered Saline (PBS) pH 7.2~10 mg/mL[2]
Methylene ChlorideVery Slightly Soluble[1]

Experimental Protocols

Protocol 1: Determination of this compound Bromide Solubility by HPLC-UV

This protocol outlines a general procedure for quantifying the solubility of this compound bromide in various organic solvents.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a known amount of this compound bromide in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Add an excess amount of this compound bromide to a known volume of the test solvent in a sealed vial.

    • Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove undissolved particles.

    • Dilute the filtrate with the mobile phase to a concentration within the calibration range.

  • HPLC-UV Analysis:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time. An ion-pairing agent may be necessary.[4][5]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where this compound bromide has significant absorbance (e.g., around 220 nm).

    • Injection Volume: Typically 10-20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound bromide in the diluted sample filtrate from the calibration curve.

    • Calculate the original solubility in the test solvent, accounting for the dilution factor.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_methods Solubility Enhancement Strategies cluster_analysis Analysis cluster_end Outcome start Poor solubility of This compound Bromide cosolvent Co-solvent Addition start->cosolvent surfactant Surfactant Micellization start->surfactant micronization Micronization start->micronization solid_dispersion Solid Dispersion start->solid_dispersion hplc HPLC-UV Quantification cosolvent->hplc surfactant->hplc micronization->hplc solid_dispersion->hplc end Enhanced Solubility hplc->end

Caption: Experimental workflow for addressing this compound bromide solubility issues.

signaling_pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (on smooth muscle) ACh->M3R Binds to PLC Phospholipase C (PLC) M3R->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Stimulates release Contraction Smooth Muscle Contraction DAG->Contraction Ca2->Contraction Glyco This compound Bromide Glyco->M3R Blocks

Caption: Simplified signaling pathway of this compound Bromide's mechanism of action.[6][7][8][9][10]

References

Validation & Comparative

Glycopyrronium vs. Atropine in Preclinical Models of Bradycardia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of glycopyrronium and atropine for the treatment of bradycardia in preclinical settings. The information is compiled from various animal studies to assist researchers in selecting the appropriate anticholinergic agent for their specific experimental needs.

Executive Summary

Both this compound and atropine are effective in increasing heart rate in animal models of bradycardia by blocking muscarinic acetylcholine receptors. However, they exhibit key differences in their pharmacokinetic and pharmacodynamic profiles. This compound generally has a slower onset but a longer duration of action compared to atropine.[1][2] Furthermore, due to its quaternary amine structure, this compound does not cross the blood-brain barrier, thus avoiding central nervous system side effects sometimes observed with atropine.[3] Preclinical evidence suggests that this compound may offer a more stable cardiovascular profile with a lower incidence of tachycardia and arrhythmias compared to atropine.[4][5][6]

Mechanism of Action

Both this compound and atropine are competitive antagonists of acetylcholine at muscarinic receptors. In the heart, this antagonism at the M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes blocks the parasympathetic (vagal) influence, leading to an increase in heart rate.

cluster_Neuron Vagal Nerve Terminal cluster_Heart SA/AV Node ACh Acetylcholine M2_Receptor M2 Muscarinic Receptor ACh->M2_Receptor Binds to Bradycardia Bradycardia M2_Receptor->Bradycardia Leads to Increased_HR Increased Heart Rate M2_Receptor->Increased_HR Blockade leads to This compound This compound This compound->M2_Receptor Blocks Atropine Atropine Atropine->M2_Receptor Blocks Start Start Anesthetize_Dog Anesthetize Dog (e.g., Isoflurane, Xylazine) Start->Anesthetize_Dog Monitor_HR Monitor Heart Rate Anesthetize_Dog->Monitor_HR Bradycardia_Check HR < 65 bpm? Monitor_HR->Bradycardia_Check Bradycardia_Check->Monitor_HR No Administer_Drug Administer this compound or Atropine (IV) Bradycardia_Check->Administer_Drug Yes Continue_Monitoring Continue Monitoring (HR, BP, ECG) Administer_Drug->Continue_Monitoring End End Continue_Monitoring->End

References

A Comparative Analysis of Glycopyrronium and Tiotropium on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two long-acting muscarinic antagonists (LAMAs), glycopyrronium and tiotropium, with a specific focus on their effects on airway smooth muscle. The information presented herein is intended to support research and development efforts in respiratory pharmacology by offering a concise yet comprehensive overview of their respective pharmacological profiles, supported by experimental data.

Introduction

This compound and tiotropium are cornerstone therapies in the management of chronic obstructive pulmonary disease (COPD), primarily functioning as bronchodilators.[1][2] Their therapeutic effect is achieved through the competitive antagonism of acetylcholine at muscarinic receptors on airway smooth muscle cells, leading to muscle relaxation and improved airflow.[3][4] While both drugs share this common mechanism, subtle yet significant differences in their receptor kinetics and selectivity contribute to distinct pharmacological profiles. This guide delves into these differences, presenting key experimental data in a comparative format.

Comparative Pharmacodynamics

The interaction of this compound and tiotropium with muscarinic receptors, particularly the M1, M2, and M3 subtypes, is critical to their function and duration of action. The M3 receptor is the primary target for inducing bronchodilation in airway smooth muscle.[4][5] The M2 receptor, located on presynaptic nerve terminals, acts as an autoreceptor, inhibiting further acetylcholine release.[4][6]

Receptor Binding Affinity and Dissociation Kinetics

The affinity for and dissociation from these receptors dictate the potency and duration of action of these antagonists. Tiotropium exhibits a high affinity for all muscarinic receptor subtypes.[7] Its long duration of action is attributed to its slow dissociation from the M1 and M3 receptors, with a particularly slow dissociation from M3 receptors (half-life > 24 hours).[8][9] In contrast, it dissociates more rapidly from M2 receptors, a property termed kinetic selectivity.[7][9]

This compound also demonstrates high affinity for muscarinic receptors.[10] Some studies suggest it has a slightly higher affinity for M3 receptors compared to M1 and M2 receptors.[7][11] While generally considered shorter-acting than tiotropium, with a dissociation half-life from the M3 receptor of around 6 hours, it still provides a prolonged duration of action.[8][12]

Table 1: Comparative Receptor Binding and Dissociation Data

ParameterThis compoundTiotropiumReference
M₃ Receptor Affinity (Kᵢ) High (nanomolar range)High (nanomolar range)[10]
M₂ Receptor Affinity (Kᵢ) High (nanomolar range)High (nanomolar range)[10]
M₁ Receptor Affinity (Kᵢ) High (nanomolar range)High (nanomolar range)[10]
M₃ Receptor Dissociation Half-life (t₁/₂) ** ~6 hours>24 hours[8]
M₂ Receptor Dissociation Half-life (t₁/₂) Faster than M₃~3.6 hours[7]
M₁ Receptor Dissociation Half-life (t₁/₂) **-Slower than M₂[8]
Receptor Selectivity Slightly selective for M₃ over M₁ and M₂[7]Kinetically selective for M₃ and M₁ over M₂[7]
In Vitro Functional Antagonism

Functional antagonism studies, typically performed on isolated airway smooth muscle preparations, provide insights into the ability of these drugs to inhibit agonist-induced contractions. Both this compound and tiotropium are potent antagonists of cholinergic agonists like carbachol and acetylcholine.[12]

Studies on isolated guinea-pig and human airways have demonstrated that both drugs produce a concentration-dependent inhibition of carbachol-induced tonic contraction.[12] The offset of the antagonist effect, a measure of the duration of action after washout, is significantly longer for tiotropium compared to this compound.[12]

Table 2: In Vitro Functional Antagonism Data

ParameterThis compoundTiotropiumReference
Potency (pIC₅₀) vs. Carbachol (Guinea-pig trachea) Subnanomolar rangeSubnanomolar range[12]
Offset t₁/₂ (Guinea-pig trachea) ~4.0 hours>4.5 hours[12]
Offset t₁/₂ (Human isolated bronchus) ~3.7 hours>6.0 hours[12]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies in respiratory pharmacology. Below are detailed protocols for key experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound and tiotropium for M₁, M₂, and M₃ muscarinic receptor subtypes.

Materials:

  • Human recombinant M₁, M₂, or M₃ receptors expressed in a suitable cell line (e.g., CHO-K1 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-telenzepine for M₁ receptors.

  • Test compounds: this compound and tiotropium.

  • Non-specific binding control: Atropine.

  • Assay buffer (e.g., 25 mM Tris / 3.75 mM MgCl₂ buffer, pH 7.4).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh buffer.

  • Binding Reaction: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or tiotropium).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 24 ± 2°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Functional Antagonism in Isolated Airway Tissue

Objective: To assess the potency and duration of action of this compound and tiotropium in antagonizing cholinergic agonist-induced contraction of airway smooth muscle.

Materials:

  • Animal (e.g., guinea pig) or human airway tissue (trachea or bronchi).

  • Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂.

  • Cholinergic agonist: Carbachol or acetylcholine.

  • Test compounds: this compound and tiotropium.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Dissect airway tissue into rings or strips and suspend them in organ baths containing Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.

  • Contraction: Induce a stable, submaximal contraction of the smooth muscle with a fixed concentration of a cholinergic agonist (e.g., 0.3 µM carbachol).

  • Antagonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound or tiotropium to the organ bath to generate a concentration-response curve for relaxation.

  • Washout and Recovery (for duration of action): After determining the initial antagonist effect, thoroughly wash the tissues to remove the antagonist. Periodically re-challenge the tissue with the cholinergic agonist to measure the recovery of the contractile response over time.

  • Data Analysis: Calculate the pIC₅₀ (negative logarithm of the molar concentration of antagonist that produces 50% of the maximal inhibition) to determine potency. For duration of action, calculate the offset half-life (t₁/₂), which is the time required for the agonist-induced contraction to recover to 50% of its pre-antagonist level after washout.

Visualizations

Muscarinic Receptor Signaling in Airway Smooth Muscle

Muscarinic_Signaling cluster_Nerve Cholinergic Nerve Terminal cluster_M2 M₂ Autoreceptor cluster_ASM Airway Smooth Muscle Cell cluster_Antagonists Antagonists ACh_release Acetylcholine (ACh) Release M2 M₂ ACh_release->M2 Binds to M3 M₃ ACh_release->M3 Binds to M2->ACh_release Inhibits (-) Gq Gq/11 M3->Gq PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Contraction Contraction Ca->Contraction Tiotropium Tiotropium Tiotropium->M2 Blocks Tiotropium->M3 Blocks This compound This compound This compound->M2 Blocks This compound->M3 Blocks

Caption: Muscarinic receptor signaling pathway in airway smooth muscle.

Experimental Workflow for In Vitro Functional Antagonism

Functional_Antagonism_Workflow start Start prep Prepare Airway Tissue Strips start->prep mount Mount in Organ Bath prep->mount equilibrate Equilibrate (60 min) mount->equilibrate contract Induce Contraction (e.g., Carbachol) equilibrate->contract add_antagonist Add Cumulative Doses of this compound or Tiotropium contract->add_antagonist record Record Relaxation Response add_antagonist->record washout Washout Antagonist record->washout rechallenge Periodically Re-challenge with Agonist washout->rechallenge measure_recovery Measure Recovery of Contraction rechallenge->measure_recovery analyze Data Analysis (pIC₅₀, Offset t₁/₂) measure_recovery->analyze end End analyze->end

Caption: Workflow for in vitro functional antagonism studies.

Conclusion

Both this compound and tiotropium are highly effective muscarinic antagonists that induce bronchodilation by blocking M3 receptors on airway smooth muscle. The primary distinction lies in their receptor dissociation kinetics, with tiotropium exhibiting a significantly longer dissociation half-life from the M3 receptor, contributing to its longer duration of action.[8][12] this compound, while having a shorter dissociation half-life, still provides prolonged bronchodilation and has been shown to have a faster onset of action in some clinical studies.[2][13] The choice between these agents in a research or clinical setting may be guided by the desired onset and duration of effect, as well as other pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding of their comparative effects on airway smooth muscle to aid in further research and development.

References

Validating Glycopyrronium's Antisialagogue Effect: A Placebo-Controlled Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Glycopyrronium, a quaternary ammonium muscarinic antagonist, has demonstrated efficacy in reducing salivary secretions (antisialagogue effect), offering a therapeutic option for conditions characterized by excessive drooling (sialorrhea). This guide provides a comparative analysis of this compound versus placebo, supported by data from randomized controlled trials, and details the experimental protocols used to validate its efficacy.

Quantitative Comparison of this compound and Placebo

The following tables summarize the key efficacy data from placebo-controlled clinical trials investigating the antisialagogue effect of oral this compound in pediatric patients with neurological conditions.

Table 1: Efficacy of Oral this compound Based on Drooling Impact Scale (DIS)

StudyIntervention GroupPlacebo GroupOutcome MeasureResultp-value
SALIVA Trial [1]This compound (320 µg/mL)PlaceboMedian change in total DIS score from baseline to day 84-29.5-1
SALIVA Trial [1]This compound (320 µg/mL)PlaceboMedian change in total DIS score from baseline to day 28-25-2

Table 2: Efficacy of Oral this compound Based on Modified Teacher's Drooling Scale (mTDS)

StudyIntervention GroupPlacebo GroupOutcome MeasureResultp-value
Zeller et al. (2012) [2][3]This compound (1 mg/5 mL)PlaceboResponder rate (% with ≥3-point change on mTDS) at week 873.7%17.6%
Zeller et al. (2012) [2][3]This compound (1 mg/5 mL)PlaceboMean improvement in mTDS score at week 83.94 points0.71 points

Table 3: Additional Efficacy Measures

StudyIntervention GroupPlacebo GroupOutcome MeasureResultp-value
SALIVA Trial [1]This compound (320 µg/mL)PlaceboMedian reduction in bibs/clothes used per day at day 84-20

Experimental Protocols

The validation of this compound's antisialagogue effect relies on robust clinical trial methodologies. Below are summaries of the experimental protocols from key studies.

SALIVA Trial Protocol [1][4][5]

  • Study Design: A randomized, double-blind, placebo-controlled, phase IV trial.

  • Participants: 87 children aged 3-17 years with severe sialorrhea (modified Teachers Drooling Scale score ≥6) associated with chronic neurological disorders.

  • Intervention: Participants were randomized (1:1) to receive either an oral solution of this compound bromide (320 µg/mL) or a matching placebo, administered three times daily for a 12-week (84-day) blinded period.

  • Primary Outcome: The primary endpoint was the change from baseline to day 84 in the Drooling Impact Scale (DIS) score, a validated measure to assess the impact of sialorrhea.

  • Secondary Outcomes: Included changes in the number of bibs/clothes used per day and assessments of quality of life.

  • Follow-up: After the 84-day blinded period, participants were offered to enter a 6-month open-label extension where all received this compound.[4]

Zeller et al. (2012) Trial Protocol [2]

  • Study Design: A randomized, double-blind, placebo-controlled, Phase III clinical trial.

  • Participants: 38 patients aged 3-23 years with severe drooling associated with cerebral palsy or other neurologic conditions.

  • Intervention: Patients were randomized to receive either an oral solution of this compound (1 mg/5 mL) or a matching placebo. The dosage was titrated based on clinical response and tolerability, ranging from 0.02 to 0.1 mg/kg three times a day, for 8 weeks.

  • Primary Outcome: The primary efficacy endpoint was the responder rate, defined as the percentage of participants with a ≥3-point improvement on the modified Teacher's Drooling Scale (mTDS).

  • Secondary Outcomes: Included the mean change in mTDS score and global assessments by physicians and parents/caregivers.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the typical workflow of a clinical trial designed to assess its antisialagogue effect.

cluster_workflow Experimental Workflow for this compound Clinical Trial screening Patient Screening (Severe Sialorrhea, Neurological Condition) baseline_assessment Baseline Assessment (DIS / mTDS) screening->baseline_assessment randomization Randomization (1:1) This compound Treatment Group: Oral this compound randomization->this compound placebo Control Group: Placebo randomization->placebo treatment_period 8-12 Week Treatment Period This compound->treatment_period placebo->treatment_period final_assessment Final Assessment (DIS / mTDS) treatment_period->final_assessment open_label Open-Label Extension (Optional) treatment_period->open_label baseline_assessment->randomization data_analysis Data Analysis (Comparison of Outcomes) final_assessment->data_analysis

Figure 1: Experimental workflow of a placebo-controlled trial.

cluster_pathway This compound's Mechanism of Action on Salivary Glands ach Acetylcholine (ACh) m3_receptor Muscarinic M3 Receptor (on Salivary Gland Acinar Cells) ach->m3_receptor binds to gq_protein Gq Protein Activation m3_receptor->gq_protein plc Phospholipase C (PLC) Activation gq_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3_dag IP3 and DAG Production pip2->ip3_dag ca_release Increased Intracellular Ca2+ ip3_dag->ca_release saliva_secretion Saliva Secretion ca_release->saliva_secretion This compound This compound This compound->m3_receptor block Competitive Antagonism

References

A Researcher's Guide to Potential Cross-Reactivity of Glycopyrronium in Acetylcholine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Given the absence of direct experimental data in the public domain on this specific interaction, this guide provides a comparative analysis based on molecular structure, outlines a detailed experimental protocol for determining the degree of cross-reactivity, and presents a framework for data interpretation.

Structural Comparison: Acetylcholine vs. Glycopyrronium

The likelihood of an antibody cross-reacting with an unintended ligand is often related to structural similarity. While both acetylcholine and this compound are quaternary ammonium compounds that interact with the cholinergic system, their overall structures are markedly different.

  • Acetylcholine is a small, flexible ester of acetic acid and choline.[1][2][3] Its structure is characterized by the quaternary ammonium group and the acetylated hydroxyl group.

  • This compound is a significantly larger and more complex molecule, featuring a cyclopentyl- and phenyl-substituted acetic acid esterified with a quaternary pyrrolidinium ring.[4][5][6]

The primary shared feature is the quaternary ammonium cation, a key element for binding to muscarinic receptors. However, the substantial differences in the surrounding chemical scaffolds suggest that an antibody highly specific for the entire acetylcholine molecule would be unlikely to exhibit strong binding to this compound. Conversely, an antibody generated against an epitope that primarily recognizes the quaternary ammonium group might show some degree of cross-reactivity.

Signaling Pathways and Mechanisms of Action

Acetylcholine Signaling Pathway

Acetylcholine is a key neurotransmitter in both the central and peripheral nervous systems.[2][7] In a cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to postsynaptic receptors, which can be either ionotropic nicotinic receptors or metabotropic muscarinic receptors.[8][9] This binding initiates a downstream signal cascade. The action of acetylcholine is terminated by the enzyme acetylcholinesterase, which hydrolyzes it into choline and acetate.[9]

Acetylcholine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis ACh Synthesis (ChAT) Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_synthesis->ACh_vesicle ACh_release ACh Release (Action Potential) ACh_vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft AChE AChE (Degradation) ACh_cleft->AChE Muscarinic_R Muscarinic Receptor ACh_cleft->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh_cleft->Nicotinic_R Choline_reuptake Choline Reuptake AChE->Choline_reuptake Choline_reuptake->Choline Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction

Caption: Cholinergic synapse signal flow.

Mechanism of Action: this compound

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[10][11] It binds to these receptors with high affinity, particularly the M1 and M3 subtypes, thereby preventing acetylcholine from binding and eliciting its normal physiological response.[4][12] Because of its quaternary ammonium structure, this compound has limited ability to cross the blood-brain barrier.[10]

This compound Mechanism of Action cluster_normal Normal Cholinergic Action cluster_antagonist Action with this compound ACh Acetylcholine (ACh) Binding Binding ACh->Binding No_Binding Binding Blocked ACh->No_Binding Glyco This compound mAChR Muscarinic Receptor (e.g., on smooth muscle) Glyco->mAChR Competitively Binds & Blocks Response Cellular Response (e.g., Contraction) mAChR->Response No_Response Inhibition of Cellular Response mAChR->No_Response Binding->mAChR Activates No_Binding->mAChR Cross-Reactivity Experimental Workflow start Start prep Prepare Serial Dilutions: 1. Acetylcholine (Standard) 2. This compound (Test Compound) start->prep plate Add Standards & Test Compound to Antibody-Coated Plate prep->plate reagents Add Enzyme-Conjugated ACh & Incubate plate->reagents wash1 Wash Plate reagents->wash1 substrate Add Substrate & Incubate (Color Development) wash1->substrate stop Add Stop Solution substrate->stop read Read Optical Density (OD) on Microplate Reader stop->read analyze Analyze Data: - Plot Standard Curves - Calculate IC50 Values - Determine % Cross-Reactivity read->analyze end End analyze->end

References

A Head-to-Head In Vitro Comparison of Glycopyrronium and Other Long-Acting Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals, this report provides a comprehensive in vitro comparison of glycopyrronium with other leading Long-Acting Muscarinic Antagonists (LAMAs), including tiotropium, aclidinium, and umeclidinium. This guide synthesizes key experimental data on receptor binding, kinetics, and functional potency to offer an objective evaluation of their pharmacological profiles.

Long-acting muscarinic antagonists are a cornerstone in the management of chronic obstructive pulmonary disease (COPD), primarily exerting their therapeutic effect by blocking the M3 muscarinic acetylcholine receptor on airway smooth muscle, leading to bronchodilation.[1] While all LAMAs share this fundamental mechanism, their individual in vitro pharmacological characteristics can differ, potentially influencing their clinical performance. This guide delves into the nuances of these differences through a systematic presentation of head-to-head in vitro data.

Muscarinic Receptor Binding Affinity

The initial interaction between a LAMA and the muscarinic receptors is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. This compound, along with other LAMAs, demonstrates high affinity for all five muscarinic receptor subtypes.[2] However, subtle differences in affinity for the M2 and M3 receptor subtypes are of particular interest, as M3 antagonism is responsible for bronchodilation, while M2 antagonism can lead to unwanted cardiovascular side effects.[3]

One of the distinguishing features of this compound is its potential for a higher relative affinity for M3 over M2 receptors, a characteristic that is theoretically advantageous.[4] The following table summarizes the reported binding affinities of various LAMAs for M2 and M3 muscarinic receptors from in vitro studies.

LAMAM2 Receptor Affinity (Ki, nM)M3 Receptor Affinity (Ki, nM)M3 vs M2 SelectivityReference
This compound 1.8891.686~1.1x[5]
Tiotropium ~1~1~1x[2]
Aclidinium Higher than this compoundHigher than this compoundKinetically selective[2]
Umeclidinium Data not directly comparableData not directly comparable-
Ipratropium Lower than aclidinium & tiotropiumLower than aclidinium & tiotropium-[2]

Note: Direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.

Receptor Dissociation Kinetics

The duration of action of a LAMA is significantly influenced by its dissociation rate from the M3 receptor. A slower dissociation rate leads to a longer-lasting pharmacological effect. This is often expressed as the dissociation half-life (t½). Tiotropium is well-known for its very slow dissociation from the M3 receptor, contributing to its long duration of action.[6] this compound has been shown to have a faster dissociation rate from M3 receptors compared to tiotropium and aclidinium, but slower than the short-acting muscarinic antagonist (SAMA), ipratropium.[2][7]

LAMAM3 Receptor Dissociation Half-life (t½)Reference
This compound 13 hours (in vivo)[2]
Tiotropium 64 hours (in vivo)[2]
Aclidinium 29 hours (in vivo)[2]
Umeclidinium Stable inhibition for at least 9 hours (in vitro)[8]
Ipratropium 8 hours (in vivo)[2]

Note: The presented dissociation half-lives are from an in vivo study and are used here to illustrate the relative duration of action, which is influenced by in vitro dissociation kinetics.

Functional Antagonism of Bronchoconstriction

Functional assays in isolated airway tissues provide a crucial link between receptor binding/kinetics and the physiological response of bronchodilation. The potency of a LAMA in these assays is typically measured as the pIC50, which is the negative logarithm of the concentration that produces 50% of the maximum inhibition of induced contraction. A higher pIC50 value indicates greater potency.

In studies using isolated human bronchial rings, this compound has demonstrated potent inhibitory effects on bronchoconstriction.[7][8] While the onset of action for most LAMAs at equipotent concentrations is within the same order of magnitude, their duration of action in these functional assays varies significantly.[8] Tiotropium and umeclidinium show very stable inhibitory effects, while aclidinium and this compound display a more progressive loss of inhibition after washout.[8][9]

LAMAPotency (pIC50) in Guinea Pig TracheaReference
This compound 10.4[7]
Tiotropium 9.5[7]
Ipratropium 9.5[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, understanding the underlying experimental methodologies is essential. Below are summaries of typical protocols used in the in vitro characterization of LAMAs.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor subtype.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing Muscarinic Receptors prep2 Cell Lysis and Homogenization prep1->prep2 prep3 Centrifugation to isolate cell membranes prep2->prep3 assay1 Incubate membranes with Radioligand ([3H]-NMS) and varying concentrations of LAMA prep3->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify radioactivity of bound ligand assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate Ki values using Cheng-Prusoff equation analysis1->analysis2

Workflow for a Muscarinic Receptor Binding Assay.
Isolated Organ Bath for Functional Antagonism

This experiment assesses the ability of a compound to inhibit smooth muscle contraction in response to a contractile agent.

functional_assay_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_data Data Acquisition & Analysis tissue_prep1 Isolate tracheal or bronchial rings tissue_prep2 Mount tissues in organ baths tissue_prep1->tissue_prep2 exp1 Equilibrate tissues under tension tissue_prep2->exp1 exp2 Induce contraction with a muscarinic agonist (e.g., carbachol) exp1->exp2 exp3 Add increasing concentrations of LAMA to measure inhibition exp2->exp3 data1 Record changes in tissue tension exp3->data1 data2 Construct concentration-response curves data1->data2 data3 Calculate pIC50 values data2->data3 M3_Signaling_Pathway cluster_membrane Cell Membrane M3 M3 Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine ACh->M3 Activates This compound This compound This compound->M3 Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

References

validating the efficacy of glycopyrronium in reversing neuromuscular blockade

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Glycopyrronium for Neuroscular Blockade Reversal

A comprehensive evaluation of this compound, invariably used in conjunction with neostigmine, for the reversal of neuromuscular blockade (NMB) reveals a well-established efficacy profile. However, its performance, particularly in terms of speed of reversal, is often compared to the newer agent, sugammadex. This guide provides a detailed comparison of these agents, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in their assessments.

Mechanism of Action

The combination of neostigmine and this compound works through an indirect mechanism to reverse neuromuscular blockade. Neostigmine inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine (ACh) in the neuromuscular junction.[1][2][3] This leads to an increased concentration of ACh, which then competes with the non-depolarizing neuromuscular blocking agent (NMBA) at the nicotinic receptors on the muscle endplate, thereby restoring neuromuscular transmission.[1] However, the increased ACh levels also stimulate muscarinic receptors elsewhere in the body, leading to undesirable side effects such as bradycardia, hypersalivation, and bronchoconstriction.[1][4] this compound, a muscarinic antagonist, is co-administered to counteract these peripheral muscarinic effects.[1][5] this compound does not cross the blood-brain barrier, limiting central nervous system side effects.[5]

In contrast, sugammadex offers a novel mechanism of action. It is a modified gamma-cyclodextrin that acts as a selective relaxant binding agent.[6][7][8][9] Sugammadex encapsulates the steroidal non-depolarizing NMBAs, rocuronium and vecuronium, in the plasma.[6][7][9] This encapsulation creates a concentration gradient, drawing the NMBA away from the neuromuscular junction and into the plasma, where it is then bound by more sugammadex molecules and rendered inactive.[7][10] This direct and rapid removal of the blocking agent from the site of action results in a faster reversal of neuromuscular blockade.[7]

Comparative Efficacy Data

The primary metric for assessing the efficacy of neuromuscular blockade reversal is the time taken to achieve a Train-of-Four (TOF) ratio of ≥ 0.9. The TOF ratio is a measure of the fade in muscle twitch response to four successive electrical stimuli, with a ratio of 0.9 or greater indicating adequate recovery of neuromuscular function.[11][12][13]

Reversal Agent(s)Neuromuscular Blocking AgentDepth of BlockadeMean Time to TOF Ratio ≥ 0.9 (minutes)Reference
Neostigmine/GlycopyrrolateRocuroniumModerate17.9 - 25.39[14][15]
SugammadexRocuroniumModerate2.02 - 2.7[14][15]
Neostigmine/GlycopyrrolateRocuroniumProfound70.69[15]
SugammadexRocuroniumProfound3.90[15]

As the data indicates, sugammadex demonstrates a significantly faster reversal of both moderate and profound neuromuscular blockade induced by rocuronium compared to the combination of neostigmine and glycopyrrolate.

Side Effect Profiles
Reversal Agent(s)Common Side EffectsReference
Neostigmine/GlycopyrrolateBradycardia (if glycopyrrolate is insufficient or timing is mismatched), tachycardia, dry mouth, urinary retention, increased gastrointestinal motility.[1][4][5][1][4][5]
SugammadexGenerally well-tolerated. Anaphylaxis and hypersensitivity reactions have been reported. May interfere with hormonal contraceptives.[6]

The use of this compound is essential to mitigate the muscarinic side effects of neostigmine. Sugammadex, with its different mechanism of action, avoids these cholinergic side effects.[7]

Experimental Protocols

Assessment of Neuromuscular Blockade Reversal

A standardized experimental protocol is crucial for the valid comparison of neuromuscular blockade reversal agents. The following outlines a typical methodology.

Objective: To compare the time to recovery of neuromuscular function after administration of a reversal agent.

Primary Endpoint: Time from administration of the reversal agent to the recovery of the Train-of-Four (TOF) ratio to ≥ 0.9.

Methodology:

  • Subject Selection: A cohort of patients scheduled for surgery under general anesthesia requiring the use of a non-depolarizing neuromuscular blocking agent (e.g., rocuronium).

  • Anesthesia Induction and Maintenance: Anesthesia is induced and maintained according to a standardized protocol.

  • Neuromuscular Blockade: A non-depolarizing NMBA is administered to achieve a desired level of neuromuscular blockade.

  • Neuromuscular Monitoring:

    • Electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist.

    • A peripheral nerve stimulator is used to deliver a Train-of-Four (TOF) stimulation pattern (four supramaximal stimuli at 2 Hz).[13][16]

    • The evoked muscle response (e.g., adduction of the thumb) is measured quantitatively using acceleromyography or a similar objective monitoring device.[12]

    • The depth of blockade is monitored throughout the procedure.

  • Reversal of Blockade:

    • At the end of the surgical procedure, when a predetermined level of spontaneous recovery is reached (e.g., the appearance of the second twitch of the TOF, T2), subjects are randomized to receive either:

      • Neostigmine (e.g., 0.05 mg/kg) with glycopyrrolate (e.g., 0.01 mg/kg)

      • Sugammadex (e.g., 2 mg/kg for moderate block, 4 mg/kg for deep block)

  • Data Collection:

    • The time from the administration of the reversal agent to the return of the TOF ratio to ≥ 0.9 is recorded.

    • Hemodynamic parameters (heart rate, blood pressure) and any adverse events are monitored and recorded.

  • Statistical Analysis: The mean time to recovery for each group is calculated and compared using appropriate statistical tests.

Visualizations

Signaling Pathways

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens ACh Vesicles ACh Vesicles Voltage-gated Ca2+ channels->ACh Vesicles triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release leads to ACh ACh ACh Release->ACh AChE AChE ACh->AChE hydrolyzed by Nicotinic ACh Receptors Nicotinic ACh Receptors ACh->Nicotinic ACh Receptors binds to NMBA NMBA NMBA->Nicotinic ACh Receptors blocks Muscle Contraction Muscle Contraction Nicotinic ACh Receptors->Muscle Contraction activates

Caption: Neuromuscular Junction Signaling Pathway.

Reversal_Mechanisms cluster_Neostigmine_this compound Neostigmine & this compound Mechanism cluster_Sugammadex Sugammadex Mechanism Neostigmine Neostigmine AChE AChE Neostigmine->AChE inhibits Increased ACh Increased ACh AChE->Increased ACh leads to (by preventing breakdown) Nicotinic Receptors Nicotinic ACh Receptors Increased ACh->Nicotinic Receptors competes with NMBA at Muscarinic Receptors Muscarinic Receptors Increased ACh->Muscarinic Receptors stimulates This compound This compound This compound->Muscarinic Receptors blocks Sugammadex Sugammadex NMBA_plasma NMBA in Plasma Sugammadex->NMBA_plasma encapsulates Encapsulated NMBA Inactive Complex NMBA_plasma->Encapsulated NMBA forms NMBA_junction NMBA at Junction NMBA_junction->NMBA_plasma moves down concentration gradient

Caption: Mechanisms of Action for Reversal Agents.

Experimental Workflow

Experimental_Workflow A Patient Recruitment & Consent B Induction of General Anesthesia A->B C Administration of NMBA B->C D Neuromuscular Monitoring (TOF) C->D E Surgical Procedure D->E F Spontaneous Recovery to T2 E->F G Randomization F->G H1 Administer Neostigmine/Glycopyrronium G->H1 H2 Administer Sugammadex G->H2 I Monitor Time to TOF Ratio >= 0.9 H1->I H2->I J Data Analysis I->J

Caption: Experimental Workflow for Comparing Reversal Agents.

References

comparative analysis of the central vs. peripheral effects of glycopyrronium and atropine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Glycopyrronium and atropine are two widely utilized anticholinergic agents that act as competitive antagonists at muscarinic acetylcholine receptors. Despite their shared mechanism of action, their distinct chemical structures give rise to significant differences in their pharmacokinetic and pharmacodynamic profiles, particularly concerning their effects on the central nervous system (CNS) versus the periphery. This guide provides a detailed comparative analysis of this compound and atropine, supported by experimental data, to inform research and clinical applications.

Key Physicochemical and Pharmacokinetic Differences

The fundamental distinction between this compound and atropine lies in their chemical structure, which dictates their ability to cross the blood-brain barrier (BBB).

PropertyThis compoundAtropineReferences
Chemical Structure Quaternary ammonium compoundTertiary amine[1]
Blood-Brain Barrier Permeability Poorly crosses the BBB due to its charged nature.Readily crosses the BBB.[1][2][3]
Central Nervous System Effects Minimal to no central effects.Can cause significant central anticholinergic effects such as confusion, delirium, and hallucinations.[2][4][5]
Placental Barrier Permeability Does not readily cross the placental barrier.Crosses the placental barrier.[6]

Comparative Analysis of Receptor Binding Affinity

Both this compound and atropine are non-selective muscarinic receptor antagonists. Experimental data from radioligand binding studies indicate that both drugs exhibit high affinity for M2 (cardiac) and M3 (smooth muscle and glandular) muscarinic receptor subtypes.

Receptor SubtypeLigandKi (nmol/L)Tissue Source (Rat)Reference
M2 This compound1.889 (SEM 0.049)Ventricle[7][8]
M3 This compound1.686 (SEM 0.184)Submandibular Gland[7][8]
M2 AtropineSimilar high affinity to this compoundVentricle[7][8]
M3 AtropineSimilar high affinity to this compoundSubmandibular Gland[7][8]

Experimental Protocol: Radioligand Binding Assay

A common method to determine receptor binding affinity is through a competitive radioligand binding assay. A detailed protocol is as follows:

  • Tissue Preparation: Homogenates of the target tissue (e.g., rat ventricle for M2 receptors, submandibular gland for M3 receptors) are prepared.

  • Radioligand: A radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

  • Incubation: The tissue homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or atropine).

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.

Central Nervous System Effects: A Clear Distinction

The differential ability of this compound and atropine to cross the blood-brain barrier results in a marked difference in their central nervous system effects.

This compound: Due to its quaternary ammonium structure, this compound has limited CNS penetration and is therefore associated with a much lower incidence of central anticholinergic side effects.[1][2] This makes it a preferred agent in situations where CNS clarity is crucial.

Atropine: As a tertiary amine, atropine readily crosses the blood-brain barrier and can lead to a range of CNS effects, including:

  • Drowsiness and sedation

  • Confusion and disorientation, particularly in the elderly[4]

  • Memory impairment[9]

  • Hallucinations and delirium at higher doses[4]

Peripheral Effects: A Comparative Overview

Both this compound and atropine exert significant effects on peripheral organ systems by blocking muscarinic receptors. However, there are notable differences in their potency and clinical profiles.

Cardiovascular System

The effects on the cardiovascular system are primarily mediated by the blockade of M2 receptors in the heart.

Cardiovascular EffectThis compoundAtropineReferences
Tachycardia Produces less initial and less pronounced tachycardia.Causes a more significant and sustained increase in heart rate.[10][11][12]
Arrhythmias Lower incidence of cardiac arrhythmias.Higher incidence of arrhythmias, especially in patients with ischemic heart disease.[10][11]
Hemodynamic Stability More conducive to maintaining stable hemodynamics.Can lead to greater fluctuations in heart rate and blood pressure.[12][13]

Experimental Protocol: Assessment of Heart Rate Variability (HRV)

Heart rate variability analysis is a non-invasive method used to assess the influence of the autonomic nervous system on the heart. A typical protocol involves:

  • Participant Selection: Healthy volunteers or specific patient populations are recruited.

  • ECG Recording: A continuous electrocardiogram (ECG) is recorded for a defined period (e.g., 5-15 minutes) at baseline.

  • Drug Administration: A standardized dose of this compound or atropine is administered, often intravenously.

  • Post-Dose ECG Recording: ECG recordings are repeated at specific time points after drug administration.

  • Data Analysis: The R-R intervals from the ECG are analyzed to calculate various HRV parameters in the time and frequency domains. Frequency-domain analysis often includes the quantification of high-frequency (HF) power, which reflects parasympathetic (vagal) activity, and low-frequency (LF) power, which is influenced by both sympathetic and parasympathetic activity. The LF/HF ratio is often used as an index of sympathovagal balance.

Glandular Secretions (Antisialagogue Effect)

The inhibition of salivary and respiratory secretions is a prominent effect of both drugs, mediated by the blockade of M3 receptors in the salivary and bronchial glands.

Antisialagogue EffectThis compoundAtropineReferences
Potency Considered to be a more potent antisialagogue.Less potent than this compound.[14][15]
Duration of Action Longer duration of action in reducing secretions.Shorter duration of action.[6]
Clinical Use Widely used preoperatively to reduce salivary and respiratory secretions.Also used for the same indications, but this compound is often preferred for its longer duration and lack of CNS effects.[5][6]

Experimental Protocol: Assessment of Antisialagogue Effect

The antisialagogue effect can be quantified in clinical studies using the following methodology:

  • Participant Selection: Patients scheduled for procedures requiring the reduction of oral secretions are enrolled.

  • Baseline Saliva Collection: Saliva production is measured at baseline, often by having the patient spit into a pre-weighed container for a set period.

  • Drug Administration: A standardized dose of this compound or atropine is administered.

  • Post-Dose Saliva Collection: Saliva collection is repeated at specified intervals after drug administration.

  • Data Analysis: The volume or weight of saliva produced at each time point is compared to the baseline to determine the extent and duration of the antisialagogue effect. Subjective scales, such as the Drooling Impact Scale, can also be used to assess the clinical impact.

Signaling Pathways

This compound and atropine exert their effects by blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting their downstream signaling cascades.

M2 Muscarinic Receptor Signaling

M2 receptors are primarily coupled to the inhibitory G-protein, Gi/o.

M2_Signaling ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds to Gi Gαi/o M2R->Gi Activates G_beta_gamma Gβγ M2R->G_beta_gamma AC Adenylyl Cyclase Gi->AC Inhibits K_channel GIRK Channel (K+ Channel) G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cell_Response Decreased Heart Rate Decreased Contractility PKA->Cell_Response Decreased activity contributes to K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Leads to K_efflux->Cell_Response M3_Signaling ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gαq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates Cell_Response Smooth Muscle Contraction Glandular Secretion Ca->Cell_Response Contributes to PKC->Cell_Response Leads to

References

A Comparative Guide to Validating a Stability-Indicating HPLC Assay for Glycopyrronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of a stability-indicating assay for glycopyrronium. It includes detailed experimental protocols, comparative data on various methods, and a look at alternative analytical techniques. The information presented is intended to assist researchers and scientists in the development and validation of robust analytical methods for this compound in pharmaceutical formulations.

Comparison of Chromatographic Conditions for this compound Analysis

The selection of appropriate chromatographic conditions is paramount for achieving a successful separation of this compound from its degradation products and any other components in the sample matrix. Below is a comparison of various reported HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods.

ParameterMethod 1 (HPLC)Method 2 (UPLC)Method 3 (Ion-Pair HPLC)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)Base-deactivated C18
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)Acetonitrile:Water with 0.1% Trifluoroacetic AcidMethanol:Phosphate Buffer (pH 2.3) with Sodium-1-decanesulfonate (0.01 M)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Detection Wavelength 220 nm220 nmNot Specified
Temperature Ambient40°C40°C
Run Time ~10 min<5 minNot Specified

Forced Degradation Studies: A Comparative Overview

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products.

Stress ConditionReagent/ConditionDurationTypical Degradation of this compoundReference
Acid Hydrolysis 0.1 M HCl24 hoursSignificant degradation, formation of two major degradation products.[1][1]
Base Hydrolysis 0.1 M NaOH24 hoursSignificant degradation, formation of two major degradation products.[1][1]
Oxidative Degradation 3-30% H₂O₂24 hoursLess degradation compared to hydrolysis.
Thermal Degradation 60-80°C24-48 hoursMinimal degradation.
Photolytic Degradation UV light (254 nm)24-48 hoursMinimal degradation.

Validation Parameters: A Side-by-Side Comparison

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. Key validation parameters for a stability-indicating HPLC assay for this compound are summarized below.

ParameterHPLC MethodUPLC MethodHPTLC Method
Linearity Range 10-150 µg/mL1-20 µg/mL100-600 ng/spot
Accuracy (% Recovery) 98-102%99-101%98-102%
Precision (%RSD) < 2%< 2%< 2%
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mL~30 ng/spot
Limit of Quantification (LOQ) ~1.5 µg/mL~0.3 µg/mL~90 ng/spot

Alternative Analytical Techniques

While HPLC is the most common technique for the analysis of this compound, other methods offer specific advantages.

  • Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC due to the use of smaller particle size columns (sub-2 µm). This leads to reduced solvent consumption and increased sample throughput.[2][3][4][5]

  • High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method. It is particularly useful for screening purposes.

  • UPLC-Tandem Mass Spectrometry (UPLC-MS/MS): Provides very high sensitivity and selectivity, making it ideal for the quantification of this compound in biological matrices at very low concentrations (pg/mL levels).[6]

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.

  • Sample Preparation: For drug products, accurately weigh and transfer a portion of the homogenized sample (e.g., crushed tablets, contents of capsules) equivalent to a specific amount of this compound into a volumetric flask. Add a suitable solvent, sonicate to dissolve, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic System and Conditions
  • Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection: UV detection at 220 nm.

Forced Degradation Studies
  • Acid Degradation: Treat the drug substance or product solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Degradation: Treat the drug substance or product solution with 0.1 M NaOH and heat at a specified temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the drug substance or product solution with 3-30% hydrogen peroxide at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug substance or drug product to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the drug substance or product solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection acid Acid Hydrolysis acid->injection base Base Hydrolysis base->injection oxidation Oxidative Degradation oxidation->injection thermal Thermal Degradation thermal->injection photo Photolytic Degradation photo->injection hplc_system HPLC System Setup hplc_system->injection chromatogram Obtain Chromatograms injection->chromatogram specificity Specificity chromatogram->specificity linearity Linearity chromatogram->linearity accuracy Accuracy chromatogram->accuracy precision Precision chromatogram->precision lod_loq LOD & LOQ chromatogram->lod_loq robustness Robustness chromatogram->robustness degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound acid_base Acid/Base Hydrolysis This compound->acid_base Major Pathway oxidation Oxidation This compound->oxidation Minor Pathway heat_light Heat/Light This compound->heat_light Minor Pathway dp1 Degradation Product 1 (e.g., Ester Hydrolysis Product) acid_base->dp1 dp2 Degradation Product 2 (e.g., Epimerization Product) acid_base->dp2 minor_dps Minor Degradation Products oxidation->minor_dps heat_light->minor_dps

References

A Comparative Guide to the Receptor Binding Kinetics of Glycopyrronium and Other Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding kinetics of glycopyrronium with other key muscarinic antagonists, including tiotropium, aclidinium, and ipratropium. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Introduction to Muscarinic Antagonists

Muscarinic antagonists are a class of drugs that competitively inhibit the action of acetylcholine at muscarinic receptors.[1] These receptors are involved in a wide range of physiological functions, and their modulation is a key therapeutic strategy for various diseases, including chronic obstructive pulmonary disease (COPD). Long-acting muscarinic antagonists (LAMAs) like this compound, tiotropium, and aclidinium are central to the management of COPD, providing sustained bronchodilation.[2][3] The therapeutic efficacy and duration of action of these drugs are intrinsically linked to their receptor binding kinetics.

M3 Muscarinic Receptor Signaling Pathway

The primary therapeutic target for bronchodilation in the airways is the M3 muscarinic receptor, a G-protein coupled receptor (GPCR).[4] Upon binding of acetylcholine, the M3 receptor activates the Gq signaling cascade, leading to an increase in intracellular calcium and smooth muscle contraction. Muscarinic antagonists block this pathway by preventing acetylcholine from binding to the receptor.[5]

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_antagonist cluster_agonist cluster_intracellular Intracellular Signaling M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound (Antagonist) This compound->M3R Blocks ACh Acetylcholine (ACh) ACh->M3R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

M3 Muscarinic Receptor Signaling Pathway and Antagonist Action.

Comparative Receptor Binding Kinetics

The binding of a ligand to a receptor is characterized by its association rate (kon) and dissociation rate (koff). The ratio of these rates determines the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) for antagonists, which reflects the affinity of the ligand for the receptor. A lower Ki or Kd value indicates a higher binding affinity. The duration of action of a drug is often related to its dissociation rate, with slower dissociation leading to a longer-lasting effect.

CompoundReceptor SubtypeKi (nM)Dissociation Half-Life (t1/2)SpeciesReference
This compound M1---
M21.89-Rat[6]
M30.5 - 3.6Slow dissociationHuman[7]
M31.69-Rat[6]
Tiotropium M1---
M2---
M3-> 6 hoursHuman[8]
Aclidinium M1---
M2---
M3-~4 times longer than this compoundHuman[2]
Ipratropium M1---
M2---
M30.5 - 3.63.0 ± 0.2 hoursHuman[7][8]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

This compound exhibits high affinity for muscarinic receptors, with Ki values in the nanomolar range.[7] Kinetic studies have demonstrated that this compound dissociates slowly from human airway smooth muscle muscarinic receptors, which is believed to be the mechanism underlying its long duration of action.[7] When compared to ipratropium, this compound has a significantly slower dissociation rate.[7] Tiotropium is reported to have the longest residence time at the M3 receptor, consistent with its once-daily dosing regimen.[2] Aclidinium's residence half-life at the M3 receptor is approximately four times longer than that of this compound.[2] All four antagonists have been shown to dissociate faster from M2 receptors compared to M3 receptors, which confers a degree of kinetic selectivity.[2]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a standard method for quantifying the affinity of a ligand for a receptor. The following is a typical protocol for a competitive binding assay to determine the Ki of an unlabeled antagonist.

Materials
  • Cell membranes from cells expressing the target human muscarinic receptor subtype (e.g., CHO-K1 cells).[5]

  • Radiolabeled ligand (e.g., [³H]N-methylscopolamine or [³H]4-DAMP).[5]

  • Unlabeled antagonist for determining non-specific binding (e.g., atropine).[5]

  • Test compounds (e.g., this compound, tiotropium).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[5]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Workflow Diagram

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation_detection Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Assay_Setup Assay Setup in 96-well Plate (Buffer, Radioligand, Test Compound, Membranes) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, Buffers, Test Compounds) Reagent_Prep->Assay_Setup Incubation Incubation (e.g., 60-90 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes unbound radioligand) Filtration->Washing Counting Scintillation Counting (Measures radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate specific binding, IC50, and Ki) Counting->Data_Analysis

Workflow of a Radioligand Binding Assay.
Detailed Methodology

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the muscarinic receptor of interest in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in assay buffer to a final protein concentration of 50-200 µg/mL.[5]

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer for total binding determination.

    • For non-specific binding, add 50 µL of a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).[5]

    • For competition binding, add 50 µL of the test compound at various concentrations.

    • Add 50 µL of the radioligand (e.g., [³H]4-DAMP) at a concentration close to its Kd.[5]

    • Initiate the binding reaction by adding 100 µL of the membrane suspension to each well.[5]

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[5]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.[5]

    • For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site or two-site binding model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Conclusion

The receptor binding kinetics of muscarinic antagonists are a critical determinant of their pharmacological profile. This compound, like other long-acting muscarinic antagonists, exhibits high affinity and slow dissociation from M3 muscarinic receptors, contributing to its prolonged bronchodilator effect. While tiotropium generally shows the longest receptor residence time, this compound and aclidinium also demonstrate significantly slower dissociation kinetics compared to short-acting antagonists like ipratropium. Understanding these kinetic differences, as determined through robust experimental methods like radioligand binding assays, is essential for the development of new and improved therapies for respiratory diseases.

References

A Comparative Analysis of Glycopyrronium's Bronchodilatory Effects Against a Muscarinic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilatory effects of glycopyrronium, a long-acting muscarinic antagonist (LAMA), against the bronchoconstrictive effects of a known muscarinic agonist, methacholine. This analysis is supported by experimental data to validate this compound's efficacy in preventing bronchoconstriction.

Mechanism of Action: A Tale of Two Ligands

This compound exerts its bronchodilatory effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the airways.[1][2][3] It shows a preference for the M3 receptor subtype, which is primarily responsible for mediating bronchoconstriction, over the M2 receptor subtype.[2][3] By blocking the binding of acetylcholine (ACh), the endogenous agonist, to M3 receptors, this compound prevents the downstream signaling cascade that leads to smooth muscle contraction, resulting in bronchodilation.[4][5]

Conversely, muscarinic agonists like acetylcholine and its analog methacholine, induce bronchoconstriction. They bind to and activate M3 receptors on airway smooth muscle cells.[6][7] This activation stimulates the Gq protein pathway, leading to the production of inositol triphosphate (IP3) and subsequent release of intracellular calcium (Ca2+).[6][8][9] The rise in intracellular Ca2+ activates myosin light chain kinase, leading to smooth muscle contraction and airway narrowing.[8]

Comparative Efficacy: Validating Antagonism

The efficacy of a bronchodilator antagonist like this compound is often validated by its ability to protect against the bronchoconstrictive challenge of an agonist. The following table summarizes key quantitative data from a study comparing the bronchoprotective effects of this compound against a methacholine challenge in individuals with mild asthma. The key metric is the provocative concentration of methacholine causing a 20% fall in Forced Expiratory Volume in 1 second (FEV1), denoted as PC20. A higher PC20 value indicates a greater bronchoprotective effect.

Treatment GroupTime PointMean PC20 (mg/mL)Fold Increase in PC20 from BaselineReference
This compound (50 µg)1 hour post-dose~32~5 doubling concentrations[10][11][12]
This compound (50 µg)24 hours post-doseSignificant protection maintainedMaintained significance[11][12]
This compound (50 µg)48 hours post-doseSignificant protection maintainedMaintained significance[11][12]
Indacaterol (β2-agonist)1 hour post-dose~3~1.5 doubling concentrations[11][12]
Combination (this compound + Indacaterol)1 hour post-dose~32~5 doubling concentrations[11][12]

Note: "Doubling concentrations" refer to the number of twofold increases in the concentration of methacholine required to elicit a 20% fall in FEV1.

Experimental Protocols

The validation of this compound's bronchodilatory effects against a known agonist typically involves a methacholine challenge test, a standard clinical and research procedure.

Objective: To determine the protective effect of a bronchodilator (this compound) against induced bronchoconstriction by a muscarinic agonist (methacholine).

Methodology: Methacholine Challenge Test

  • Baseline Spirometry: The subject's baseline Forced Expiratory Volume in 1 second (FEV1) is measured using a spirometer. This establishes the initial lung function before any intervention.[13]

  • Drug Administration: The subject inhales a single dose of the study drug (e.g., 50 µg of this compound via a dry powder inhaler).

  • Post-Dose Spirometry: At specified time points after drug administration (e.g., 1, 24, and 48 hours), spirometry is repeated to assess any direct bronchodilatory effect of the drug.[11]

  • Methacholine Challenge:

    • The subject inhales nebulized saline as a control.

    • Subsequently, the subject inhales nebulized methacholine at progressively increasing concentrations.

    • After each inhalation, FEV1 is measured.

  • Determination of PC20: The challenge continues until the FEV1 drops by 20% from the post-saline baseline. The concentration of methacholine that causes this 20% drop is recorded as the PC20 value.[12]

  • Data Analysis: The PC20 values obtained after treatment with this compound are compared to baseline PC20 values (if available) or to a placebo group to quantify the degree of bronchoprotection.

Visualizing the Molecular and Experimental Pathways

To further elucidate the mechanisms and procedures involved, the following diagrams illustrate the key signaling pathway and the experimental workflow.

Muscarinic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Methacholine) M3R M3 Muscarinic Receptor Agonist->M3R Binds & Activates Antagonist Antagonist (this compound) Antagonist->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 Ca_Store Intracellular Ca2+ Store (SR) IP3->Ca_Store Stimulates Ca_Release Increased Intracellular Ca2+ Ca_Store->Ca_Release Releases Ca2+ Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Leads to

Caption: Muscarinic receptor signaling pathway in airway smooth muscle.

Experimental_Workflow Start Start: Subject Recruitment Baseline 1. Baseline Spirometry (FEV1) Start->Baseline Admin 2. Administer this compound or Placebo Baseline->Admin Wait 3. Wait for Specified Time (e.g., 1 hour) Admin->Wait Challenge 4. Methacholine Challenge (Increasing Concentrations) Wait->Challenge Measure 5. Measure FEV1 after each dose Challenge->Measure Check 6. FEV1 drop ≥ 20%? Measure->Check Check->Challenge No Record 7. Record PC20 Check->Record Yes End End: Data Analysis Record->End

Caption: Workflow for validating bronchodilator effects.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Glycopyrronium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Glycopyrronium, a potent pharmacologically active material. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.[1][2] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Recommended Personal Protective Equipment for Handling this compound:

PPE CategoryItemSpecifications & Best Practices
Hand Protection Chemotherapy-rated glovesDouble gloving is recommended. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[2][3] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[1][3]
Body Protection Disposable, low-permeability gownThe gown should have a solid front, long sleeves, and tight-fitting cuffs.[2][3] It should be made of a lint-free, low-permeability fabric such as polyethylene-coated polypropylene.[4] Do not wear lab coats outside of the designated handling area.
Eye and Face Protection Safety glasses with side shields or gogglesFor procedures with a risk of splashing, a face shield should be worn in addition to safety glasses or goggles to provide full facial protection.[1]
Respiratory Protection NIOSH-approved respiratorA dust mask or a respirator with appropriate particulate filters (e.g., N95) should be used, especially when handling the powdered form of this compound to avoid inhalation.[1][5] For large spills, a chemical cartridge-type respirator may be necessary.[1]
Additional Protection Shoe and hair coversThese should be worn to prevent the tracking of contaminants to other areas.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following protocol outlines the key steps for safe handling from preparation to post-handling procedures.

Preparation and Handling:

  • Designated Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet to control airborne particles.[6]

  • Pre-Handling Check: Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Check that an eyewash station and safety shower are accessible.[7]

  • Donning PPE: Put on all required PPE in the correct order: gown, hair and shoe covers, mask/respirator, and then gloves (inner pair first, followed by outer pair over the gown cuffs).

  • Handling the Compound:

    • When weighing or manipulating the solid form, take care to avoid the formation of dust.[8]

    • If working with a solution, be mindful of potential splashes.

    • Do not eat, drink, or smoke in the area where this compound is being handled.[8][9]

  • Post-Handling:

    • Thoroughly clean all equipment and work surfaces with a suitable detergent or solvent after use.[10]

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Contaminated PPE: All used gloves, gowns, shoe covers, and other disposable materials should be placed in a designated, sealed waste container, clearly labeled as hazardous waste.[2]

  • Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[8][10] Do not dispose of it down the drain.[7][11]

  • Empty Containers: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.[10]

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound should also be treated as hazardous waste and disposed of accordingly.

Household Disposal of Unused Medicines (for non-laboratory settings): For unused personal medications, the FDA recommends the following procedure if a drug take-back program is not available:

  • Mix the medicine (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds.[12]

  • Place the mixture in a sealed container, such as a resealable plastic bag.[12][13]

  • Throw the sealed container in your household trash.[12][13]

  • Scratch out all personal information on the prescription label of the empty container to protect your privacy before recycling or discarding.[12][13]

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is vital in the event of accidental exposure to this compound.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[11]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][10]

Visualizing the Workflow: Handling and Disposal of this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound in a laboratory setting.

Glycopyrronium_Handling_Workflow Start Start: Prepare for Handling RiskAssessment 1. Conduct Risk Assessment Start->RiskAssessment GatherPPE 2. Gather Required PPE RiskAssessment->GatherPPE DonPPE 3. Don PPE Correctly GatherPPE->DonPPE Handling 4. Handle this compound in Designated Area DonPPE->Handling PostHandling 5. Post-Handling Procedures Handling->PostHandling DoffPPE 6. Doff PPE Safely PostHandling->DoffPPE Decontaminate 7. Decontaminate Work Area DoffPPE->Decontaminate WasteDisposal 8. Dispose of Waste Decontaminate->WasteDisposal End End: Procedure Complete WasteDisposal->End

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.